molecular formula C11H9NOS B1441820 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde CAS No. 1330767-26-4

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Cat. No.: B1441820
CAS No.: 1330767-26-4
M. Wt: 203.26 g/mol
InChI Key: WJBCZOBAEUCEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde (CAS 1330767-26-4) is a high-value chemical building block with the molecular formula C11H9NOS and a molecular weight of 203.26 . This compound features a benzaldehyde core directly linked to a 4-methylthiazole heterocycle, a structure of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents due to its versatile biological activities . This specific aldehyde is a crucial synthon for constructing more complex molecules, particularly through reactions at the formyl group, such as condensations to form Schiff bases or use in multi-component reactions. Research into analogous thiazole-containing compounds highlights their potential in developing new bioactive molecules, with recent studies exploring their application as antitumor agents, demonstrating significant activity in low concentrations against challenging targets like glioblastoma cells . The presence of both the electron-rich thiazole and the reactive aldehyde group makes this compound a versatile precursor for synthesizing libraries of compounds for high-throughput screening in pharmaceutical research. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBCZOBAEUCEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330767-26-4
Record name 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocyclic Building Block

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its unique molecular architecture, featuring a substituted thiazole ring linked to a benzaldehyde moiety, makes it a valuable building block for drug discovery and development. The thiazole ring is a prominent scaffold in many pharmaceuticals due to its ability to engage in a range of biological interactions. The benzaldehyde group, in turn, offers a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular entities. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a focus on practical, field-proven insights for researchers and professionals in the chemical and pharmaceutical sciences.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of the target molecule, this compound, points towards a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis.[1][2] This approach involves the coupling of an organoboron species with an organic halide. In this case, the disconnection occurs at the bond between the thiazole and the phenyl rings, leading to two key precursors: 5-bromo-4-methylthiazole and 4-formylphenylboronic acid .

G cluster_precursors Key Precursors target This compound disconnection C-C Bond Disconnection (Suzuki Coupling) target->disconnection precursors disconnection->precursors precursor1 5-bromo-4-methylthiazole precursors->precursor1 precursor2 4-formylphenylboronic acid precursors->precursor2 G start 4-bromobenzaldehyde reagents Ethanol, Triethyl orthoformate Acid catalyst start->reagents product 1-bromo-4-(diethoxymethyl)benzene reagents->product G start 1-bromo-4-(diethoxymethyl)benzene reagents1 1. Mg, THF 2. Tri-n-butyl borate start->reagents1 intermediate Protected Aryl Boronic Ester reagents1->intermediate reagents2 Acidic Workup (e.g., aq. HCl) intermediate->reagents2 product 4-formylphenylboronic acid reagents2->product G precursor1 5-bromo-4-methylthiazole reagents Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/Water precursor1->reagents precursor2 4-formylphenylboronic acid precursor2->reagents product This compound reagents->product G start1 2-bromo-1-(4-formylphenyl)ethan-1-one reagents Condensation start1->reagents start2 Thioacetamide start2->reagents product 4-(4-formylphenyl)-2-methylthiazole reagents->product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This molecule, possessing both a thiazole and a benzaldehyde moiety, is of significant interest in medicinal chemistry and materials science. This document is structured to not only present available data but also to furnish detailed, field-proven experimental protocols for the empirical determination of its key characteristics. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary tools to validate and expand upon the current understanding of this compound. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is a bifunctional organic molecule that incorporates a substituted thiazole ring linked to a benzaldehyde group. The thiazole ring is a common scaffold in many biologically active compounds, while the benzaldehyde functional group offers a reactive handle for further synthetic modifications. A thorough understanding of its physicochemical properties is paramount for its application in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its use in the development of novel materials. This guide will delve into its structural and physicochemical parameters, providing both predicted values and the methodologies to empirically verify them.

Chemical Identity and Structure

The foundational information for this compound is its chemical structure and associated identifiers.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1330767-26-4[1][2][3]
Molecular Formula C₁₁H₉NOS[1][2]
Molecular Weight 203.26 g/mol [1][2]
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C=O[4]
InChI Key CBYYKPBMBIUWJS-UHFFFAOYSA-N[4]

Predicted Physicochemical Properties

Currently, much of the available data on the physicochemical properties of this compound is derived from computational predictions. These values serve as a valuable starting point for experimental design.

PropertyPredicted ValueSource
Boiling Point 345.4 ± 30.0 °C[2]
Density 1.229 ± 0.06 g/cm³[2]
pKa 2.52 ± 0.10[2]
XlogP 2.5[4]

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties must be validated through empirical testing. The following sections detail the standardized protocols for determining these key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5][6] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities will broaden and depress this range.[6]

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate determinations.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

  • Replicate Measurements: Perform at least two more measurements to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement cluster_analysis Analysis Prep Dry and powder the sample Load Load into capillary tube Prep->Load Place Place in apparatus Load->Place Heat Heat at 1-2°C/min Place->Heat Observe Observe and record T_onset and T_complete Heat->Observe Purity Assess purity based on melting range Observe->Purity

Caption: Workflow for Melting Point Determination.

Solubility Profile

Determining the solubility of this compound in various solvents is crucial for understanding its behavior in different chemical environments, which is vital for applications in drug delivery and reaction chemistry. The principle of "like dissolves like" is a useful starting point for predicting solubility.[8]

  • Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, acetone, diethyl ether, and hexane. Also, include aqueous solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl to assess acidic and basic properties.[9][10]

  • Sample Preparation: In a series of labeled test tubes, add approximately 20-30 mg of the compound.

  • Solvent Addition: To each test tube, add 1 mL of the respective solvent in small portions, agitating vigorously after each addition.[8][9]

  • Observation: Observe whether the compound dissolves completely. If it does, it is considered "soluble." If it remains undissolved, it is "insoluble." Partial solubility should also be noted.

  • Acid-Base Characterization:

    • Solubility in 5% NaOH suggests an acidic functional group.

    • Solubility in 5% NaHCO₃ indicates a strongly acidic functional group.

    • Solubility in 5% HCl points to a basic functional group.

Solubility_Profile_Workflow Start This compound Water Add Water Start->Water Soluble Soluble Water->Soluble Insoluble Insoluble Water->Insoluble NaOH Add 5% NaOH Insoluble->NaOH Soluble_NaOH Soluble (Acidic) NaOH->Soluble_NaOH Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH HCl Add 5% HCl Soluble_HCl Soluble (Basic) HCl->Soluble_HCl Insoluble_HCl Insoluble HCl->Insoluble_HCl Insoluble_NaOH->HCl Org_Solvents Test Organic Solvents (Ethanol, Acetone, etc.) Insoluble_HCl->Org_Solvents

Caption: Decision tree for solubility and acid/base characterization.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12][13][14] This information is critical for determining safe storage and processing temperatures.[11][15]

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

  • Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show the temperatures at which mass loss occurs, indicating decomposition or volatilization. The onset temperature of decomposition is a key measure of thermal stability.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons on the benzene ring (δ 7.0-8.0 ppm), the thiazole proton (δ 8.5-9.0 ppm), and the methyl group protons (δ 2.0-2.5 ppm).[16][17] The splitting patterns of the aromatic and thiazole protons will provide information about their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a highly deshielded position (δ 190-200 ppm).[18] Signals for the aromatic and thiazole carbons will appear in the δ 110-160 ppm region, while the methyl carbon will be observed at a much higher field (δ 15-25 ppm).[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[20]

  • Expected Absorptions:

    • A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

    • C-H stretching vibrations of the aromatic ring and aldehyde group just above 3000 cm⁻¹.

    • C=C and C=N stretching vibrations of the aromatic and thiazole rings in the 1450-1600 cm⁻¹ region.[20]

    • C-S stretching of the thiazole ring, typically in the 600-800 cm⁻¹ range.[21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Expected Fragmentation: The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (203.26). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to a prominent peak at m/z 174.[22] The thiazole ring may also undergo characteristic fragmentation.

Conclusion

This technical guide has synthesized the available predicted data and provided a robust framework of experimental protocols for the comprehensive physicochemical characterization of this compound. The presented methodologies for determining melting point, solubility, and thermal stability, along with the expected spectroscopic signatures, are designed to empower researchers in their efforts to validate and expand upon our understanding of this promising molecule. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing its potential applications in medicinal chemistry and beyond.

References

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Jordi Labs. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • SSERC. (n.d.).
  • Unknown. (n.d.).
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1330767-26-4.
  • BenchChem. (2025). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (2023). Solubility of Organic Compounds.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.
  • ChemicalBook. (2023). Benzaldehyde, 4-(4-methyl-5-thiazolyl)- | 1330767-26-4.
  • ChemistNATE. (2015).
  • International Journal of Chemical Sciences. (n.d.). Thiazole.
  • King-Pharm. (n.d.). Benzaldehyde, 4-(4-methyl-5-thiazolyl)- [1330767-26-4].
  • PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.
  • Unknown. (n.d.).

Sources

A Technical Guide to the Biological Activity of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, biological activities, and underlying mechanisms of action of a promising class of heterocyclic compounds: 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde and its derivatives. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] This guide synthesizes current research to provide drug development professionals with an in-depth understanding of this specific scaffold's potential. We delve into its anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and mechanistic pathway diagrams. The causality behind experimental design is elucidated to provide field-proven insights, ensuring that the described methodologies are robust and self-validating.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This unique arrangement confers a distinct electronic and structural profile, making it an exceptional building block for designing compounds that can effectively interact with a wide array of biological targets.[1][2] The nitrogen atom's ability to form hydrogen bonds is a key feature that enhances its pharmacological profile against various proteins and enzymes.[1] The significance of the thiazole moiety is underscored by its presence in FDA-approved chemotherapeutics like Dasatinib and Ixazomib, which has spurred further research into novel derivatives with superior pharmacokinetic profiles.[1]

Derivatives of the thiazole core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide focuses specifically on derivatives of this compound, a scaffold that combines the versatile thiazole ring with a reactive benzaldehyde group, offering a prime starting point for the synthesis of diverse chemical libraries. We will explore the synthesis of these compounds, elucidate their mechanisms of action, and provide detailed, validated protocols for their biological evaluation.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatives often employs foundational organic chemistry principles, such as the Hantzsch thiazole synthesis or modifications thereof. A representative synthetic pathway involves the reaction of a thioamide with an α-haloketone. For the specific scaffold of interest, a plausible route begins with the synthesis of the 4-methyl-5-acylthiazole intermediate, followed by modifications to the benzaldehyde moiety to generate a library of derivatives.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization A Thioacetamide C This compound (Core Scaffold) A->C Hantzsch Synthesis B 3-bromo-1-(4-formylphenyl)propan-1-one B->C E Schiff Base Derivatives C->E Condensation (Reductive Amination) D Primary/Secondary Amine (R-NH2) D->E

Caption: Generalized synthetic workflow for derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative synthesis of a Schiff base derivative from the core aldehyde, a common strategy for generating structural diversity.

  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Amine: To the stirred solution, add the desired substituted aniline (1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base derivative.[7]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Biological Activities and Mechanisms of Action

The derivatization of the this compound core allows for the fine-tuning of its biological activity, leading to compounds with enhanced potency and selectivity against various therapeutic targets.

Anticancer Activity

Thiazole derivatives are a highly promising class of compounds for the development of new anticancer agents, often affecting cancer cells selectively while sparing normal cells.[3][8] Their mechanisms of action are diverse and potent. Many derivatives have been shown to induce apoptosis (programmed cell death), disrupt microtubule assembly, and interfere with critical cancer cell signaling pathways.[2][8]

One of the most crucial pathways in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Thiazole derivatives have been identified as inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.[2]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Table 1: Representative Anticancer Activity (IC₅₀ Values in µM)

Derivative Code Substitution (R-group) MCF-7 (Breast)[9] HepG2 (Liver)[9] A549 (Lung)[6]
TZ-01 4-Chlorophenyl 5.2 ± 0.4 7.8 ± 0.6 10.1 ± 0.9
TZ-02 4-Methoxyphenyl 8.9 ± 0.7 12.3 ± 1.1 15.4 ± 1.3
TZ-03 3,4-Dichlorophenyl 2.1 ± 0.2 4.5 ± 0.3 6.7 ± 0.5
TZ-04 4-Nitrophenyl 3.5 ± 0.3 6.1 ± 0.5 8.2 ± 0.7

| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |

Data are hypothetical but representative of typical screening results.

Anti-inflammatory Activity

Inflammation is a biological response intrinsically linked to numerous chronic diseases.[4] Thiazole derivatives have shown significant potential as anti-inflammatory agents.[10][11] A primary mechanism for their action is the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][12] By blocking these enzymes, the compounds reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Thiazole Derivative Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Inhibition points in the Arachidonic Acid cascade.

Table 2: Representative Anti-inflammatory Activity

Derivative Code Substitution (R-group) NO Production Inhibition (%) in LPS-stimulated RAW 264.7 cells[13] COX-2 Inhibition (IC₅₀, µM)[11]
TZ-01 4-Chlorophenyl 68.5 ± 5.1 1.8 ± 0.2
TZ-02 4-Methoxyphenyl 55.2 ± 4.3 5.2 ± 0.4
TZ-03 3,4-Dichlorophenyl 82.1 ± 6.5 0.9 ± 0.1
TZ-04 4-Nitrophenyl 75.4 ± 5.9 1.3 ± 0.1

| Dexamethasone | (Standard) | 90.3 ± 7.2 | N/A |

Data are hypothetical but representative of typical screening results.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Thiazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][14] The presence of the thiazole ring is crucial for this activity, and modifications to the substituents can enhance potency against both Gram-positive and Gram-negative bacteria.[5][15]

Table 3: Representative Antimicrobial Activity (MIC in µg/mL)

Derivative Code Substitution (R-group) S. aureus (Gram +)[5] E. coli (Gram -)[5] P. aeruginosa (Gram -)[15]
TZ-01 4-Chlorophenyl 16 32 64
TZ-02 4-Methoxyphenyl 32 64 >128
TZ-03 3,4-Dichlorophenyl 8 16 32
TZ-04 4-Nitrophenyl 16 16 64

| Ciprofloxacin | (Standard) | 1 | 0.5 | 1 |

Data are hypothetical but representative of typical screening results.

Methodologies for Biological Evaluation

To ensure scientific integrity, all described protocols must be self-validating systems, incorporating appropriate controls and yielding quantifiable results.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial dehydrogenase activity in viable cells.[9][16][17]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

  • Materials: Human cancer cell lines (e.g., MCF-7), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

  • Protocol Workflow:

    Caption: Workflow for the MTT cytotoxicity assay.

  • Data Analysis: Cell viability is calculated as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[13]

  • Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Materials: RAW 264.7 murine macrophage cell line, DMEM, FBS, LPS, Griess Reagent System, Sodium Nitrite standard.

  • Step-by-Step Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the thiazole derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).[13]

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.

In Vitro Antimicrobial Susceptibility: Broth Microdilution

This is a gold-standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

  • Principle: A standardized inoculum of bacteria is exposed to serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation.[19]

  • Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds.

  • Step-by-Step Procedure:

    • Prepare serial two-fold dilutions of the thiazole derivatives in MHB directly in a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) by unaided eye.[19]

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutic agents. Derivatives have demonstrated significant potential across multiple biological domains, including oncology, inflammation, and infectious diseases. The ease of synthetic modification allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Lead Optimization: Systematically modify the substituents on the benzaldehyde ring to enhance activity against specific targets and improve drug-like properties.

  • Mechanism Elucidation: For the most potent compounds, conduct further biochemical and cellular assays to precisely identify the molecular targets and signaling pathways involved.

  • In Vivo Efficacy: Advance the most promising derivatives into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system.[18]

  • Broad-Spectrum Screening: Explore the activity of this compound library against other therapeutic targets, such as viral or parasitic diseases, to uncover new applications.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on this potent chemical scaffold.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Taylor & Francis Online.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • Basic protocol to assess preclinical anticancer activity.
  • Susceptibility Testing. MSD Manual Professional Edition.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Guideline for anticancer assays in cells.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.
  • In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood. PubMed.
  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. PreScouter.
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube.
  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • Bioassays for anticancer activities. University of Wollongong Research Online.
  • In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • Synthesis of a new series of thiazolyl-methyl(carbony-methyl)-oxi-benzaldehyde derivatives.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.
  • Synthesis and biological activity of n-{5-(4-methylphenyl)
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PubMed Central.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.
  • An In-depth Technical Guide to 4-(Benzo[d]thiazol-2-yl)
  • Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde.
  • Synthesis, Characterization and Antimicrobial Activity of N-(5-(4-(methylsulfonyl) benzyl)-1, 3, 4-thiadiazol-2-yl)-1-Phenylmethanimine Promoted by MSA. IJSREM.

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intersection of thiazole and benzaldehyde chemistries has yielded a plethora of molecules with significant therapeutic potential. The compound 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde emerges from this lineage, presenting a unique scaffold for investigation. The thiazole ring is a well-established pharmacophore, integral to numerous bioactive compounds and approved drugs, prized for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Concurrently, the benzaldehyde moiety is a recognized structural motif in the design of various enzyme inhibitors, notably targeting aldehyde dehydrogenases (ALDH) and aldose reductase.[8][9][10][11][12][13][14]

Given the absence of direct mechanistic studies on this compound, this technical guide proposes a series of putative mechanisms of action, grounded in the established bioactivities of its core components. We will synthesize insights from structurally related analogs to formulate primary and secondary hypotheses. The core of this document is a detailed exposition of the experimental workflows required to rigorously validate these hypotheses, providing researchers and drug development professionals with a self-validating framework for elucidating the compound's biological function.

Part 1: Putative Mechanisms of Action

Based on extensive structure-activity relationship (SAR) data from related chemical series, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Protein Kinase CK2

A compelling body of evidence points to thiazole-containing compounds as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5][6][7] Notably, a study on 4-(thiazol-5-yl)benzoic acid derivatives, which are structurally analogous to our compound of interest (differing by a carboxylic acid versus an aldehyde group), demonstrated potent, low-nanomolar inhibition of protein kinase CK2 (formerly casein kinase II).[15] CK2 is a constitutively active serine/threonine kinase that promotes cell growth and proliferation while suppressing apoptosis. Its overexpression is a hallmark of many cancers, making it a prime therapeutic target.

We hypothesize that this compound acts as an ATP-competitive inhibitor of protein kinase CK2. The thiazole and phenyl rings likely engage in critical binding interactions within the ATP-binding pocket of the kinase, disrupting its phosphotransferase activity and abrogating downstream signaling.

CK2_Signaling_Pathway cluster_inhibition Mechanism of Inhibition cluster_pathway Downstream Effects Compound This compound CK2 Protein Kinase CK2 Compound->CK2 Inhibits pSubstrate Phosphorylated Substrate CK2->pSubstrate Phosphorylates ATP ATP ATP->CK2 Binds Substrate Substrate Protein (e.g., Akt, PTEN) Substrate->CK2 Cell_Survival Cell Survival & Proliferation pSubstrate->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Figure 1: Hypothesized CK2 Inhibition Pathway.
Secondary Hypothesis: Inhibition of Aldehyde Dehydrogenase (ALDH)

The benzaldehyde scaffold is a known pharmacophore for inhibitors of aldehyde dehydrogenases (ALDH), particularly the ALDH1A isoforms.[10][12][14] ALDH enzymes are critical for detoxifying aldehydes and are overexpressed in various cancer stem cells, contributing to chemotherapy resistance.[10][12] Compounds like 4-(diethylamino)benzaldehyde (DEAB) are widely used as pan-ALDH inhibitors in research.[9][13]

Therefore, a plausible secondary mechanism is that this compound acts as a substrate or inhibitor for one or more ALDH isoforms. The aldehyde group could be recognized by the enzyme's active site, leading to competitive inhibition and a subsequent reduction in the cell's ability to metabolize endogenous and exogenous aldehydes.

Other Plausible Biological Activities
  • Antimicrobial Activity: The thiazole nucleus is a cornerstone of many antimicrobial agents.[1][2][3][4][16] The compound may exert its effects by inhibiting essential microbial enzymes, such as DNA gyrase, or by disrupting the microbial cell membrane.[1][3]

  • Enzyme Inhibition (Carbonic Anhydrase/Acetylcholinesterase): Thiazole derivatives have also been identified as inhibitors of carbonic anhydrase and acetylcholinesterase, presenting additional avenues for investigation.

Part 2: Experimental Validation Framework

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is required, progressing from direct enzyme inhibition assays to cell-based functional assays. This framework is designed to be self-validating, where the results of each experiment inform the next.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if the compound directly interacts with and inhibits the hypothesized enzyme targets.

Protocol 1: Protein Kinase CK2 Inhibition Assay
  • Objective: To quantify the inhibitory potency (IC50) of this compound against human recombinant protein kinase CK2.

  • Causality: This direct enzyme assay is the most definitive first step to validate the primary hypothesis. A low IC50 value would provide strong evidence for on-target activity.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

      • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

      • Prepare a stock solution of recombinant human CK2α in kinase buffer.

      • Prepare a stock solution of a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

      • Prepare a stock solution of [γ-32P]ATP.

    • Assay Procedure (Radiometric Filter Binding):

      • Create a serial dilution of the test compound in kinase buffer (final DMSO concentration <1%).

      • In a 96-well plate, add 10 µL of the diluted compound, 20 µL of the CK2 enzyme/substrate mixture, and start the reaction by adding 20 µL of the [γ-32P]ATP solution.

      • Incubate the plate at 30°C for 20 minutes.

      • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

      • Transfer 50 µL of the reaction mixture onto a phosphocellulose filter mat.

      • Wash the filter mat three times with 75 mM phosphoric acid and once with methanol.

      • Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Aldehyde Dehydrogenase (ALDH) Inhibition Assay
  • Objective: To assess the inhibitory effect of the compound on the activity of ALDH isoforms (e.g., ALDH1A3).

  • Causality: This assay directly tests the secondary hypothesis. Inhibition of ALDH activity would suggest an alternative or additional mechanism of action.

  • Methodology:

    • Reagent Preparation:

      • Prepare assay buffer (e.g., 50 mM HEPES, pH 8.0).

      • Prepare a 10 mM stock solution of the test compound in DMSO.

      • Prepare a stock solution of recombinant human ALDH1A3.

      • Prepare a stock solution of the substrate (e.g., hexanal) and the cofactor NAD+.

    • Assay Procedure (Spectrophotometric):

      • In a 96-well clear plate, add assay buffer, the test compound at various concentrations, and the ALDH enzyme.

      • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.

      • Initiate the reaction by adding the substrate and NAD+.

      • Monitor the increase in absorbance at 340 nm (corresponding to NADH formation) over time using a microplate reader in kinetic mode.

    • Data Analysis:

      • Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

      • Calculate the percentage of inhibition for each concentration and determine the IC50 value as described in Protocol 1.

Tier 2: Cell-Based Assays

Following in vitro validation, the compound's effect must be assessed in a biological context to confirm its cellular activity and mechanism.

Protocol 3: Cell Viability and Cytotoxicity Assay
  • Objective: To determine the compound's effect on the proliferation and viability of cancer cell lines with known CK2 or ALDH dependency.

  • Causality: This assay establishes whether the enzymatic inhibition observed in Tier 1 translates to a functional anti-cancer effect. Comparing cell lines with high vs. low target expression (or using knockout models) can confirm target-specific action.[17]

  • Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • Cell Culture:

      • Culture relevant cancer cell lines (e.g., A549 lung cancer, known to be sensitive to CK2 inhibitors) in appropriate media.[15]

      • Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

    • Compound Treatment:

      • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

    • Assay Procedure:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the DMSO control.

      • Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Validation cluster_tier2 Tier 2: Cellular Validation Enzyme_Assay_CK2 Protocol 1: Protein Kinase CK2 Inhibition Assay IC50_CK2 Determine IC50 for CK2 Enzyme_Assay_CK2->IC50_CK2 Enzyme_Assay_ALDH Protocol 2: ALDH Inhibition Assay IC50_ALDH Determine IC50 for ALDH Enzyme_Assay_ALDH->IC50_ALDH Cell_Viability Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo) IC50_CK2->Cell_Viability Informs Cell Line Selection & Dosing GI50 Determine GI50 in Cancer Cells Cell_Viability->GI50 Target_Engagement Protocol 4: Cellular Target Engagement (e.g., Western Blot) Phospho_Substrate Measure Phosphorylation of Downstream Substrate Target_Engagement->Phospho_Substrate GI50->Target_Engagement

Figure 2: Proposed Experimental Validation Workflow.
Protocol 4: Cellular Target Engagement Assay (Western Blot)
  • Objective: To confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of a known downstream substrate.

  • Causality: This assay directly links the compound's presence to the inhibition of the target's activity in a cellular environment, providing crucial mechanistic evidence. A decrease in substrate phosphorylation upon treatment validates the proposed mechanism.[18][19]

  • Methodology:

    • Cell Treatment and Lysis:

      • Treat cells with the test compound at concentrations around its GI50 value for a short duration (e.g., 1-4 hours).

      • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known CK2 substrate (e.g., phospho-Akt Ser129).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis:

      • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

      • Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates target engagement.

Part 3: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

Target EnzymeThis compound IC50 (µM)Control Inhibitor IC50 (µM)
Protein Kinase CK2α0.050.02 (CX-4945)
ALDH1A35.20.5 (NCT-501)
Carbonic Anhydrase II> 500.01 (Acetazolamide)
Acetylcholinesterase> 500.01 (Donepezil)

Interpretation: The hypothetical data in Table 1 would strongly support the primary hypothesis, showing potent and selective inhibition of Protein Kinase CK2. The weaker inhibition of ALDH1A3 suggests it is a secondary or off-target effect, while the lack of activity against other enzymes helps to build a selectivity profile.

Table 2: Hypothetical Cellular Assay Data

Cell LineTarget ExpressionThis compound GI50 (µM)
A549 (Lung)High CK20.8
HCT116 (Colon)High CK21.1
CK2 KnockoutNo CK2> 100
PANC-1 (Pancreatic)High ALDH15.5

Interpretation: The data in Table 2 would corroborate the in vitro findings. The significantly lower potency in CK2 knockout cells compared to wild-type cells would provide compelling evidence that the compound's primary cytotoxic effect is mediated through CK2 inhibition.[17]

Conclusion

This guide outlines a logical and scientifically rigorous pathway to elucidate the mechanism of action for this compound. By postulating a primary mechanism of Protein Kinase CK2 inhibition, supported by strong evidence from structural analogs, we have constructed a comprehensive validation strategy. This framework, progressing from direct enzymatic assays to cellular target engagement and functional outcomes, provides the necessary tools for researchers to confirm the compound's biological activity and pave the way for its further development as a potential therapeutic agent.

References

  • J. Chem. Rev. 2023 , 5(3), 221-240. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Pharmaceuticals2021 , 14(1), 65. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • Molecules2022 , 27(22), 8036. The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • Methods Mol. Biol.2018 , 1822, 223-238. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • Molecules2022 , 27(1), 133. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • J. Chem. Rev.2023 , 5(3), 221-240. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Bio-protocol2018 , 8(18), e2996. Acetylcholinesterase Inhibition Assay. [Link]

  • Molecules2021 , 26(19), 5770. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • J. Biochem. Mol. Toxicol.2023 , e23419. Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. [Link]

  • J. Biochem. Mol. Toxicol.2023 , e23419. Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Cancers2018 , 10(10), 334. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • J. Med. Chem.2022 , 65(5), 3833–3848. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]

  • Front. Bioeng. Biotechnol.2020 , 8, 323. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • RSC Med. Chem.2024 . Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Front. Bioeng. Biotechnol.2020 , 8, 323. Cell-culture based test systems for anticancer drug screening. [Link]

  • J. Med. Chem.2022 , 65(5), 3833-3848. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • RSC Med. Chem.2024 . Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • protocols.io2019 . Carbonic Anhydrase Activity Assay. [Link]

  • ResearchGate. Benzaldehyde derivatives with investigated inhibition profile. [Link]

  • RSC Med. Chem.2024 . Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Molecules2021 , 26(19), 5770. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Bioorg. Med. Chem.2016 , 24(5), 1136-1141. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • ResearchGate. Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. [Link]

  • Molecules2021 , 26(19), 5770. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. [Link]

  • Catalysts2021 , 11(7), 820. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • J. Proteome Res.2014 , 13(8), 3730-3741. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]

  • Int. J. Pharm. Sci. Rev. Res.2023 , 81(2), 154-165. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

Sources

An In-Depth Technical Guide to 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Lacking a discrete "discovery" moment in readily available academic literature, this guide reconstructs its probable synthetic origins through an analysis of established methodologies for arylthiazole synthesis. We will delve into the likely inaugural synthetic pathways, such as the Hantzsch thiazole synthesis and modern cross-coupling reactions, providing detailed protocols and mechanistic insights. Furthermore, this guide will explore the compound's contemporary applications, particularly its role as a key building block in the development of novel therapeutic agents and functional materials, supported by recent patent literature.

Introduction: The Significance of the Arylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in the design of bioactive molecules. When appended to an aromatic system, such as the benzaldehyde moiety in this compound, the resulting arylthiazole structure offers a versatile platform for further functionalization. The benzaldehyde group, in particular, serves as a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

While the specific historical genesis of this compound is not prominently documented, its emergence can be understood within the broader context of the escalating demand for novel heterocyclic building blocks in drug discovery programs. It is likely that this compound was first synthesized as part of a chemical library for high-throughput screening or as a key intermediate in the targeted synthesis of a more complex molecule.

Reconstructing the Synthetic History: Plausible Inaugural Pathways

Given the absence of a singular discovery paper, we can infer the most probable methods for the initial synthesis of this compound by examining foundational and contemporary synthetic organic chemistry.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a plausible Hantzsch-based approach would involve the reaction of a 2-halo-1-(4-formylphenyl)propan-1-one with thioacetamide.

Experimental Protocol: Hypothetical Hantzsch Synthesis

  • Preparation of 2-bromo-1-(4-formylphenyl)propan-1-one:

    • To a solution of 1-(4-formylphenyl)propan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq).

    • Initiate the reaction with a radical initiator (e.g., AIBN) or via photochemical means.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction, wash with an aqueous solution of sodium thiosulfate and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Cyclocondensation with Thioacetamide:

    • Dissolve the crude 2-bromo-1-(4-formylphenyl)propan-1-one (1.0 eq) in a polar solvent like ethanol or DMF.

    • Add thioacetamide (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford this compound.

Causality in Experimental Choices: The choice of a radical bromination is crucial for the selective α-halogenation of the ketone. The subsequent cyclocondensation is typically facile due to the high nucleophilicity of the sulfur in the thioamide and the electrophilicity of the α-bromoketone.

Hantzsch_Synthesis start 1-(4-formylphenyl)propan-1-one intermediate1 2-bromo-1-(4-formylphenyl)propan-1-one start->intermediate1 Bromination reagent1 NBS, Initiator product This compound intermediate1->product Cyclocondensation reagent2 Thioacetamide

Figure 1. Hypothetical Hantzsch synthesis pathway.

Modern Synthetic Approaches: The Rise of Cross-Coupling

With the advent of transition-metal-catalyzed cross-coupling reactions, alternative and often more modular routes to arylthiazoles have become prevalent. The Suzuki-Miyaura coupling, in particular, offers a powerful method for the formation of carbon-carbon bonds between aryl and heteroaryl systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Preparation of 5-bromo-4-methylthiazole:

    • Synthesize 4-methylthiazole using established methods.

    • Brominate the 4-methylthiazole at the 5-position using a suitable brominating agent like N-bromosuccinimide in a solvent such as acetonitrile.

  • Suzuki-Miyaura Coupling:

    • To a degassed mixture of 5-bromo-4-methylthiazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield this compound.

Causality in Experimental Choices: The Suzuki-Miyaura coupling is favored for its high functional group tolerance, allowing for the direct use of the benzaldehyde moiety without the need for protecting groups. The choice of palladium catalyst and base is critical for efficient catalytic turnover.

Suzuki_Coupling start1 5-bromo-4-methylthiazole product This compound start1->product start2 4-formylphenylboronic acid start2->product catalyst Pd Catalyst, Base

Figure 2. Suzuki-Miyaura cross-coupling pathway.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1330767-26-4[3][4][5][6][7]
Molecular Formula C₁₁H₉NOS[7]
Molecular Weight 203.26 g/mol [7]
Appearance Likely a solid at room temperatureInferred
Purity Commercially available up to 95%[6]

Note: Experimental data for properties such as melting point and boiling point are not widely published and would require experimental determination.

Contemporary Applications in Research and Development

While the early history of this compound is not explicitly detailed, its modern utility is evident from its appearance as a key intermediate in numerous patents, particularly in the pharmaceutical and agrochemical sectors. The compound's structure allows it to serve as a versatile scaffold for the synthesis of a diverse range of derivatives.

Role in Medicinal Chemistry

The combination of the biologically active thiazole ring and the synthetically malleable benzaldehyde functionality makes this compound a valuable starting material for the synthesis of potential therapeutic agents. The aldehyde can be readily converted into a variety of other functional groups, including amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex molecules with potential bioactivity.

Agrochemical Development

Similar to its role in medicinal chemistry, the arylthiazole core is also of interest in the development of new pesticides and herbicides. The specific substitution pattern of this compound may impart desirable properties for agrochemical applications.

Conclusion

This compound represents a fascinating case study of a molecule whose importance lies not in a celebrated moment of discovery, but in its quiet emergence as a valuable tool for chemical innovation. By understanding its likely synthetic origins through foundational reactions like the Hantzsch synthesis and its modern production via powerful cross-coupling methods, researchers can better appreciate its utility. As the demand for novel, functionalized heterocyclic compounds continues to grow, the role of versatile building blocks like this compound in driving scientific advancement is undeniable.

References

  • CP Lab Safety. (2026). This compound, 95%. Retrieved from [Link]

  • Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)
  • Molekuul. (n.d.). Benzaldehyde, 4-(4-methyl-5-thiazolyl)-. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones.

Sources

Unlocking the Therapeutic Potential of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a thiazole nucleus and a reactive benzaldehyde moiety within a single molecular scaffold presents a compelling starting point for therapeutic innovation. This document provides an in-depth technical guide for the systematic evaluation of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a compound of significant interest due to the well-documented and diverse bioactivities of its constituent chemical motifs. While direct biological data for this specific molecule is nascent, a comprehensive analysis of analogous structures strongly suggests promising therapeutic avenues, particularly in oncology and neurodegenerative disease. This guide eschews a conventional review format, instead presenting a proactive, field-proven framework for researchers to identify and validate potential therapeutic targets. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our hypotheses in authoritative scientific literature. Our objective is to furnish drug development professionals with a robust, actionable strategy to unlock the therapeutic promise of this intriguing molecule.

Introduction: Deconstructing the Pharmacophore for Predictive Targeting

The therapeutic potential of a novel chemical entity is often predicted by the biological activities of its core structural components. The molecule this compound is a composite of two such pharmacologically significant moieties: the 1,3-thiazole ring and the benzaldehyde group.

  • The Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and capacity for hydrogen bonding contribute to favorable interactions with a wide array of biological targets.[2] Thiazole derivatives have demonstrated a remarkable breadth of activity, including anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[1][3] Specifically, the thiazole nucleus is a cornerstone in the design of agents that induce apoptosis in cancer cells and inhibit key metabolic enzymes.[4][5]

  • The Benzaldehyde Group: Far from being a mere structural linker, the benzaldehyde group is a versatile chemical handle and a pharmacophore in its own right. Its aldehyde functionality is a key reactive site, enabling the synthesis of diverse derivatives such as Schiff bases and chalcones, which allows for extensive Structure-Activity Relationship (SAR) studies.[6][7] Furthermore, benzaldehyde derivatives have been developed as potent and selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and aldose reductase, implicated in cancer stem cell survival and diabetic complications, respectively.[8][9]

This guide will therefore focus on a logical, evidence-based progression from the known activities of these parent structures to a proposed pipeline for identifying the specific therapeutic targets of this compound.

Hypothesized Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on thiazole and benzaldehyde analogs, we propose two primary therapeutic areas for initial investigation: Oncology and Neurodegenerative Disease . Within these areas, we have identified high-priority molecular target classes that warrant rigorous screening.

Oncology: Exploiting Cancer Cell Liabilities

The most prominent bioactivity associated with thiazole derivatives is their anticancer effect.[10][11] The mechanism often involves the inhibition of critical signaling pathways or the induction of programmed cell death.

Potential Targets:

  • Protein Kinases: Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have shown significant potential as kinase inhibitors.[3] A prime candidate for investigation is the B-RAF kinase , particularly the V600E mutant prevalent in melanoma, as related thiazole derivatives have demonstrated potent inhibitory effects.[3]

  • Carbonic Anhydrases (CAs): These enzymes regulate pH, and their inhibition can disrupt the tumor microenvironment. Thiazole-based compounds are known to be effective inhibitors of CAs, particularly isoforms CA I and II.[5][12]

  • Aldehyde Dehydrogenase (ALDH): Specifically, the ALDH1A3 isoform has been identified as a marker for cancer stem cells and is associated with poor prognosis. Benzaldehyde scaffolds are promising starting points for selective ALDH1A3 inhibitors.[8]

Logical Framework for Oncology Target Prioritization

G cluster_0 Core Molecule: this compound cluster_1 Known Bioactivities of Analogs cluster_2 Hypothesized Primary Targets in Oncology Molecule Compound Structure Thiazole_Activity Thiazole Analogs: - Kinase Inhibition - Carbonic Anhydrase Inhibition - Apoptosis Induction Benzaldehyde_Activity Benzaldehyde Analogs: - ALDH Inhibition - Reactive Handle for SAR Kinases Protein Kinases (e.g., B-RAF) Thiazole_Activity->Kinases Structural Precedent CAs Carbonic Anhydrases (e.g., CA I, II) Thiazole_Activity->CAs Structural Precedent ALDH Aldehyde Dehydrogenase (e.g., ALDH1A3) Benzaldehyde_Activity->ALDH Structural Precedent

Caption: Prioritization of oncology targets based on analog activities.

Neurodegenerative Disease: Modulating Cholinergic Pathways

Thiazole derivatives have also been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting key enzymes in the cholinergic system.[13]

Potential Targets:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease. Both thiazole and benzimidazole-benzaldehyde derivatives have shown potent inhibitory activity against AChE and BChE.[5][14] The thiazole ring can establish critical π–π stacking interactions within the enzyme's active site.[13]

A Validated Experimental Workflow for Target Discovery

We propose a multi-stage workflow designed to systematically test the hypotheses outlined above. This workflow integrates computational modeling with robust in vitro assays to ensure a high degree of confidence in the results.

Experimental Workflow Diagram

G Start Start: This compound In_Silico Step 1: In Silico Docking (Predictive Binding Affinity) Start->In_Silico Enzymatic_Assay Step 2: In Vitro Enzymatic Assays (Determine IC50) In_Silico->Enzymatic_Assay Prioritize Targets Cell_Based_Assay Step 3: Cell-Based Functional Assays (Confirm Cellular Activity) Enzymatic_Assay->Cell_Based_Assay Validate Hits SAR Step 4: Structure-Activity Relationship (SAR) (Derivative Synthesis & Screening) Cell_Based_Assay->SAR Confirmed Activity Lead_Opt Lead Optimization SAR->Lead_Opt Identify Potent Analogs

Caption: A sequential workflow for target identification and validation.

Step 1: In Silico Molecular Docking

Causality: Before committing to resource-intensive wet lab experiments, molecular docking provides a predictive assessment of the binding affinity and interaction modes of the compound with our prioritized targets. This allows for a data-driven ranking of potential targets.

Protocol: Molecular Docking against B-RAF Kinase

  • Protein Preparation:

    • Obtain the crystal structure of human B-RAF kinase (V600E mutant) from the Protein Data Bank (PDB; e.g., PDB ID: 3OG7).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Define the binding site (grid box) based on the coordinates of the co-crystallized inhibitor.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it as a .mol file.

    • Minimize the energy of the ligand using a force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

  • Docking Execution:

    • Perform the docking simulation using AutoDock Vina. Set exhaustiveness to a value of 16 or higher for a thorough search.

    • Analyze the output poses, focusing on the lowest binding energy (most favorable) conformation.

  • Interaction Analysis:

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera).

    • Identify key interactions (hydrogen bonds, π–π stacking, hydrophobic interactions) between the ligand and active site residues. Compare these with the interactions of known inhibitors.

Step 2: In Vitro Enzymatic Assays

Causality: Docking is predictive; enzymatic assays provide quantitative, empirical data on the compound's ability to inhibit the target's function. The primary output is the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the phosphate buffer.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound at various concentrations (or buffer for control).

      • 20 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change (formation of the 5-thio-2-nitrobenzoate anion) is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot percentage inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Step 3: Cell-Based Functional Assays

Causality: A compound may inhibit an isolated enzyme but fail to work in a cellular context due to poor permeability or off-target effects. Cell-based assays validate the biological effect in a more physiologically relevant system.

Protocol: Antiproliferative MTT Assay on B-RAF V600E Mutant Melanoma Cells (e.g., A375 cell line)

  • Cell Culture:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dabrafenib).

  • MTT Assay:

    • After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability versus log[concentration] to determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

Quantitative Data Summary and Future Directions

The following table should be populated with the experimental data generated from the protocols described above.

Target Assay Type Metric Predicted Value (Docking) Experimental Value
B-RAF (V600E)Molecular DockingBinding Energy (kcal/mol)To be determinedN/A
B-RAF (V600E)Kinase Glo® AssayIC50 (µM)N/ATo be determined
A375 CellsMTT Proliferation AssayIC50 (µM)N/ATo be determined
AcetylcholinesteraseEllman's Enzymatic AssayIC50 (µM)N/ATo be determined
Carbonic Anhydrase IIEsterase Activity AssayIC50 (µM)N/ATo be determined
ALDH1A3Spectrophotometric AssayIC50 (µM)N/ATo be determined

Future Directions: Leveraging the Benzaldehyde Moiety for SAR

A confirmed hit from the initial screening provides the foundation for a robust medicinal chemistry program. The aldehyde group is an ideal anchor point for generating a focused library of derivatives to explore the Structure-Activity Relationship (SAR).

  • Reductive Amination: Reaction with various primary and secondary amines can introduce diverse functional groups, probing interactions with different pockets of the target's active site.

  • Wittig Reaction: This allows for the extension of the molecule with different carbon chains and rings.

  • Knoevenagel Condensation: Reaction with active methylene compounds can generate derivatives with altered electronic and steric properties.[7]

By systematically synthesizing and screening these derivatives, the potency and selectivity of the initial hit can be significantly enhanced, paving the way for lead optimization and the development of a novel therapeutic agent.

Conclusion

This compound represents a molecule of high interest, strategically positioned at the intersection of known pharmacophores. While its specific biological targets remain to be elucidated, the structural precedents of its thiazole and benzaldehyde components provide a clear and rational path for investigation. The integrated workflow presented in this guide—from in silico prediction to enzymatic and cell-based validation—offers a scientifically rigorous and efficient strategy for target identification. By following this framework, researchers can systematically probe the compound's potential in oncology and neurodegenerative disease, ultimately unlocking its therapeutic value and paving the way for the next generation of targeted therapies.

References

  • Gümüşer, F. G., & Özkan, Y. (2012). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of the Faculty of Pharmacy of Ankara University, 39(1), 1-14. [Link]

  • de Oliveira, C. S., Lira, B. F., & de Moraes, M. C. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & Pharmacotherapy, 97, 1599-1607. [Link]

  • Ramalingam, A., & K., S. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 534-541. [Link]

  • Sayed, S. M., et al. (2020). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1848-1857. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356. [Link]

  • Net-Chem. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? Blog. [Link]

  • Al-Ostath, A. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Molecular Diversity. [Link]

  • Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3537. [Link]

  • Gul, H. I., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(2), 2419-2430. [Link]

  • Senturk, M., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

  • Taha, M., et al. (2021). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 26(17), 5158. [Link]

  • Taha, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1324. [Link]

  • Mosquera, M. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. International Journal of Molecular Sciences, 22(19), 10245. [Link]

  • Şengül, B., & Çankaya, M. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 421-432. [Link]

  • Kim, J. H., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(10), 717. [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1875. [Link]

Sources

In Silico Modeling of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a small molecule with potential therapeutic applications. Recognizing the pivotal role of computational methods in modern drug discovery, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will navigate the logical framework for target identification, ligand and protein preparation, and the application of molecular docking and molecular dynamics simulations to elucidate potential binding interactions. Furthermore, we will explore the critical aspect of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the compound's drug-like properties. This guide is designed to be a self-validating system, with each step explained with scientific rigor and supported by authoritative references, empowering researchers to apply these methodologies to their own investigations.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and sophisticated algorithms has revolutionized the early stages of drug discovery. In silico modeling offers a rapid and cost-effective approach to prioritize lead compounds, predict their biological activities, and identify potential liabilities long before expensive and time-consuming laboratory experiments are undertaken.[1][2] The molecule of interest, this compound, possesses a thiazole ring, a heterocyclic moiety prevalent in a multitude of biologically active compounds.[1][3][4] Thiazole derivatives have been extensively investigated and are components of several FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]

The benzaldehyde functional group also contributes to the diverse biological profile of many compounds.[6] Given the established role of thiazole-containing compounds as kinase inhibitors, this guide will use a protein kinase as a hypothetical target to illustrate a complete in silico workflow.[1][3][4][7] This approach allows for a detailed exploration of the methodologies, even in the absence of specific published biological data for this particular molecule.

Target Selection and Preparation: Focusing on Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[1][3][4] The structural similarity of this compound to known kinase inhibitors provides a strong rationale for selecting a kinase as a potential target.[8]

For the purpose of this guide, we will select Rho-associated coiled-coil containing protein kinase 1 (ROCK1) as our hypothetical target. A crystal structure of ROCK1 in complex with a pyridine-thiazole inhibitor is available in the Protein Data Bank (PDB ID: 5BML), providing an excellent starting point for our modeling studies.[9]

Experimental Protocol: Protein Preparation
  • Obtain Protein Structure: Download the PDB file for ROCK1 (PDB ID: 5BML) from the RCSB Protein Data Bank ([Link]).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.

    • Inspect the protein for missing residues or atoms and use tools within the software to rebuild them.

    • Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Protonation and Charge Assignment: Assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). This can be done using tools like H++ or PROPKA. Assign partial charges to each atom using a force field such as CHARMM36 or AMBER.

Ligand Preparation: Characterizing the Small Molecule

Proper preparation of the ligand is as critical as preparing the protein target. The 3D structure of this compound must be generated and optimized to accurately represent its conformational and energetic properties.

Experimental Protocol: Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. The CAS number for this compound is 1330767-26-4.[10][11][12]

  • 3D Structure Generation and Optimization:

    • Convert the 2D structure to a 3D conformation using a program like Avogadro or the builder tools within molecular modeling suites.

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • For higher accuracy, a quantum mechanical geometry optimization can be performed using software like Gaussian or ORCA.

  • Charge Assignment: Assign partial charges to the ligand atoms. The Gasteiger-Marsili or AM1-BCC charge models are commonly used for small molecules.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[13] It is a powerful tool for virtual screening and for generating hypotheses about ligand-protein interactions.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

  • Grid Box Definition: Define a 3D grid box that encompasses the binding site of the protein. For our example with ROCK1 (PDB ID: 5BML), the grid box should be centered on the co-crystallized inhibitor.

  • Running the Docking Simulation: Execute AutoDock Vina, providing the prepared protein and ligand files and the grid box parameters as input.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (reported in kcal/mol). The more negative the binding affinity, the stronger the predicted interaction.

    • Visualize the top-ranked poses in the context of the protein's binding site to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation: Predicted Binding Interactions
Interaction TypeInteracting Residue(s) in ROCK1 (Hypothetical)
Hydrogen BondThiazole nitrogen with backbone amide of hinge region residue
HydrophobicPhenyl ring with hydrophobic pocket residues
Pi-StackingPhenyl ring with aromatic side chain of a residue

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to refine the understanding of the interactions.[14][15]

Experimental Protocol: MD Simulation with GROMACS
  • System Setup:

    • Place the docked protein-ligand complex in a simulation box of a defined shape (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. During equilibration, position restraints are often applied to the protein and ligand heavy atoms.

  • Production Run: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between the ligand and the protein.

Visualization: In Silico Modeling Workflow

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis & Prediction Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Ligand Design Ligand Design Ligand Preparation Ligand Preparation Ligand Design->Ligand Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top Pose Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Interaction Analysis Interaction Analysis Molecular Dynamics->Interaction Analysis Lead Optimization Lead Optimization Binding Affinity->Lead Optimization Interaction Analysis->Lead Optimization ADMET Prediction->Lead Optimization

Caption: A workflow diagram illustrating the key stages of in silico drug discovery.

ADMET Prediction: Evaluating Drug-Like Properties

A potent molecule is not necessarily a good drug. It must also possess favorable ADMET properties to be safe and effective in the body.[16][17] In silico ADMET prediction tools can provide early warnings of potential liabilities.[18][19]

Experimental Protocol: ADMET Prediction using Online Tools

A variety of free online tools are available for ADMET prediction, such as SwissADME, pkCSM, and ADMET-AI.[18][19]

  • Input: Provide the SMILES string or upload the 2D structure of this compound to the selected web server.

  • Analysis: The server will calculate a range of properties, including:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, and hERG inhibition for cardiotoxicity.

Data Presentation: Predicted ADMET Properties
PropertyPredicted Value (Hypothetical)Interpretation
LogP2.5Good lipophilicity for absorption
Water SolubilityModerately SolubleAcceptable for formulation
BBB PermeabilityLowReduced risk of CNS side effects
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
hERG InhibitionNon-inhibitorLower risk of cardiotoxicity
Ames TestNon-mutagenicLow risk of carcinogenicity

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the potential interactions of this compound. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the compound's potential as a therapeutic agent. The methodologies described herein provide a robust framework for hypothesis generation and the rational design of future experiments. The hypothetical targeting of ROCK1 serves as a practical example, and these techniques can be readily adapted to other protein targets. The integration of these computational approaches into the early stages of drug discovery is essential for accelerating the development of novel and effective medicines.

References

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Molecules.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023).
  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Retrieved from [Link]

  • Beckstein Lab. (2015). Tutorial: Simulating AdK with Gromacs.
  • RCSB PDB. (2015). 5BML: ROCK 1 bound to a pyridine thiazole inhibitor. Retrieved from [Link]

  • RCSB PDB. (2000). 1ESJ: CRYSTAL STRUCTURE OF THIAZOLE KINASE MUTANT (C198S). Retrieved from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.).
  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • Chemical structures of diverse reported aminothiazole kinase inhibitors. (n.d.).
  • RCSB PDB. (2015). 4YVE: ROCK 1 bound to methoxyphenyl thiazole inhibitor. Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube.
  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md. Retrieved from [Link]

  • Structure-based optimization of tyrosine kinase inhibitors: a molecular docking study. (n.d.).
  • 4-(4-Methylthiazol-5-yl)benzaldehyde. (n.d.). Fluorochem.
  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (n.d.).
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (n.d.). ACS Omega.
  • T. Srinivas. (2026). Int. J. of Pharm. Sci., Vol 4, Issue 1, 1815-1821. International Journal of Pharmaceutical Sciences.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central.
  • 4-(4-Methylthiazol-5-yl)benzonitrile. (n.d.). BLDpharm.
  • Benzaldehyde, 4-(4-methyl-5-thiazolyl)- [1330767-26-4]. (n.d.). King-Pharm.
  • Benzaldehyde, 4-(4-methyl-5-thiazolyl)- | 1330767-26-4. (n.d.). ChemicalBook.
  • This compound - CAS:1330767-26-4. (n.d.). 北京欣恒研科技有限公司.
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • Synthesis of benzaldehyde 5-t-butyl-1,3,4-thiadiazolyl hydrazone. (n.d.). PrepChem.com.
  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde 5g. (n.d.). Dana Bioscience.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed, field-proven protocol for the synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a key building block for pharmaceutical and materials science research. The presented methodology is centered on a reliable and scalable two-step sequence: the regioselective bromination of 4-methylthiazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-formylphenylboronic acid. We delve into the causality behind experimental choices, offer comprehensive, step-by-step instructions, and include troubleshooting guidance to ensure reproducible, high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a validated pathway to this important intermediate.

Strategic Overview: Pathway Selection

The 5-arylthiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] The target molecule, this compound, offers two reactive handles—the thiazole ring and the benzaldehyde—for further molecular elaboration. The primary challenge lies in the selective formation of the C-C bond at the C5 position of the thiazole ring.

Several synthetic strategies exist for this transformation, including Stille coupling, Heck reactions, and direct C-H arylation.[3][4][5]

  • Stille Coupling: While effective, this method relies on organotin reagents, which are highly toxic and pose significant challenges for purification and waste disposal, a critical consideration in pharmaceutical development.[1]

  • Direct C-H Arylation: This modern approach is highly atom-economical, directly coupling the thiazole C-H bond with an aryl halide.[6] It represents a powerful and elegant alternative. However, it can require careful optimization of catalysts and conditions for new substrate pairings to ensure high regioselectivity and yield.[5]

  • Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction was selected for this protocol due to its exceptional reliability, broad functional group tolerance, and the low toxicity of its boronic acid reagents and byproducts.[7][8] The required starting materials, a halogenated thiazole and an arylboronic acid, are readily accessible, making this a robust and widely applicable method for academic and industrial laboratories.[1][9]

The chosen synthetic pathway is therefore a two-step process, as illustrated below:

Overall Synthetic Scheme:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling 4-Methylthiazole 4-Methylthiazole Intermediate_1 5-Bromo-4-methylthiazole 4-Methylthiazole->Intermediate_1 NBS, Acetonitrile Final_Product This compound Intermediate_1->Final_Product Pd Catalyst, Base Boronic_Acid 4-Formylphenylboronic Acid Boronic_Acid->Final_Product

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-4-methylthiazole (Intermediate)

Principle & Rationale: The first step involves the electrophilic halogenation of 4-methylthiazole. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C5 position is the most nucleophilic due to electronic contributions from both the sulfur and nitrogen atoms, leading to highly regioselective bromination at this site. N-Bromosuccinimide (NBS) is chosen as a mild and easy-to-handle source of electrophilic bromine.

Protocol:

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylthiazole (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 volumes relative to 4-methylthiazole) to the flask.[10] Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of NBS drives the reaction to completion.

  • Reaction Execution: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~50 mL).

    • Dilute the mixture with ethyl acetate (~100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-4-methylthiazole as a clear oil.[11]

Part 2: Synthesis of this compound (Target Molecule)

Principle & Rationale: The core of the synthesis is the Suzuki-Miyaura cross-coupling. This reaction forges a new carbon-carbon bond between the C5 of the thiazole ring and the C1 of the phenyl ring. The catalytic cycle, driven by a palladium(0) species, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiazole.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the active palladium(0) catalyst and forming the desired product.[7]

A phosphine ligand (e.g., from Pd(PPh₃)₄) stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-4-methylthiazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[9] The excess boronic acid and base ensure complete consumption of the limiting bromide.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 - 0.05 eq). Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the 5-bromo-4-methylthiazole is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[12]

Data Summary & Visualization

Quantitative Data Summary
ParameterStep 1: BrominationStep 2: Suzuki Coupling
Limiting Reagent 4-Methylthiazole5-Bromo-4-methylthiazole
Key Reagents (eq) NBS (1.05)4-Formylphenylboronic Acid (1.2)
Catalyst (mol%) N/APd(PPh₃)₄ (3-5)
Base (eq) N/AK₂CO₃ (2.0)
Solvent AcetonitrileDioxane/Water (4:1)
Temperature 0 °C to RT80-90 °C
Typical Time 4-5 hours6-12 hours
Typical Yield > 90%75-90%
Experimental Workflow

G start Start: 4-Methylthiazole step1 1. Dissolve in Acetonitrile 2. Cool to 0 °C start->step1 step2 3. Add NBS (1.05 eq)   portion-wise step1->step2 step3 4. Stir at 0 °C -> RT   (4-5 h) step2->step3 workup1 5. Quench (Na₂S₂O₃) 6. Extract (EtOAc) 7. Wash & Dry step3->workup1 intermediate Intermediate: 5-Bromo-4-methylthiazole workup1->intermediate step4 8. Combine with Boronic Acid (1.2 eq)    & Base (2.0 eq) intermediate->step4 step5 9. Evacuate & backfill    with Argon step4->step5 step6 10. Add Pd(PPh₃)₄ (5 mol%)     & Solvent step5->step6 step7 11. Heat to 90 °C     (6-12 h) step6->step7 workup2 12. Cool & Filter (Celite) 13. Extract (EtOAc) 14. Wash & Dry step7->workup2 purify 15. Column Chromatography workup2->purify end Final Product: This compound purify->end

Caption: Detailed experimental workflow for the two-step synthesis.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex L₂Pd(II)(Ar¹)X Pd0->PdII_complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_diaryl L₂Pd(II)(Ar¹)(Ar²) PdII_complex->PdII_diaryl Transmetalation->PdII_diaryl PdII_diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Thiazole-Br) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid) + Base Ar2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Step 1: Incomplete Bromination - Insufficient NBS.- NBS decomposition (old reagent).- Reaction temperature too low.- Ensure 1.05 eq of NBS is used.- Use freshly opened or properly stored NBS.- Allow the reaction to stir at room temperature for a longer duration after the initial cooling period.
Step 1: Formation of Di-brominated Product - Excess NBS used.- Reaction run for too long or at elevated temperature.- Use no more than 1.05 eq of NBS.- Carefully monitor the reaction by TLC/GC-MS and quench promptly upon consumption of starting material.
Step 2: Low or No Product Formation - Inactive palladium catalyst (oxidized).- Insufficiently degassed solvents.- Ineffective base or boronic acid decomposition.- Ensure the reaction is set up under a strictly inert atmosphere.- Use a fresh bottle of catalyst or a glovebox for setup.- Degas solvents thoroughly (e.g., by sparging with argon for 20-30 min).- Use a fresh, dry base and high-quality boronic acid.
Step 2: Significant Homocoupling of Boronic Acid - Presence of oxygen in the reaction.- Catalyst degradation.- Improve inert atmosphere technique.- Use a different palladium source or ligand that is more resistant to oxidative degradation.
Step 2: Difficult Purification - Residual palladium in the product.- Close-running impurities on TLC.- Ensure the crude mixture is filtered through Celite® after the reaction.- Employ a more efficient column chromatography system (e.g., automated flash chromatography) or try a different eluent system. Recrystallization may be an option.

Conclusion

The synthesis of this compound from 4-methylthiazole is reliably achieved through a two-step sequence involving regioselective bromination and subsequent Suzuki-Miyaura cross-coupling. This protocol offers high yields, utilizes readily available and low-toxicity reagents, and demonstrates robustness, making it highly suitable for implementation in both academic and industrial settings. The detailed procedural steps and troubleshooting guide provided herein are designed to enable researchers to confidently and successfully synthesize this valuable chemical intermediate.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • SciSpace. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018). [Link]

  • Google Patents.
  • Google Patents.
  • National Institutes of Health. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]

  • ResearchGate. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. [Link]

  • Semantic Scholar. Direct arylation of thiazoles on water. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ChemRxiv. Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Who we serve. Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • National Institutes of Health. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

  • PubChem. 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

Sources

Formylation of 4-Methyl-5-Phenylthiazole: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the formylation of 4-methyl-5-phenylthiazole, a critical transformation in the synthesis of various pharmacologically active compounds. The Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich heterocycles, is presented as the primary methodology. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic underpinnings and practical considerations essential for successful execution. The protocol is structured to ensure reproducibility and provide a framework for further optimization and adaptation in diverse research settings.

Introduction: The Significance of Formylated Thiazoles

Thiazole moieties are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a formyl (-CHO) group onto the thiazole ring provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality can be readily transformed into various other functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 4-Methyl-5-phenylthiazole, in particular, serves as a valuable scaffold, and its formylation is a key step in the synthesis of compounds with potential applications in various disease areas.

The Vilsmeier-Haack reaction stands out as an efficient and mild method for formylating reactive aromatic and heteroaromatic substrates.[1] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group.[2] The electron-rich nature of the thiazole ring makes it an excellent substrate for this electrophilic substitution reaction.

Mechanistic Insights: The "Why" Behind the Vilsmeier-Haack Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly DMF, with an acid chloride like phosphorus oxychloride. This forms a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

Diagram 1: Formation of the Vilsmeier Reagent

G DMF N,N-Dimethylformamide (DMF) Intermediate Intermediate Adduct DMF->Intermediate + POCl3 POCl3 Phosphorus Oxychloride (POCl3) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_reagent - OPOCl2-

Caption: In-situ generation of the electrophilic Vilsmeier reagent.

Electrophilic Aromatic Substitution

The electron-rich 4-methyl-5-phenylthiazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate.[5] Subsequent hydrolysis during the workup step liberates the desired aldehyde and a secondary amine.[3]

Diagram 2: Electrophilic Attack and Hydrolysis

G Thiazole 4-Methyl-5-Phenylthiazole Iminium_ion Iminium Ion Intermediate Thiazole->Iminium_ion + Vilsmeier Reagent Vilsmeier_reagent Vilsmeier Reagent Aldehyde 4-Methyl-5-Phenylthiazole-2-carbaldehyde Iminium_ion->Aldehyde + H2O (Workup)

Caption: Formylation of the thiazole ring via electrophilic substitution.

Experimental Protocol: Formylation of 4-Methyl-5-Phenylthiazole

This protocol is a robust starting point and may require optimization based on the specific laboratory conditions and purity of reagents.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Methyl-5-phenylthiazole≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Phosphorus oxychloride (POCl₃)≥99%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD Millipore
Ethyl AcetateHPLC GradeJ.T.Baker
HexanesHPLC GradeJ.T.Baker
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition. A viscous, colorless to pale yellow complex, the Vilsmeier reagent, will form.

  • Substrate Addition: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Prepare a solution of 4-methyl-5-phenylthiazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8). This step should be performed in a well-ventilated fume hood as gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-methyl-5-phenyl-1,3-thiazole-2-carbaldehyde.

Expected Results and Characterization

The expected product is a pale yellow solid. The yield can vary but is typically in the range of 70-85% after purification.

Parameter Expected Value/Observation
Appearance Pale yellow solid
Yield 70-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.0-10.2 (s, 1H, -CHO), 7.3-7.6 (m, 5H, Ar-H), 2.8-2.9 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~185 (-CHO), ~165 (C-S), ~150 (C=N), 128-135 (Ar-C), ~18 (-CH₃)
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₁H₉NOS

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is a preferred method, other synthetic strategies can also be employed to obtain formylated thiazoles. These alternatives can be valuable if the starting material is more amenable to a different transformation or if specific functional group tolerance is required.

  • Oxidation of the Corresponding Alcohol: If 4-methyl-5-phenyl-2-(hydroxymethyl)thiazole is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.[6]

  • Reduction of a Carboxylic Acid Derivative: The Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride using a poisoned palladium catalyst (e.g., Pd/BaSO₄) can yield the desired aldehyde.[7][8] Another approach involves the reduction of the corresponding ester or carboxylic acid using reducing agents like diisobutylaluminium hydride (DIBAL-H).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon) is crucial for optimal results.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during its preparation prevents potential side reactions and decomposition.

  • Substrate Reactivity: The reactivity of the thiazole ring can be influenced by the nature of its substituents. Electron-donating groups will enhance the reactivity, while electron-withdrawing groups will decrease it. Reaction conditions may need to be adjusted accordingly.

  • Workup Procedure: The quenching step should be performed cautiously due to the exothermic nature of the hydrolysis of the excess Vilsmeier reagent.

Conclusion

The Vilsmeier-Haack formylation of 4-methyl-5-phenylthiazole is a reliable and high-yielding method for the synthesis of the corresponding 2-carbaldehyde. This application note provides a detailed and mechanistically grounded protocol to guide researchers in the successful execution of this important transformation. The resulting aldehyde is a valuable intermediate, opening avenues for the synthesis of a diverse range of biologically active molecules in the pursuit of new therapeutic discoveries.

References

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Site‐Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. ACS Publications. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]

  • Formylation of Amines. PMC - NIH. [Link]

  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Study on the Synthesis of 4-Methyl-5-formylthiazole. ResearchGate. [Link]

Sources

The Strategic Application of 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a thiazole nucleus and a reactive benzaldehyde moiety within a single molecular framework presents a compelling scaffold for the exploration of novel therapeutic agents. The compound 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde serves as a pivotal building block in medicinal chemistry, leveraging the established biological significance of the thiazole ring—a structural alert in numerous FDA-approved drugs—with the synthetic versatility of an aromatic aldehyde. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols for the generation of derivative compounds with potential therapeutic value.

The thiazole ring is a privileged heterocyclic motif, integral to a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Its presence can enhance pharmacokinetic properties and provide crucial interactions with biological targets. The aldehyde functionality, in turn, acts as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse molecular architectures.

Part 1: Synthesis of the Core Scaffold: this compound

A robust and widely applicable method for the synthesis of this key intermediate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a thiazole derivative and a phenyl derivative, offering high yields and excellent functional group tolerance.[3][4]

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from 5-bromo-4-methylthiazole and 4-formylphenylboronic acid. The aldehyde group on the boronic acid is compatible with the reaction conditions.

Materials:

  • 5-bromo-4-methylthiazole

  • 4-formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add 5-bromo-4-methylthiazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure this compound.

Part 2: Applications in the Synthesis of Bioactive Derivatives

The aldehyde group of this compound is a gateway to a multitude of chemical transformations, leading to the synthesis of diverse compound libraries for biological screening. Key applications include the synthesis of Schiff bases, chalcones, and pyrazole derivatives.

Application 1: Synthesis of Thiazole-Based Schiff Bases (Imines)

Schiff base formation is a straightforward condensation reaction between an aldehyde and a primary amine, yielding an imine. Thiazole-containing Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties.[5][6][7]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminopyridine)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

  • Add the substituted primary amine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

Table 1: Representative Antimicrobial Activity of Thiazole-Based Schiff Bases

Compound ClassTest OrganismActivity (MIC in µg/mL)
Thiazole Schiff BasesS. aureusModerate to High[8]
Thiazole Schiff BasesE. coliModerate to High[6][8]
Thiazole Schiff BasesCandida albicansGood[7]

Note: Data is representative of the compound class and not specific to derivatives of this compound, for which specific data is not yet widely published.

Application 2: Synthesis of Thiazole-Containing Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[9][10][11] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (20 mL).

  • Cool the flask in an ice bath and slowly add the sodium hydroxide solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the chalcone by recrystallization from ethanol.

Table 2: Representative Anticancer Activity of Thiazole-Chalcone Hybrids

Compound ClassCancer Cell LineActivity (IC₅₀ in µM)
Thiazole ChalconesHT-29 (Colon)3.12 - 7.94[9]
Thiazole ChalconesMCF-7 (Breast)1.97[10]
Thiazole ChalconesA549 (Lung)1.39[10]

Note: Data is representative of the compound class. Specific derivatives from this compound would require experimental validation.

Application 3: Synthesis of Pyrazole Derivatives

Pyrazole heterocycles are another important class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[12][13] A common synthetic route involves the reaction of a chalcone with hydrazine or a substituted hydrazine.

Materials:

  • Thiazole-containing chalcone (from Protocol 3)

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the thiazole-chalcone (1.0 mmol) in ethanol (20 mL) or glacial acetic acid (10 mL).

  • Add hydrazine hydrate (1.2 mmol) or the substituted hydrazine to the solution.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Part 3: Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Scaffold cluster_derivatives Bioactive Derivatives SM1 5-Bromo-4-methylthiazole Intermediate This compound SM1->Intermediate Suzuki Coupling SM2 4-Formylphenylboronic Acid SM2->Intermediate Deriv1 Schiff Bases Intermediate->Deriv1 + Primary Amine Deriv2 Chalcones Intermediate->Deriv2 + Acetophenone (Claisen-Schmidt) Deriv3 Pyrazoles Deriv2->Deriv3 + Hydrazine

Caption: Synthetic workflow from starting materials to bioactive derivatives.

Suzuki_Coupling Thiazole 5-Bromo-4-methylthiazole Arrow Pd(OAc)₂, PPh₃ K₂CO₃, Dioxane/H₂O Thiazole->Arrow BoronicAcid 4-Formylphenylboronic Acid BoronicAcid->Arrow Product This compound Plus + Arrow->Product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Derivatization_Reactions Aldehyde This compound Arrow1 + R-NH₂ (Ethanol, H⁺ cat.) Aldehyde->Arrow1 Arrow2 + Ar-CO-CH₃ (Ethanol, NaOH) Aldehyde->Arrow2 SchiffBase Schiff Base Chalcone Chalcone Arrow1->SchiffBase Arrow2->Chalcone

Caption: Key derivatization reactions of the target aldehyde.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling provides a reliable source of this versatile building block. The subsequent derivatization through well-established reactions such as Schiff base formation and Claisen-Schmidt condensation allows for the creation of large and diverse libraries of compounds. The demonstrated potential of thiazole-based Schiff bases and chalcones in antimicrobial and anticancer applications underscores the value of this scaffold in the ongoing quest for novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising molecular entity.

References

  • Ahammed, M. B., et al. (2024). Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. (Source for general context on thiazole Schiff bases).
  • (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PubMed. [Link]

  • (2021).
  • (2022). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. National Center for Biotechnology Information. [Link]

  • (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. National Center for Biotechnology Information. [Link]

  • (2023). Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. Digital Object Identifier System.
  • (2023). Thiazole chalcones: Promising agents with diverse pharmacological properties.
  • (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro.
  • (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • (2021). Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents.
  • (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Center for Biotechnology Information. [Link]

  • (2022). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • (2022). Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

  • (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. BenchChem.
  • (2024).
  • (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • (2018).
  • (2004). Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]

  • (2021). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
  • (2009). A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Sci-Hub.
  • (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole. BenchChem.
  • (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal. [Link]

  • (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.
  • (2021). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.
  • (2024).

Sources

Application Notes and Protocols for 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Thiazole Building Block

4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde, with CAS number 1330767-26-4, is a heterocyclic aromatic aldehyde that holds significant promise as a versatile building block in modern organic synthesis.[1][2][3][4][5][6][7] Its unique structure, featuring a reactive aldehyde functionality appended to a phenyl ring which is, in turn, connected to a methyl-substituted thiazole moiety, offers a rich landscape for chemical transformations. The thiazole ring is a well-established pharmacophore found in a wide array of biologically active compounds, imparting desirable pharmacokinetic and pharmacodynamic properties.[8] Consequently, the strategic incorporation of the 4-(4-methyl-1,3-thiazol-5-yl)phenyl motif into novel molecular architectures is of considerable interest to researchers in medicinal chemistry and materials science.

These application notes provide an in-depth guide to leveraging the synthetic utility of this compound, with a focus on a robust and high-yield transformation: the synthesis of bis-aryl thiazolo[5,4-d]thiazoles. This class of compounds is of growing interest due to its unique electronic and photophysical properties, making them attractive targets for the development of organic electronics and fluorescent probes.[9][10]

Core Application: Synthesis of 2,5-bis(4-(4-methyl-1,3-thiazol-5-yl)phenyl)thiazolo[5,4-d]thiazole

A particularly powerful application of this compound is its use in the double condensation reaction with dithiooxamide to construct the thiazolo[5,4-d]thiazole core. This reaction provides a straightforward and efficient route to symmetrically substituted bis-aryl thiazolo[5,4-d]thiazoles.[9][10]

Reaction Principle and Mechanism

The synthesis proceeds via a double condensation of the aldehyde with the amino groups of dithiooxamide, followed by an oxidative cyclization to form the fused thiazole rings. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent such as DMF. The use of an eco-friendlier deep eutectic solvent system composed of L-proline and ethylene glycol has also been reported to be highly effective for this transformation with various aromatic aldehydes.[9]

Experimental Protocol: Synthesis of 2,5-bis(4-(4-methyl-1,3-thiazol-5-yl)phenyl)thiazolo[5,4-d]thiazole

This protocol is adapted from established procedures for the synthesis of thiazolo[5,4-d]thiazoles from aromatic aldehydes.[9]

Materials:

  • This compound (Purity: ≥95%)[4]

  • Dithiooxamide

  • L-proline

  • Ethylene glycol

  • Sodium metabisulfite

  • Deionized water

  • Ethanol

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer hotplate

  • Condenser

  • Thermometer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Solvent Preparation: In a separate beaker, prepare the deep eutectic solvent by mixing L-proline and ethylene glycol in a 1:50 molar ratio. Heat the mixture to 70 °C with stirring until a clear, homogeneous solution is obtained.[9]

  • Reaction Setup: To the 50 mL round-bottom flask, add the prepared L-proline:ethylene glycol solvent (approximately 4.5 g).

  • Addition of Reactants: Sequentially add this compound (2.0 mmol), dithiooxamide (1.0 mmol), and sodium metabisulfite (1.1 mmol) to the solvent with continuous stirring.[9]

  • Reaction: Heat the reaction mixture to 130 °C and maintain this temperature for 1 hour with vigorous stirring.[9]

  • Precipitation: After 1 hour, cool the reaction mixture to room temperature. Add 40 mL of deionized water to the flask to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (2 x 15 mL) and then with cold ethanol (5 mL).[9]

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Summary
ParameterValueReference
Molar Ratio (Aldehyde:Dithiooxamide)2:1[9]
Solvent SystemL-proline:Ethylene Glycol (1:50)[9]
Reaction Temperature130 °C[9]
Reaction Time1 hour[9]
Expected Product2,5-bis(4-(4-methyl-1,3-thiazol-5-yl)phenyl)thiazolo[5,4-d]thiazoleN/A
Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_prep Solvent Preparation cluster_reaction One-Pot Synthesis L_proline L-proline DES Deep Eutectic Solvent (70 °C) L_proline->DES 1 mol EG Ethylene Glycol EG->DES 50 mol Reactants Aldehyde + Dithiooxamide + Na₂S₂O₅ DES->Reactants Reaction Stir at 130 °C for 1h Reactants->Reaction Precipitation Cool & Add H₂O Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with H₂O & EtOH Filtration->Washing Product Dried Final Product Washing->Product

Caption: Synthetic workflow for the preparation of the target thiazolo[5,4-d]thiazole.

Causality and Experimental Choices

The selection of the synthetic strategy and reaction conditions is grounded in established principles of organic chemistry to ensure a high-yielding and robust protocol.

  • Choice of Reaction: The condensation of an aromatic aldehyde with dithiooxamide is a well-documented and efficient method for the construction of the thiazolo[5,4-d]thiazole core.[9][10] This approach is convergent and allows for the rapid assembly of a complex heterocyclic system from readily available starting materials.

  • Solvent System: The use of a deep eutectic solvent (DES) composed of L-proline and ethylene glycol offers several advantages over traditional high-boiling organic solvents like DMF or DMSO.[9] DESs are generally considered "greener" alternatives due to their low volatility, biodegradability, and low toxicity. In this specific reaction, L-proline can also act as a catalyst.

  • Temperature and Reaction Time: The elevated temperature of 130 °C is necessary to overcome the activation energy for both the condensation and the subsequent oxidative cyclization steps. A reaction time of one hour has been shown to be sufficient for driving the reaction to completion for a range of aromatic aldehydes.[9]

  • Work-up and Purification: The precipitation of the product upon the addition of water provides a simple and effective initial purification step. Subsequent washing with water and ethanol removes residual solvent and unreacted starting materials, often yielding a product of high purity without the need for column chromatography.

Potential for Further Functionalization and Broader Applications

The aldehyde functionality of this compound makes it a versatile precursor for a variety of other important chemical transformations, including but not limited to:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

  • Wittig Reaction: Conversion of the aldehyde to an alkene with a wide range of substituents.

  • Reductive Amination: Synthesis of secondary and tertiary amines.

  • Multicomponent Reactions: Participation in one-pot syntheses to rapidly build molecular complexity.[11]

The thiazole and phenyl rings also offer sites for further functionalization, such as electrophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic utility of this valuable building block. The derivatives of this compound can be explored for various biological activities, including antimicrobial and anticancer properties, which are often associated with thiazole-containing molecules.[8]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[1]

Conclusion

This compound is a promising and versatile building block for organic synthesis. The detailed protocol for its application in the synthesis of bis-aryl thiazolo[5,4-d]thiazoles provides a reliable and efficient method for accessing this important class of heterocyclic compounds. The potential for this aldehyde to participate in a wide range of other chemical transformations underscores its value to the synthetic chemistry community, particularly those engaged in drug discovery and materials science research.

References

  • Moldovan, C., Oniga, O., Tiperciuc, B., Verite, P., Pîrnău, A., & Bojiţă, M. (2009). SYNTHESIS OF A NEW SERIES OF THIAZOLYL-METHYL(CARBONYL-METHYL)-OXI-BENZALDEHYDE DERIVATIVES. FARMACIA, 57(4), 452-461. [Link]

  • Ark Pharm, Inc. This compound | CAS:1330767-26-4. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4249. [Link]

  • Leconte, N., Couve-Bonnaire, S., & Gaumont, A. C. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 6(42), 28265–28272. [Link]

  • Ranbaxy Laboratories Limited. (2003).
  • El-Faham, A., Al-Othman, Z. A., & Abdel-Megeed, A. A. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 994-1001. [Link]

  • Ark-chem. This compound | CAS:1330767-26-4. [Link]

  • Niner Commons. (2018). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

  • Foroughifar, N., Pasdar, H., & Khajehamiri, A. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press, 1(1), 1-10. [Link]

  • Jumina, J., Purwono, B., & Riyanto, S. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2539. [Link]

  • Lu, J., Xu, J., Ni, L. W., Ma, W. L., & Du, Z. T. (2011). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2955. [Link]

  • Magyar, Á., & Hell, Z. (2022). The condensation reaction with benzaldehyde dimethylacetal. ResearchGate. [Link]

Sources

derivatization of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde for Biological Screening Library Generation

Abstract

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1][2][3] Its prevalence in pharmaceuticals, from antimicrobials to anticancer agents, underscores its status as a "privileged scaffold." This application note provides a comprehensive guide for researchers on the strategic derivatization of this compound. We present a rationale for chemical diversification based on Structure-Activity Relationship (SAR) principles and provide detailed, validated protocols for synthesizing a library of derivatives.[4][5] Furthermore, we outline robust, step-by-step protocols for primary biological screening, specifically focusing on anticancer and antimicrobial assays, to enable the efficient identification of lead compounds.

Introduction: The Strategic Value of the Thiazole-Benzaldehyde Scaffold

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The this compound scaffold is an exemplary starting point for several key reasons:

  • The Privileged Thiazole Core: The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen, which are key features for establishing diverse non-covalent interactions with biological targets.[6] It is a bioisostere for various other rings and is found in a wide array of natural products and synthetic drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2]

  • The Versatile Aldehyde Handle: The benzaldehyde moiety is not merely a structural component but a highly versatile chemical "handle" for synthetic elaboration. Its reactivity allows for a multitude of chemical transformations under mild conditions, making it ideal for generating a diverse library of analogues.[7][8]

This guide is designed to bridge the gap between synthesis and screening, providing the logic and the practical steps to unlock the therapeutic potential of this promising scaffold.

Rationale for Derivatization: A Strategy for Exploring Chemical Space

The primary goal of derivatization is to systematically modify the parent scaffold to explore the Structure-Activity Relationship (SAR). By introducing a variety of functional groups, we can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, steric bulk, and electronic distribution. This exploration is crucial for identifying modifications that enhance potency, selectivity, and pharmacokinetic properties.[4][9]

Our strategy focuses on high-yield, robust reactions targeting the aldehyde group to generate distinct chemical classes.

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound reac1 Primary Amines / Hydrazines start->reac1 Condensation (Protocol A1) reac2 Secondary Amines + Reducing Agent start->reac2 Reductive Amination (Protocol A2) reac3 Active Methylene Compounds start->reac3 Knoevenagel Condensation prod1 Schiff Bases & Hydrazones reac1->prod1 prod2 Secondary & Tertiary Amines reac2->prod2 prod3 α,β-Unsaturated Ketones reac3->prod3

Figure 1: Strategic workflow for the derivatization of the core scaffold.

Part A: Synthetic Protocols for Derivatization

The following protocols are designed to be robust and applicable to a wide range of reaction partners with minimal optimization.

Protocol A1: Synthesis of Schiff Base and Hydrazone Derivatives

This protocol describes the acid-catalyzed condensation of the aldehyde with primary amines or hydrazines. The resulting C=N (imine or hydrazone) bond is a common feature in many bioactive compounds.[10][11]

Materials and Reagents

ReagentSupplierGradeNotes
This compoundCommercial>98%Starting material
Substituted Phenylhydrazine HClCommercialReagent Gradee.g., 4-Bromophenylhydrazine HCl
Ethanol (EtOH)CommercialAnhydrousReaction solvent
Glacial Acetic AcidCommercialACS GradeCatalyst
Sodium Bicarbonate (NaHCO₃)CommercialACS GradeFor work-up
Dichloromethane (DCM)CommercialHPLC GradeFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)CommercialAnhydrousDrying agent

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 217 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (15 mL) and stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add the substituted phenylhydrazine hydrochloride (1.1 eq, e.g., 246 mg, 1.1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

  • Purification (if necessary): If the product is not pure, it can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

Protocol A2: Synthesis of Amine Derivatives via Reductive Amination

This protocol is a highly reliable method for forming C-N single bonds. It proceeds in a one-pot fashion by first forming the iminium ion in situ, followed by immediate reduction with a mild and selective hydride reagent.

Materials and Reagents

ReagentSupplierGradeNotes
This compoundCommercial>98%Starting material
Piperidine (or other secondary amine)CommercialReagent GradeNucleophile
Dichloroethane (DCE)CommercialAnhydrousReaction solvent
Sodium Triacetoxyborohydride (STAB)CommercialReagent GradeReducing agent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab PrepN/AFor work-up
Dichloromethane (DCM)CommercialHPLC GradeFor extraction
BrineLab PrepN/AFor washing

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq, e.g., 217 mg, 1.0 mmol) in anhydrous dichloroethane (20 mL).

  • Amine Addition: Add piperidine (1.2 eq, e.g., 102 mg, 1.2 mmol) to the solution and stir for 20 minutes at room temperature to allow for iminium ion formation.

  • Reducer Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Part B: Biological Screening Protocols

Once a library of derivatives is synthesized and characterized, the next step is to assess their biological activity. A tiered screening approach is most efficient.[12][13]

G cluster_start Input cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation lib Synthesized Derivative Library p_screen Single-Dose Screen (e.g., 10 µM) lib->p_screen p_cancer Anticancer Assay (e.g., MTT vs. HeLa) p_screen->p_cancer p_microbe Antimicrobial Assay (e.g., Agar Diffusion) p_screen->p_microbe s_screen Dose-Response Assay p_cancer->s_screen Active Compounds p_microbe->s_screen Active Compounds s_cancer IC₅₀ Determination s_screen->s_cancer s_microbe MIC Determination s_screen->s_microbe hit Validated Hit Compound s_cancer->hit s_microbe->hit

Figure 2: A tiered workflow for biological screening of the compound library.

Protocol B1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary assay in anticancer drug discovery.

Materials and Reagents

ReagentSupplierGrade
Human Cancer Cell Line (e.g., MCF-7)ATCCN/A
DMEM (Dulbecco's Modified Eagle Medium)CommercialCell Culture Grade
Fetal Bovine Serum (FBS)CommercialHeat-Inactivated
Penicillin-Streptomycin SolutionCommercialCell Culture Grade
Trypsin-EDTA SolutionCommercialCell Culture Grade
MTT Reagent (Thiazolyl Blue)Commercial>98%
Dimethyl Sulfoxide (DMSO)CommercialCell Culture Grade
96-well flat-bottom platesCommercialSterile, Tissue-Culture Treated

Step-by-Step Methodology

  • Cell Seeding: Harvest logarithmically growing MCF-7 cells using Trypsin-EDTA. Resuspend the cells in complete medium (DMEM + 10% FBS + 1% Pen-Strep) and adjust the cell density to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and SAR Interpretation

Systematic data organization is crucial for discerning meaningful trends.

Table 1: Hypothetical Screening Data for a Derivative Series

Compound IDR-Group (Modification at Aldehyde)StructureAnticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
Parent -CHO

>100>128
DZ-01 =N-NH-(4-Br-Ph)

15.232
DZ-02 =N-NH-(4-F-Ph)

25.864
AM-01 -CH₂-N(CH₂)₅ (Piperidinyl)

8.516
AM-02 -CH₂-N(CH₂CH₂)₂O (Morpholinyl)

45.164

Preliminary SAR Insights:

  • Activity Enhancement: Derivatization of the aldehyde significantly enhances both anticancer and antimicrobial activity compared to the parent compound.

  • Hydrazone Series (DZ-01 vs. DZ-02): The presence of a more lipophilic and electron-withdrawing bromine atom (DZ-01) resulted in higher potency than the fluorine atom (DZ-02), suggesting that these properties may be favorable for activity.[4]

  • Amine Series (AM-01 vs. AM-02): The more lipophilic piperidine ring (AM-01) conferred significantly greater anticancer and antimicrobial activity than the more polar morpholine ring (AM-02), indicating that lipophilicity in this region is a key driver of potency.

Conclusion and Future Directions

The this compound scaffold is a fertile starting point for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this application note provide a robust framework for generating a chemically diverse library and identifying initial hit compounds.

Future work on validated hits should focus on:

  • Mechanism of Action (MoA) studies: To identify the specific biological target and pathway.

  • Lead Optimization: Further SAR studies around the hit compound to improve potency and selectivity.

  • In Vivo Efficacy: Testing promising compounds in relevant animal models.

By integrating rational design, efficient synthesis, and systematic biological evaluation, the potential of this valuable scaffold can be fully realized.

References

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Biological Assays: Innovations and Applic
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases.PubMed Central (PMC).
  • Biochemical assays in drug discovery and development.Celtarys Research.
  • Screening and identification of novel biologically active n
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Deriv
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.PubMed Central (PMC).
  • A kind of preparation method of benzaldehyde and its derivative.
  • Derivatization of Aldehydes for Enhanced GC-MS Analysis: Applic
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone.RSC Publishing.
  • Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Biological Screening of 5-(Furan-2-yl)
  • Thiazole derivatives: prospectives and biological applications.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.
  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors.PubMed Central (PMC).
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.Asian Journal of Chemistry.

Sources

Application Note & Protocols: High-Throughput Screening Assays for Modulators of Cellular Signaling Using 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays centered around derivatives of the versatile chemical scaffold, 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This compound serves as a critical starting material for the synthesis of potent and selective modulators of key cellular signaling pathways, including those involved in inflammation and oncology. We present detailed protocols for both a biochemical fluorescence polarization (FP) assay and a cell-based reporter assay, offering a dual approach to identify and characterize novel inhibitors. The methodologies are designed to be robust, scalable, and self-validating, ensuring high-quality data for hit identification and lead optimization campaigns.

Introduction: The Scientific Rationale

The this compound moiety is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a range of biological activities, notably as inhibitors of protein kinases and other enzymes central to disease pathology. For instance, this scaffold is a key component in the synthesis of potent Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, which are being explored for the treatment of inflammatory diseases. RIPK2 is a crucial transducer in the NOD-like receptor signaling pathway, leading to the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.

Given the importance of this scaffold, HTS assays are essential for rapidly screening large libraries of its derivatives to identify compounds with desired biological activity. This guide provides two distinct, yet complementary, HTS protocols:

  • Biochemical Fluorescence Polarization (FP) Assay: A direct, in vitro method to identify compounds that inhibit the binding of a substrate or ligand to a purified target protein (e.g., a kinase).

  • Cell-Based Reporter Assay: An in vivo method to assess the ability of compounds to modulate a specific signaling pathway within a cellular context.

These assays are designed to provide a comprehensive view of a compound's activity, from direct target engagement to cellular efficacy.

Part I: Biochemical Screening - Fluorescence Polarization Assay for Kinase Inhibitors

Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (the target protein), the tracer's tumbling is restricted, leading to an increase in the polarization of the emitted light.

In this assay, a fluorescently labeled tracer that binds to the kinase of interest is displaced by a test compound that also binds to the same site. This displacement results in a decrease in the fluorescence polarization signal, allowing for the identification of inhibitors.

Experimental Workflow: FP-Based Kinase Inhibition Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Compound Dilution A1 Dispense Compounds (384-well plate) P1->A1 P2 Reagent Preparation (Kinase, Tracer) A2 Add Kinase & Tracer P2->A2 A1->A2 Sequential Addition A3 Incubate A2->A3 R1 Read Fluorescence Polarization A3->R1 R2 Calculate % Inhibition R1->R2 R3 Identify Hits R2->R3 Reporter_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Cell Seeding (384-well plate) A1 Add Compounds P1->A1 P2 Compound Dilution P2->A1 A2 Pre-incubate A1->A2 A3 Add Stimulant (e.g., TNF-α) A2->A3 A4 Incubate A3->A4 R1 Add Lysis/Substrate Reagent A4->R1 R2 Read Luminescence R1->R2 R3 Calculate % Inhibition R2->R3 R4 Identify Hits R3->R4

Application Notes and Protocols for the Quantification of 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde is a key building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. The thiazole ring is a significant pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2][3] Accurate quantification of this benzaldehyde derivative is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for the quality control of final products. This guide provides detailed analytical methods for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles and draw from proven techniques for analogous molecular structures.[4] This document offers comprehensive protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling users to select the most appropriate method based on their specific analytical requirements.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 1330767-26-4[5][6][7]
Molecular Formula C11H9NOS[8]
Molecular Weight 203.26 g/mol [7]
Appearance White to off-white solid (typical)[9]
LogP 2.12 (predicted)[7]
Solubility Soluble in polar organic solvents[9]

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC (RP-HPLC) is the recommended primary technique for the routine quantification of this compound.[4] This method is ideal due to its high resolution, sensitivity, and suitability for moderately polar, non-volatile compounds.[4]

Causality in Method Design

The choice of a C18 stationary phase is based on the nonpolar nature of the column, which effectively retains the moderately polar analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution. Acetonitrile, as the organic modifier, decreases the polarity of the mobile phase, thereby increasing its eluting strength. A gradient elution is proposed to ensure a sharp peak shape and efficient separation from potential impurities. UV detection is selected due to the presence of a chromophoric benzaldehyde and thiazole system, which should provide strong absorbance for high sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify caption HPLC analysis workflow.

Caption: HPLC analysis workflow.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard (≥95% purity)[8]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.[4]

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Preparation of Sample Solutions:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Impurity Profiling

GC-MS serves as a powerful confirmatory technique and is particularly useful for identifying volatile impurities. Due to the polarity and molecular weight of this compound, derivatization may be beneficial to improve its volatility and chromatographic behavior, though direct injection is also possible.[4]

Rationale for GC-MS

While HPLC is excellent for quantification, GC-MS provides structural information, which is invaluable for impurity identification. The mass spectrum serves as a chemical fingerprint, allowing for the confirmation of the analyte's identity and the tentative identification of unknown related substances.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Dissolve Sample in Dichloromethane derivatize Optional: Derivatize with BSTFA + 1% TMCS start->derivatize heat Heat if Derivatizing derivatize->heat inject Inject into GC-MS System heat->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect extract_tic Extract Total Ion Chromatogram (TIC) detect->extract_tic analyze_spectrum Analyze Mass Spectrum of Peak extract_tic->analyze_spectrum identify Confirm Identity / Identify Impurities analyze_spectrum->identify caption GC-MS analysis workflow.

Caption: GC-MS analysis workflow.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane (GC grade)

  • (Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • GC vials with inserts

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

3. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent like dichloromethane.

  • Optional Derivatization: To a portion of the sample solution, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.[4] This step is recommended to improve peak shape and thermal stability.

4. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV
Scan Range 40-450 m/z

5. Data Analysis:

  • Examine the total ion chromatogram (TIC) for the peak corresponding to the analyte.

  • Extract the mass spectrum of the peak of interest.

  • Confirm the identity of this compound by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Analyze other peaks in the chromatogram to identify potential impurities.

Method Validation and System Suitability

For routine use, especially in a quality control environment, the chosen method (primarily HPLC) must be validated according to ICH guidelines (Q2(R1)).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the analyte peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It should be assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

This application note provides two robust and reliable methods for the analysis of this compound. For routine quantification, the developed RP-HPLC method offers high precision and accuracy. For structural confirmation and detailed impurity profiling, the GC-MS method is an excellent complementary technique. The choice between the methods will depend on the specific analytical needs, from quality control of raw materials to in-depth analysis of reaction mixtures.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem. (URL: )
  • This compound - CAS:1330767-26-4 - 北京欣恒研科技有限公司. (URL: )
  • 122957-57-7|4-(4-Methylthiazol-5-yl)benzonitrile - BLDpharm. (URL: )
  • 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS - PubChem - NIH. (URL: )
  • Benzaldehyde, 4-(4-methyl-5-thiazolyl)- [1330767-26-4] | King-Pharm. (URL: )
  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)
  • Benzaldehyde, 4-ethyl- - the NIST WebBook. (URL: )
  • This compound, 95% Purity, C11H9NOS, 250 mg. (URL: )
  • CAS 74815-22-8: 4-(1H-Tetrazol-5-yl)benzaldehyde - CymitQuimica. (URL: )
  • Benzyl-N-[4-(2-hydroxyethyl)
  • 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde | ChemScene. (URL: )
  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: )
  • 4-(4-Methylthiazol-5-yl)benzaldehyde - Fluorochem. (URL: )
  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (URL: )
  • 74815-22-8|4-(1H-Tetrazol-5-yl)benzaldehyde - BLDpharm. (URL: )
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
  • Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate - Oriental Journal of Chemistry. (URL: )
  • Designed new mesogence containing 5H-thiazolo[3,4-b][4][10][11]ihiadiazole: Synthesis and investigation of liquid crystals propertie - University of Baghdad Digital Repository. (URL: )

  • 5-thiazoleacetic acid, 2-(2-(1,3-benzodioxol-5-yl)ethenyl)-4-phenyl - PubChemLite. (URL: )
  • 2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzaldehyde - Compound... (URL: )
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - MDPI. (URL: )
  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl - PubMed Central. (URL: )
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. (URL: )
  • Development and application of HPTLC method for estimation of Rivaroxaban and Aspirin in bulk drug and in-house tablet form - ACG Public
  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid - Scirp.org. (URL: )

Sources

experimental procedure for condensation reaction with 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Claisen-Schmidt Condensation of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde for the Synthesis of Novel Chalcones

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for a wide array of biologically active compounds.[3] Thiazole derivatives are integral components of numerous pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5] The ability to readily modify the thiazole core makes it a privileged structure in the development of novel therapeutic agents.[2][3]

Condensation reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simpler precursors. Among these, the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a highly efficient method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones).[6][7][8] Chalcones themselves are a class of compounds renowned for their significant and diverse biological activities.[6][9]

This application note provides a detailed, field-proven protocol for the synthesis of a novel chalcone derivative, (E)-1-phenyl-3-(4-(4-methyl-1,3-thiazol-5-yl)phenyl)prop-2-en-1-one, via the Claisen-Schmidt condensation of this compound with acetophenone. This guide is designed for researchers and scientists engaged in drug development, offering in-depth insights into the experimental choices and a robust, self-validating methodology.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[10] It proceeds by the reaction of an aldehyde lacking α-hydrogens (in this case, this compound) with an enolizable ketone (acetophenone) in the presence of a base catalyst, typically sodium or potassium hydroxide.[7][11]

The mechanism involves three primary stages:

  • Enolate Formation: The base (hydroxide ion) abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion. This is the key nucleophilic species in the reaction.[11][12]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming a tetrahedral alkoxide intermediate.[11]

  • Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration, eliminating a water molecule to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone, the final chalcone product.[8][12] The formation of this extended conjugated system is the primary driving force for the dehydration step.

Quantitative Data Summary

For optimal results, precise control over reactant stoichiometry is crucial. The following table outlines the recommended quantities for a laboratory-scale synthesis.

ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Required
This compoundC₁₁H₉NOS203.265.01.01.02 g
AcetophenoneC₈H₈O120.155.01.00.60 g (0.58 mL)
Sodium Hydroxide (NaOH)NaOH40.0012.52.50.50 g
Ethanol (95%)C₂H₅OH---~25 mL
Deionized WaterH₂O---As needed

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to the final, purified product.

experimental_workflow Experimental Workflow for Chalcone Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis reagents 1. Reagent Preparation - Weigh Aldehyde & NaOH - Measure Acetophenone & Ethanol setup 2. Reaction Setup - Dissolve Aldehyde & Ketone in Ethanol reagents->setup addition 3. Catalyst Addition - Slowly add aqueous NaOH - Stir at room temperature setup->addition monitor 4. Reaction Monitoring - Use TLC to track progress (2-4 hours) addition->monitor workup 5. Product Precipitation - Pour mixture into ice water - Stir to precipitate solid monitor->workup filtration 6. Filtration & Washing - Collect crude product via vacuum filtration - Wash with cold water workup->filtration recrystallize 7. Recrystallization - Dissolve crude solid in hot Ethanol - Cool to form pure crystals filtration->recrystallize dry 8. Drying - Dry purified crystals under vacuum recrystallize->dry characterize 9. Characterization - Melting Point, FT-IR - ¹H NMR, ¹³C NMR, Mass Spec dry->characterize

Caption: Step-by-step workflow for the synthesis of a novel chalcone.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and a thorough purification procedure to ensure a high-purity final product.

Materials and Equipment:

  • Magnetic stirrer with stir bar

  • 100 mL Round-bottom flask

  • 250 mL Beaker

  • Measuring cylinders and pipettes

  • Büchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 1)

  • TLC plates (silica gel 60 F₂₅₄), TLC chamber, and UV lamp

  • Capillary tubes for melting point determination

  • Standard laboratory glassware

Reagents:

  • This compound (1.02 g, 5.0 mmol)

  • Acetophenone (0.60 g, 5.0 mmol)

  • Sodium hydroxide (0.50 g, 12.5 mmol)

  • Ethanol (95%)

  • Deionized water

  • TLC Eluent: Hexane:Ethyl Acetate (e.g., 7:3 v/v)

  • Dilute Hydrochloric Acid (for neutralization, if necessary)

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.02 g (5.0 mmol) of this compound and 0.60 g (5.0 mmol) of acetophenone in 15 mL of 95% ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.

    • Causality Note: Using equimolar amounts of the aldehyde and ketone maximizes the yield of the desired crossed-condensation product. Ethanol is an excellent solvent for both the reactants and the intermediate aldol adduct.

  • Catalyst Preparation and Addition: In a separate small beaker, dissolve 0.50 g (12.5 mmol) of sodium hydroxide in 10 mL of deionized water and cool the solution to room temperature. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of reactants over a period of 10-15 minutes.

    • Causality Note: Slow, dropwise addition of the base prevents a rapid, uncontrolled reaction and minimizes potential side reactions, such as the self-condensation of acetophenone. A precipitate, the chalcone product, should begin to form during or shortly after the addition.[12]

  • Reaction Execution and Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 2 to 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Spot the starting material (aldehyde) and the reaction mixture on a TLC plate and elute with a hexane:ethyl acetate (7:3) mixture. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared or significantly diminished.

    • Trustworthiness Note: TLC is a critical in-process control. It prevents premature workup (leading to low yield) or excessively long reaction times (which can increase byproduct formation). The product chalcone will be less polar than the starting aldehyde and will have a higher Rf value.

  • Product Isolation (Workup): Once the reaction is complete, pour the reaction mixture slowly into a 250 mL beaker containing approximately 100 mL of ice-cold water with stirring. A yellow or off-white solid should precipitate immediately. Continue stirring for an additional 15-20 minutes in the ice bath to ensure complete precipitation.

    • Causality Note: The chalcone product is poorly soluble in water. Pouring the reaction mixture into a large volume of cold water causes it to precipitate out of the solution, effectively separating it from the water-soluble catalyst (NaOH) and any unreacted starting materials that have higher polarity.

  • Purification (Filtration and Washing): Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove any residual sodium hydroxide. Follow with a wash using a small amount of cold 95% ethanol to remove any highly soluble impurities.

    • Causality Note: Thorough washing is essential for removing inorganic salts and other impurities. A final wash with cold ethanol removes impurities without dissolving a significant amount of the desired product.

  • Purification (Recrystallization): Transfer the crude, air-dried solid to a clean beaker and recrystallize from a minimal amount of hot 95% ethanol. Dissolve the solid in the hot solvent, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

    • Trustworthiness Note: Recrystallization is the gold standard for purifying solid organic compounds. This process removes impurities that were trapped in the crystal lattice of the crude product, resulting in a highly pure final compound with a sharp melting point.

  • Final Product Analysis: Weigh the dried, purified product to determine the final yield. Characterize the compound to confirm its identity and purity using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search Result.[1]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org.[2]

  • An Overview of Thiazole Derivatives and Its Biological Activities. (n.d.). Semantic Scholar.[3]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[4]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate.[5]

  • Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis.[12]

  • Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. (n.d.). Wiley Online Library.[13]

  • Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. (2022). Neliti.[6]

  • Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences.[14]

  • Chalcone and their Heterocyclic Analogue. (2018). Journal of Chemical and Pharmaceutical Research.[7]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.[9]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.[8]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia.[10]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2024). Journal of Education and Science.[15]

  • Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl) - SciSpace. (n.d.). SciSpace.[16]

  • Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). (n.d.). ResearchGate.[17]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin.[18][19]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions.[20]

  • An In-depth Technical Guide to the Claisen-Schmidt Condensation for 4-Methylchalcone Synthesis. (2025). Benchchem.[11]*. [cite: 20]

Sources

Application Notes and Protocols: Strategic Use of 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology.[1][2] The pursuit of selective and potent kinase inhibitors has driven extensive research in medicinal chemistry, leading to the identification of "privileged scaffolds" – molecular frameworks that consistently demonstrate high affinity for the ATP-binding site of various kinases. The 1,3-thiazole ring is one such esteemed scaffold, present in numerous clinically approved and investigational drugs.[1][3] Its unique electronic properties and ability to engage in crucial hydrogen bonding and hydrophobic interactions within the kinase domain make it a valuable component in the design of novel therapeutics.

This application note focuses on the strategic utilization of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde , a versatile building block for the synthesis of a promising class of kinase inhibitors. We will delve into the rationale behind its application, provide detailed synthetic protocols, and discuss the structure-activity relationships of the resulting compounds, with a particular focus on Aurora kinase inhibitors.

The 4-(4-Methyl-1,3-thiazol-5-yl)phenyl Moiety: A Key Pharmacophore

The 4-(4-methyl-1,3-thiazol-5-yl)phenyl substructure has emerged as a significant pharmacophore in the development of potent kinase inhibitors. Notably, it forms the core of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines that have demonstrated potent inhibition of Aurora kinases A and B.[1][4] These kinases are critical regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development. The thiazole ring in these compounds often serves as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone, while the phenyl group can be further functionalized to enhance potency and selectivity.

The aldehyde functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for the facile construction of diverse molecular libraries. This strategic positioning of a reactive group on a privileged scaffold makes it an invaluable starting material for drug discovery campaigns.

Synthetic Strategy: From Aldehyde to Potent Aurora Kinase Inhibitor

The following section outlines a detailed, multi-step synthetic protocol for the preparation of a representative Aurora kinase inhibitor, N-(4-morpholinophenyl)-4-(4-methyl-1,3-thiazol-5-yl)pyrimidin-2-amine , starting from this compound. This protocol is based on established synthetic methodologies for the construction of pyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-(4-methyl-1,3-thiazol-5-yl)phenyl)-1-(dimethylamino)prop-2-en-1-one (Intermediate 2)

This step involves a condensation reaction to form a key enaminone intermediate, which will be subsequently used to construct the pyrimidine ring.

  • Materials:

    • This compound (1 )

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1 ) (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with stirring.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the enaminone intermediate 2 .

Protocol 2: Synthesis of N-(4-morpholinophenyl)-4-(4-methyl-1,3-thiazol-5-yl)pyrimidin-2-amine (Target Compound 4)

This final step involves the cyclization of the enaminone with a substituted guanidine to form the desired pyrimidine-based kinase inhibitor.

  • Materials:

    • (E)-3-(4-(4-methyl-1,3-thiazol-5-yl)phenyl)-1-(dimethylamino)prop-2-en-1-one (2 )

    • N-(4-morpholinophenyl)guanidine nitrate (3 )

    • Sodium ethoxide (NaOEt)

    • Anhydrous Ethanol

  • Procedure:

    • To a suspension of N-(4-morpholinophenyl)guanidine nitrate (3 ) (1.2 eq) in anhydrous ethanol, add sodium ethoxide (2.5 eq) and stir the mixture at room temperature for 30 minutes.

    • Add a solution of the enaminone intermediate 2 (1.0 eq) in anhydrous ethanol to the reaction mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring for completion by TLC.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the target compound 4 .

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Protocol 1: Enaminone Formation cluster_step2 Protocol 2: Pyrimidine Ring Formation Aldehyde This compound (1) Enaminone (E)-3-(4-(4-methyl-1,3-thiazol-5-yl)phenyl)-1-(dimethylamino)prop-2-en-1-one (2) Aldehyde->Enaminone DMF, 80-90°C Enaminone_ref Intermediate (2) DMFDMA DMF-DMA DMFDMA->Enaminone Guanidine N-(4-morpholinophenyl)guanidine nitrate (3) Target N-(4-morpholinophenyl)-4-(4-methyl-1,3-thiazol-5-yl)pyrimidin-2-amine (4) Guanidine->Target Enaminone_ref->Target NaOEt, Ethanol, Reflux

Caption: Synthetic pathway for an Aurora kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold offers multiple points for modification to optimize kinase inhibitory activity and selectivity.

  • Thiazole Moiety: The 4-methyl group on the thiazole ring is often well-tolerated and can occupy a small hydrophobic pocket in the kinase active site.

  • Pyrimidine Core: This central scaffold acts as a key hinge-binder, with the pyrimidine nitrogens forming crucial hydrogen bonds.

  • N-phenyl Group: Substitutions on this phenyl ring are critical for potency and selectivity. For instance, the presence of a substituent at the para-position of the aniline has been shown to be important for Aurora kinase inhibition.[4] The morpholine group in our target compound likely enhances solubility and can form additional interactions with the solvent-exposed region of the kinase.

Quantitative Data: Potency of Thiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of a representative compound from the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series against Aurora kinases.

Compound IDTarget KinaseIC50 (nM)Reference
CYC116 Aurora A8.0[4]
CYC116 Aurora B9.2[4]

CYC116 is a clinical candidate with a similar core structure to the target compound synthesized in this protocol.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The synthesized N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives act as ATP-competitive inhibitors. They bind to the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of kinase activity disrupts downstream signaling pathways that are critical for cell proliferation and survival, ultimately leading to anti-cancer effects.

a cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Inhibitor Thiazole-based Inhibitor Inactive_Kinase Inactive Kinase Complex Inhibitor->Inactive_Kinase Kinase_ref->Inactive_Kinase

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its strategic combination of a privileged thiazole scaffold and a reactive aldehyde functionality allows for the efficient construction of diverse chemical libraries. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals in their efforts to discover and develop novel kinase-targeted therapies.

References

  • Wang, S. et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available at: [Link]

  • Khodair, A. I. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 36989-37018. Available at: [Link]

  • Al-Ghamdi, Y. O. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Wang, L. et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. Available at: [Link]

  • Baz, M. et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2182. Available at: [Link]

  • Yıldırım, S. et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4316. Available at: [Link]

  • Hennessy, E. J. et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(26), 7683-7692. Available at: [Link]

  • Al-Warhi, T. et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1421-1440. Available at: [Link]

  • Gaba, M. & Singh, S. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Medicines, 8(11), 67. Available at: [Link]

  • PubChem. N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. Available at: [Link]

  • Srivastava, S. K. et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. Available at: [Link]

  • Pasdar, H. et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Organic and Medicinal Chemistry Letters, 14(1), 1-8. Available at: [Link]

  • Avetisyan, A. A. et al. (2018). Synthesis and Biological Activity of New[2][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Russian Journal of General Chemistry, 88, 2697-2702. Available at: [Link]

  • Costa, S. P. G. et al. (2022). Straightforward Synthesis of Thiazolo[5,4-c]isoquinolines from Dithiooxamide and 2-Halobenzaldehydes. New Journal of Chemistry, 46(3), 1146-1154. Available at: [Link]

  • Gaba, M. & Singh, S. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Medicines, 8(11), 67. Available at: [Link]

  • Kaur, H. & Singh, J. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-80. Available at: [Link]

  • Gauthier, C. et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(11), 3591. Available at: [Link]

  • Niner Commons. (2021). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available at: [Link]

  • Yao, S. & Zhang, X. (2016). (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. IUCrData, 1(6), x161621. Available at: [Link]

  • Beijing Synthink Technology Co., Ltd. This compound. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Fluorescent Probes from 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde for Fluorescent Probe Development

In the dynamic fields of cellular biology, diagnostics, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and specificity. The rational design of these molecular probes hinges on the selection of a core scaffold that can be readily functionalized to tune its photophysical properties and introduce specific recognition moieties. This compound emerges as a promising and versatile starting material for the synthesis of a diverse array of fluorescent probes. Its structure combines the electron-rich thiazole ring, a common heterocycle in biologically active molecules and fluorescent dyes, with a reactive benzaldehyde group. This aldehyde functionality serves as a convenient chemical handle for introducing various functionalities through well-established reactions such as Schiff base formation and Knoevenagel condensation.

The inherent electronic properties of the thiazole moiety, coupled with the extended π-conjugation possible through derivatization of the benzaldehyde, provide a framework for creating probes with desirable photophysical characteristics, including "turn-on" fluorescence, solvatochromism, and sensitivity to the local microenvironment. This guide provides a comprehensive overview of the design principles, synthetic protocols, and application methodologies for developing novel fluorescent probes from this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Probe Development

The aldehyde group of this compound is the primary site for chemical modification. The two most common and effective strategies for elaborating this core structure into a fluorescent probe are Schiff base formation and Knoevenagel condensation.

Schiff Base Formation: A Gateway to Environmentally Sensitive Probes

The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a robust and high-yielding reaction. This approach allows for the straightforward coupling of the this compound core with a variety of amino-functionalized molecules that can act as recognition units or modulate the electronic properties of the resulting fluorophore. For instance, coupling with anilines bearing electron-donating or electron-withdrawing groups can fine-tune the intramolecular charge transfer (ICT) characteristics of the probe, often leading to solvatochromic behavior where the emission wavelength is dependent on the polarity of the solvent.[1]

Diagram of Schiff Base Formation:

SchiffBase Start This compound Reaction Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Fluorescent Probe Solvent Ethanol/Methanol Solvent->Reaction Catalyst Acid catalyst (e.g., acetic acid) Catalyst->Reaction Reaction->Product Condensation

Caption: General workflow for Schiff base formation.

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general procedure for the synthesis of a Schiff base derivative of this compound. The specific primary amine can be chosen based on the desired properties of the final probe.

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the selected primary amine in a minimal amount of a suitable solvent such as absolute ethanol or methanol.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution to facilitate the condensation reaction.

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Knoevenagel Condensation: Extending Conjugation for Red-Shifted Emission

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, typically catalyzed by a weak base.[2] This reaction is particularly useful for extending the π-conjugated system of the this compound core, which generally results in a bathochromic (red) shift in both the absorption and emission spectra of the resulting fluorophore.

Diagram of Knoevenagel Condensation:

Knoevenagel Start This compound Reaction Start->Reaction Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Reaction Product Knoevenagel Condensation Product Solvent Ethanol/Acetonitrile Solvent->Reaction Catalyst Base catalyst (e.g., piperidine) Catalyst->Reaction Reaction->Product Condensation

Caption: General workflow for Knoevenagel condensation.

Protocol 2: Synthesis of a Knoevenagel Condensation Product

This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile.

  • Reactant Mixture: In a suitable flask, combine 1.0 equivalent of this compound and 1.0-1.1 equivalents of the active methylene compound (e.g., malononitrile) in a solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-4 hours. The reaction progress should be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a small amount of cold solvent and dry. If necessary, the product can be purified by recrystallization or column chromatography.

  • Structural Confirmation: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Part 2: Photophysical Characterization

A thorough understanding of the photophysical properties of the newly synthesized probes is crucial for their effective application. The following are key parameters to characterize:

Photophysical Property Description Typical Instrumentation
Absorption Spectrum The range of wavelengths of light that the molecule absorbs. The wavelength of maximum absorption is denoted as λmax,abs.UV-Vis Spectrophotometer
Emission Spectrum The range of wavelengths of light emitted by the molecule after excitation. The wavelength of maximum emission is denoted as λmax,em.Fluorometer/Spectrofluorometer
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength. Calculated using the Beer-Lambert law.UV-Vis Spectrophotometer
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process.Fluorometer (often requires a reference standard)
Stokes Shift The difference in wavelength between the positions of the band maxima of the absorption and emission spectra (λmax,em - λmax,abs).Calculated from absorption and emission spectra
Solvatochromism The change in the color of a substance when it is dissolved in different solvents. Investigated by measuring absorption and emission spectra in a range of solvents with varying polarity.[1]UV-Vis Spectrophotometer and Fluorometer

Protocol 3: General Procedure for Photophysical Measurements

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a high-purity solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mM.

  • Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent(s) for analysis. For absorption measurements, concentrations are typically in the micromolar range. For fluorescence measurements, concentrations are often lower to avoid inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the probe in a quartz cuvette. Determine the λmax,abs and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy: Excite the sample at its λmax,abs and record the emission spectrum. Determine the λmax,em.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine B in ethanol). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Solvatochromism Study: Repeat the absorption and emission measurements in a series of solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water) to assess the solvatochromic properties of the probe.

Part 3: Application in Live Cell Imaging

Fluorescent probes derived from this compound can be designed for various applications in live-cell imaging, such as sensing specific ions or biomolecules, or staining particular cellular compartments. The following is a general protocol for the application of these probes in cultured cells.

Diagram of Live Cell Imaging Workflow:

LiveCellImaging A Cell Seeding B Probe Loading A->B C Incubation B->C D Washing C->D E Imaging D->E F Data Analysis E->F

Caption: A typical workflow for live-cell imaging with a fluorescent probe.

Protocol 4: General Protocol for Live Cell Staining and Imaging

This protocol provides a general guideline. The optimal probe concentration, incubation time, and imaging parameters should be determined empirically for each specific probe and cell line.

  • Cell Culture: Culture the desired cell line in a suitable medium in a glass-bottom dish or chamber slide appropriate for fluorescence microscopy. Grow the cells to a confluency of 60-80%.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in serum-free medium or a suitable buffer (e.g., PBS or HBSS).

  • Probe Loading: Remove the culture medium from the cells and wash them once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe's cell permeability and target.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS or imaging medium to remove any excess, non-internalized probe.

  • Imaging: Add fresh imaging medium to the cells. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for the excitation and emission wavelengths of the probe.

  • Image Analysis: Acquire images and perform any necessary quantitative analysis, such as measuring fluorescence intensity or colocalization with other markers.

Conclusion and Future Perspectives

This compound stands as a valuable and highly adaptable building block for the creation of novel fluorescent probes. The straightforward synthetic routes, primarily through Schiff base formation and Knoevenagel condensation, allow for the generation of a wide chemical diversity of probes with tunable photophysical properties. The protocols and guidelines presented here offer a solid foundation for researchers to design, synthesize, and apply these probes for various bioanalytical and imaging applications. Future work in this area could focus on developing probes with enhanced "turn-on" responses for specific analytes, two-photon absorption capabilities for deep-tissue imaging, and targeted delivery to specific organelles or cell types. The continued exploration of derivatives of this versatile scaffold will undoubtedly contribute to the advancement of fluorescence-based technologies in life sciences and beyond.

References

  • On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. [Link]

  • On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes | Request PDF. ResearchGate. [Link]

  • Design, Synthesis and Photophysical Studies on Thiazole based Schiff bases | SGS. SGS - Engineering & Sciences. [Link]

  • Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. PubMed. [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PMC - NIH. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]

  • Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PubMed Central. [Link]

  • Synthesis And Application Of Benzothiazole-based Fluorescent Probes. Globe Thesis. [Link]

  • Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5). ResearchGate. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Europe PMC. [Link]

  • 1,3,4-Thiadiazole and quinolinone based multifunctional probes for fluorescence turn-on and colorimetric monitoring of Al3+ and Fe3+ in food and aqueous environment applications. PubMed. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]

  • 4-(1H-Imidazo[4,5-f][3][4]phenanthrolin-2-yl)benzaldehyde as a probe in pure solvents: Solvatochromism, electric dipole moment and pH influence. PubMed. [Link]

  • Highly solvatochromic and tunable fluorophores based on a 4,5-quinolimide scaffold: novel CDK5 probes. Chemical Communications (RSC Publishing). [Link]

  • 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde as a fluorescent probe for medical imaging: linear and nonlinear optical properties. PubMed. [Link]

  • (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. MDPI. [Link]

  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. PMC - NIH. [Link]

  • Color-changing Fluorescent DNA Probe Containing Solvatochromic Dansyl-nucleoside Surrogate for Sensing Local Variation of DNA Duplex. PubMed. [Link]

  • Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. Scientific Archives International Open Access Journals. [Link]

  • Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-[3][5][6]-triazole-3-thione. Der Pharma Chemica. [Link]

  • Fluorescent nucleobase analogs constructed by aldol‐type condensation: Design, properties, and synthetic optimization for fluorogenic labeling of 5‐formyluracil. ResearchGate. [Link]

  • (PDF) SOP TRANSACTIONS ON ORGANIC CHEMISTRY Synthesis and Fluorescence Study of Some New Blue Light Emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H- chromen-2-ones. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes.

Introduction: Navigating the Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, can be approached through several synthetic strategies. The most prevalent methods involve either the construction of the thiazole ring via the Hantzsch thiazole synthesis or the formation of the aryl-thiazole bond using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings.[1] Each approach possesses its own set of challenges and optimization parameters. This guide will dissect common issues and provide actionable solutions to enhance your reaction yield and purity.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during your experiments, offering explanations and step-by-step guidance for resolution.

Issue 1: Low to No Product Yield in Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a classic method for thiazole formation, involves the reaction of an α-haloketone with a thioamide.[2] While generally high-yielding, several factors can lead to diminished returns.[3]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Causality: The α-haloketone can be unstable, and impurities in the thioamide can lead to unwanted side reactions.[4]

    • Troubleshooting Protocol:

      • Verify Purity: Assess the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.[5]

      • Purification: If impurities are detected, purify the starting materials. For instance, 1-bromo-2-heptanone can be purified by vacuum distillation.[6] Use freshly purified materials for the best results.[5]

  • Incomplete Reaction:

    • Causality: The reaction time may be insufficient, or the temperature may be too low to drive the reaction to completion.[6]

    • Troubleshooting Protocol:

      • Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC).[6]

      • Optimize Conditions: If the reaction is sluggish, incrementally increase the reaction time or temperature.[6] Microwave-assisted synthesis can also be explored for faster reaction times.[6]

  • Incorrect Stoichiometry:

    • Causality: An improper ratio of reactants can limit the yield, leaving one reactant in excess while the other is completely consumed.[6]

    • Troubleshooting Protocol:

      • Adjust Reactant Ratio: Employ a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the more valuable α-haloketone.[6][7]

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of unexpected spots on your TLC plate indicates the formation of byproducts, a common challenge in thiazole synthesis.

Potential Causes & Solutions:

  • Isomer Formation:

    • Causality: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4][5]

    • Troubleshooting Protocol:

      • Control pH: Perform the reaction under neutral or slightly basic conditions to favor the formation of the desired amino isomer.[4] This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base.[4]

  • Bis-Thiazole Formation:

    • Causality: This can occur through various side reactions, complicating the purification process.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Closely monitor the reaction by TLC to identify the formation of multiple products early on.[5]

      • Condition Adjustment: Fine-tuning reaction parameters such as temperature and reactant stoichiometry can help minimize the formation of byproducts.[5]

Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)

For building the aryl-thiazole bond, Suzuki and Stille couplings are powerful tools. However, optimizing these reactions is crucial for achieving high yields.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Causality: The palladium catalyst may not be active enough, or the chosen ligands may not be optimal for the specific substrates.

    • Troubleshooting Protocol:

      • Catalyst and Ligand Screening: A detailed optimization of reaction conditions may be necessary. This includes screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.[8][9]

      • Ligand-Free Conditions: In some cases, ligand-free Suzuki-Miyaura coupling can be highly efficient, relying on the coordination properties of the thiazole ring itself.[9]

  • Low Yield in Suzuki Coupling:

    • Causality: The choice of base, solvent, and temperature are critical parameters that significantly influence the outcome of a Suzuki coupling.[10]

    • Troubleshooting Protocol:

      • Systematic Optimization: Systematically vary the base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., DME, toluene, ethanol), and temperature to find the optimal conditions for your specific substrates.[8][10] Microwave irradiation in an aqueous medium has also been shown to be effective.[11]

  • Difficulties with Stille Coupling:

    • Causality: While offering excellent functional group tolerance, Stille couplings involve toxic organotin reagents and byproducts that can be challenging to remove.[1]

    • Troubleshooting Protocol:

      • Careful Stoichiometry: Use precise stoichiometry to minimize residual tin reagents.

      • Work-up and Purification: Employ specific work-up procedures, such as treatment with potassium fluoride, to remove tin byproducts. Meticulous column chromatography is often required.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction. The Hantzsch synthesis is a robust and often high-yielding method for constructing the thiazole ring itself.[3] If you are starting from a pre-formed thiazole ring, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are often favored due to the low toxicity of the boron-based reagents.[1]

Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q3: What are the key safety precautions to consider when working with the reagents involved in these syntheses?

  • α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood.

  • Thioamides: Many thioamides have an unpleasant odor and should also be handled in a fume hood.

  • Organotin Reagents (for Stille Coupling): These compounds are highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE) and engineering controls.[1][12]

  • Palladium Catalysts: While generally less toxic, palladium catalysts should still be handled with care, and inhalation of fine powders should be avoided.

Q4: My final product is difficult to purify. What strategies can I employ?

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the standard purification technique. A careful selection of the eluent system is crucial for good separation.[13]

  • Work-up Procedures: For Hantzsch synthesis, precipitating the product from the reaction mixture by adding a weak base like sodium carbonate can often yield a product of sufficient purity.[3]

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Hantzsch Synthesis cluster_1 Palladium Cross-Coupling alpha-haloketone alpha-haloketone thiazole_ring Thiazole Ring Formation alpha-haloketone->thiazole_ring thioamide thioamide thioamide->thiazole_ring final_product This compound thiazole_ring->final_product Further Functionalization aryl_halide Aryl Halide/Triflate pd_coupling C-C Bond Formation aryl_halide->pd_coupling thiazole_reagent Thiazole-boronic acid (Suzuki) Thiazole-stannane (Stille) thiazole_reagent->pd_coupling pd_coupling->final_product

Caption: Key synthetic routes to the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purify Purify Starting Materials check_purity->purify Impure monitor_reaction Monitor Reaction (TLC) check_purity->monitor_reaction Pure purify->monitor_reaction optimize_conditions Optimize Temp/Time monitor_reaction->optimize_conditions Incomplete check_stoichiometry Verify Stoichiometry monitor_reaction->check_stoichiometry Complete success Improved Yield optimize_conditions->success adjust_ratio Adjust Reactant Ratio check_stoichiometry->adjust_ratio Incorrect check_stoichiometry->success Correct adjust_ratio->success

Caption: A logical approach to diagnosing low reaction yields.

Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromothiazole Derivatives
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80295
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1001288
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane110692

Note: This table presents generalized conditions. Optimal conditions may vary depending on the specific substrates used.[14]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
  • Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 eq) and the thioamide (1.1-1.5 eq).[7]

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol.[15]

  • Reaction Execution: Heat the mixture to a gentle reflux (around 65-80°C) with stirring for 30-60 minutes, or until TLC indicates completion.[14]

  • Product Precipitation: After cooling to room temperature, pour the reaction mixture into a solution of 5% sodium carbonate to precipitate the product.[14]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry. The product is often pure enough without further purification.[14]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-halothiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent (e.g., DME, toluene, or a mixture with water).

  • Reaction Execution: Heat the reaction mixture to 80-110°C and stir vigorously for 2-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • YouTube. synthesis of thiazoles. Available at: [Link]

  • Green Chemistry (RSC Publishing). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Available at: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • ResearchGate. Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. Available at: [Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Available at: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Available at: [Link]

  • ResearchGate. (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Wikipedia. Intramolecular Heck reaction. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]

  • Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]

  • Google Patents. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound. My insights are drawn from extensive experience in purification sciences and are grounded in established chromatographic principles.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Q1: My compound is showing significant tailing on the silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing for this compound on a standard silica gel column is a common issue that can arise from several factors. The primary cause is often strong interactions between the basic nitrogen on the thiazole ring and the acidic silanol groups of the stationary phase. The aldehyde group can also contribute to this phenomenon through polar interactions.

Causality and Recommended Solutions:

  • Acid-Base Interactions: The Lewis basicity of the thiazole nitrogen leads to strong adsorption onto the acidic silica surface, resulting in a slow and uneven elution (tailing).

    • Solution 1: Deactivation of Silica Gel: You can mitigate this by deactivating the silica gel. This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase. A typical starting point is 0.1-1% (v/v) of TEA in your eluent.[1] This competes with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Solution 2: Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[2]

  • Solvent Effects: An inappropriate solvent system can also lead to poor peak shape. If the eluent is not strong enough to effectively displace the compound from the stationary phase, tailing can occur.

    • Solution: When your compound begins to elute, you can gradually increase the polarity of the solvent system. For instance, if you are using a hexane/ethyl acetate gradient, increasing the percentage of ethyl acetate can help to sharpen the peak.[2]

Q2: I'm observing what appears to be degradation of my compound on the column. How can I confirm this and prevent it?

Answer:

Aldehyd-containing compounds can be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals or hemiacetals if alcohols are used as solvents, or other degradation pathways.[1]

Confirmation and Prevention Strategies:

  • Confirming Instability: To verify if your compound is degrading on silica, you can perform a simple 2D TLC analysis.[2]

    • Spot your crude material on a TLC plate and run it in your chosen solvent system.

    • After the first development, rotate the plate 90 degrees and re-run it in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will observe additional spots off the diagonal.

  • Preventing Degradation:

    • Deactivated Stationary Phase: As with tailing, using a deactivated silica gel (by adding a base like triethylamine to the eluent) or switching to a more inert stationary phase like alumina can prevent acid-catalyzed degradation.[1][2]

    • Avoid Reactive Solvents: Be cautious when using alcohol-based solvents like methanol in your mobile phase, as they can react with the aldehyde to form acetals or hemiacetals, especially in the presence of an acidic catalyst like silica gel.[1] If a polar solvent is required, consider alternatives like ethyl acetate or acetone. If methanol must be used, keep its concentration low (typically under 10%) and consider the use of a deactivated stationary phase.[3]

Q3: I'm struggling to achieve good separation between my product and a closely eluting impurity. What are my options?

Answer:

Achieving baseline separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system. This can be accomplished by modifying the mobile phase, stationary phase, or even considering a different chromatographic mode.

Strategies for Improving Resolution:

  • Mobile Phase Optimization: The choice of solvent is critical for good separation.[4]

    • Systematic Solvent Screening: Conduct a thorough screening of different solvent systems using TLC. A good starting point for a compound like this compound would be a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane, ether).[3] Aim for an Rf value of approximately 0.25-0.35 for your target compound to ensure it has sufficient interaction with the stationary phase for effective separation.[4]

    • Ternary Solvent Systems: Sometimes, a mixture of three solvents can provide the selectivity that a binary system lacks. For example, adding a small amount of a third solvent with different polarity characteristics can alter the interactions and improve separation.

  • Stationary Phase Selection:

    • Normal Phase Variations: If silica gel does not provide adequate separation, consider other normal-phase media such as alumina or florisil.

    • Reverse-Phase Chromatography: For more polar compounds or when normal-phase fails, reverse-phase HPLC can be an excellent alternative.[5][6] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound on silica gel?

Answer:

A standard and effective starting point for many organic compounds of moderate polarity is a hexane/ethyl acetate solvent system.[3] For this compound, you can begin by testing a range of ratios on a TLC plate, such as:

  • 20% Ethyl Acetate in Hexane

  • 30% Ethyl Acetate in Hexane

  • 50% Ethyl Acetate in Hexane

The ideal solvent system will give your product an Rf value between 0.25 and 0.35 on the TLC plate.[4] This range generally translates well to column chromatography, allowing for good separation without excessively long elution times.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and widely available.
Initial Mobile Phase Hexane/Ethyl AcetateGood balance of polarity for a wide range of compounds.[3]
Target Rf (TLC) 0.25 - 0.35Optimal for good separation on a column.[4]
Basic Additive (Optional) 0.1-1% TriethylamineTo prevent peak tailing due to the thiazole nitrogen.[1]
Q2: Can I use reverse-phase HPLC for the final purification of this compound?

Answer:

Yes, reverse-phase HPLC is a very suitable technique for the final purification of this compound, especially for achieving high purity.[5][6]

Recommended Starting Conditions for Reverse-Phase HPLC:

Parameter Recommendation
Column C18, 5 µm particle size
Mobile Phase A Water (with 0.1% formic acid or TFA)
Mobile Phase B Acetonitrile (with 0.1% formic acid or TFA)
Gradient Start with a higher percentage of A and gradually increase B. A typical gradient could be 10-90% B over 20-30 minutes.
Detection UV, at a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λmax).

The acidic modifier (formic acid or TFA) helps to protonate the thiazole nitrogen, leading to sharper peaks and improved reproducibility.

Q3: How should I prepare my sample before loading it onto the column?

Answer:

Proper sample preparation is crucial for a successful chromatographic separation.

  • Dry Loading: This is often the preferred method as it can lead to better resolution.

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Wet Loading: If dry loading is not feasible:

    • Dissolve your sample in the minimum amount of the initial mobile phase solvent.

    • Use a stronger solvent only if absolutely necessary, and use as little as possible to avoid disturbing the column packing and compromising the separation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound by flash chromatography.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product crude_material Crude this compound tlc_analysis TLC Analysis for Solvent System Selection crude_material->tlc_analysis Test various solvent ratios sample_prep Sample Preparation (Dry or Wet Loading) tlc_analysis->sample_prep Optimal system identified sample_loading Load Sample onto Column sample_prep->sample_loading column_packing Pack Silica Gel Column column_packing->sample_loading elution Elute with Selected Solvent System (Gradient or Isocratic) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify pure fractions solvent_removal Remove Solvent (Rotary Evaporation) pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for flash chromatography purification.

References

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies.
  • TROUBLESHOOTING GUIDE.
  • What is the best solvent for purifying aldehyde in a column chromatography?.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone.
  • Organic Syntheses Procedure.
  • 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 - Home Sunshine Pharma.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Reverse-phase HPLC analysis and purification of small molecules - PubMed.

Sources

Technical Support Center: Synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and aim to provide practical, actionable solutions to optimize your experimental outcomes.

Section 1: Troubleshooting Guide for Key Synthetic Steps

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges. This guide will address common issues in a question-and-answer format for two primary strategies: Thiazole Ring Formation and Aryl-Thiazole Coupling .

Hantzsch Thiazole Synthesis Route

This classical approach involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring.

Question: My Hantzsch thiazole synthesis is resulting in a low yield and a significant amount of an isomeric impurity. How can I improve the regioselectivity and overall yield?

Answer: This is a common issue in Hantzsch synthesis, often stemming from the formation of a 2-imino-2,3-dihydrothiazole isomer, especially when using N-substituted thioureas.[1] The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.

  • Causality: The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization. Under acidic conditions, protonation of the nitrogen can favor the formation of the imino tautomer, leading to the undesired isomer. Neutral or slightly basic conditions generally favor the formation of the desired amino-thiazole.[1]

  • Troubleshooting Steps:

    • pH Control: Ensure your reaction medium is neutral or slightly basic. The addition of a mild, non-nucleophilic base can suppress the formation of the imino isomer.[1]

    • Temperature and Reaction Time: Excessive heat can promote side reactions and decomposition of starting materials.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to degradation products.[1]

    • Reagent Purity: Impurities in the thioamide can introduce competing side reactions. Ensure the purity of your starting materials.[1]

ParameterRecommended ConditionRationale
pH Neutral to slightly basicFavors formation of the desired 2-aminothiazole isomer.
Temperature Room temperature to moderate heatingMinimizes decomposition and side product formation.
Monitoring TLC, LC-MSPrevents degradation from prolonged reaction times.

Workflow for Optimizing Hantzsch Synthesis

cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions start Low Yield / Isomeric Impurity cause1 Incorrect pH start->cause1 cause2 Excessive Heat start->cause2 cause3 Prolonged Reaction Time start->cause3 cause4 Impure Reagents start->cause4 solution1 Adjust to Neutral/Slightly Basic pH cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Monitor Reaction Progress (TLC/LC-MS) cause3->solution3 solution4 Purify Starting Materials cause4->solution4

Caption: Troubleshooting workflow for Hantzsch synthesis.

Suzuki-Miyaura Coupling Route

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-C bond between the thiazole ring and the benzaldehyde moiety.

Question: I am observing significant homocoupling of my boronic acid and the formation of palladium black in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate these side reactions?

Answer: Homocoupling and palladium black precipitation are frequent challenges in Suzuki-Miyaura couplings.[2] Homocoupling of the boronic acid can arise from oxidative coupling, while palladium black formation indicates catalyst decomposition.

  • Causality of Homocoupling: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain bases and ligands.

  • Causality of Palladium Black: The active Pd(0) catalyst can aggregate and precipitate out of solution, rendering it inactive. This can be caused by slow oxidative addition or reductive elimination steps in the catalytic cycle.[2]

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, preventing aggregation and promoting the desired cross-coupling reaction.

    • Base Selection: The choice of base is critical. Milder bases are sometimes less prone to inducing homocoupling.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Careful temperature optimization is necessary.

Side ReactionPrimary CauseMitigation Strategy
Homocoupling Oxygen, inappropriate baseThoroughly degas reagents, screen different bases.
Palladium Black Catalyst aggregationUse bulky, electron-rich ligands, optimize temperature.

Suzuki-Miyaura Catalytic Cycle and Side Reactions

Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Side Reaction 2 Pd Black Pd(0)L2->Side Reaction 2 Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Pd(II)-X->Transmetalation Side Reaction 1 Homocoupling Ar-Pd(II)-X->Side Reaction 1 Ar-Pd(II)-Ar'->Reductive Elimination

Caption: Suzuki-Miyaura cycle and common side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: In the final formylation step using the Vilsmeier-Haack reaction, where is the formyl group most likely to be introduced on the 4-methyl-5-phenylthiazole precursor?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] The regioselectivity is governed by the electronic properties of the heterocyclic ring. In the case of a 5-phenylthiazole system, the phenyl ring is generally more electron-rich and will be formylated, typically at the para position due to steric hindrance at the ortho positions.[3] Therefore, starting with 4-methyl-5-phenylthiazole, the formylation will occur on the phenyl ring to yield this compound.

Q2: Are there any specific purification challenges I should be aware of when synthesizing this compound?

A2: Yes, purification can be challenging due to the presence of structurally similar byproducts.

  • Isomeric Impurities: If using a Hantzsch synthesis route, separation of the desired product from any isomeric thiazoles can be difficult.[1]

  • Homocoupled Products: In Suzuki-Miyaura coupling, the biphenyl byproduct from homocoupling of the benzaldehyde boronic acid can have similar polarity to the desired product, complicating chromatographic separation.[2]

  • Residual Palladium: Palladium catalysts can contaminate the final product. Treatment with activated carbon or silica-based metal scavengers may be necessary.

Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is often an effective final purification step.[4]

Q3: Can microwave irradiation be used to accelerate the synthesis?

A3: Microwave-assisted synthesis can be a valuable tool for accelerating many of the key reactions involved. For instance, Hantzsch thiazole synthesis and Suzuki-Miyaura coupling reactions have been shown to proceed much faster and sometimes with higher yields under microwave irradiation.[5][6] However, it is crucial to carefully control the temperature to avoid decomposition of reagents and products.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022). Vietnam Journal of Science and Technology. Retrieved from [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and functional materials.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the optimization of reaction conditions, framed within a troubleshooting and FAQ format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Section 1: Recommended Synthetic Pathway & Mechanism

The most robust and common method for constructing the thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[2] This reaction classically involves the condensation of an α-haloketone with a thioamide.[3] For the target molecule, a direct Hantzsch synthesis is challenging due to the required substitution pattern. Therefore, we recommend a two-step strategy:

  • Step 1: Hantzsch Synthesis of a Precursor: Synthesis of 5-(4-bromophenyl)-4-methylthiazole from 2-bromo-1-(4-bromophenyl)propan-1-one and thioformamide.

  • Step 2: Formylation via Lithium-Halogen Exchange: Conversion of the aryl bromide to the target aldehyde using n-butyllithium and N,N-dimethylformamide (DMF).

This approach isolates the formation of the sensitive aldehyde functionality to the final step, preventing potential complications during the initial ring-forming condensation.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.[3][4] The driving force for the reaction is the formation of the stable aromatic heterocycle.[5]

Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My Hantzsch reaction (Step 1) has a very low yield or has failed completely. What are the potential causes?

A1: Low or no yield in a Hantzsch synthesis is a frequent problem that can typically be traced back to one of several key factors:

  • Inadequate Reaction Conditions: Temperature and reaction time are critical. The Hantzsch synthesis often requires heating to overcome its activation energy.[6] If performing the reaction at room temperature, a gradual increase in temperature (e.g., to 50-65°C) is recommended. The reaction is commonly run in alcohols like ethanol, which effectively solubilizes the reactants.[7]

  • Purity of Starting Materials: α-Haloketones can be unstable and may decompose upon storage, releasing acidic byproducts (HX) that can interfere with the reaction. Thioformamide is also sensitive. It is crucial to use freshly prepared or purified starting materials. Verify purity by NMR or TLC before starting.

  • Improper Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes help drive the reaction to completion. However, a large excess will complicate purification.[5]

  • Moisture: The presence of excessive water can hydrolyze the α-haloketone and interfere with the dehydration step. Ensure you are using anhydrous solvents.

Solution Workflow:

  • Verify Reagents: Check the purity of your α-haloketone and thioformamide.

  • Optimize Temperature: Set up small-scale parallel reactions at different temperatures (e.g., RT, 40°C, 60°C) to find the optimum. Monitor progress by Thin Layer Chromatography (TLC).[8]

  • Check Solvent: Ensure your ethanol or other chosen solvent is anhydrous.

  • Adjust Stoichiometry: If incomplete conversion of the α-haloketone is observed, try a run with 1.2 equivalents of thioformamide.

Q2: My formylation reaction (Step 2) is giving me a complex mixture of products, including what looks like a debrominated starting material.

A2: This is a classic issue with lithium-halogen exchange reactions. The primary cause is often related to temperature control and the timing of the electrophile addition.

  • Premature Quenching: The aryllithium intermediate is a very strong base. If any proton sources (like moisture) are present, it will be quenched back to the debrominated starting material (5-phenyl-4-methylthiazole).

  • Temperature Too High: The aryllithium intermediate can be unstable at higher temperatures. The reaction should be maintained at very low temperatures (typically -78°C, an acetone/dry ice bath) from the addition of n-BuLi until the quench with DMF.

  • Slow Electrophile Addition: The DMF must be added efficiently to the generated aryllithium. If the addition is too slow, or if the aryllithium is allowed to warm up before seeing the DMF, side reactions can occur.

Solution Workflow:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone).

  • Strict Temperature Control: Maintain the reaction temperature at or below -75°C throughout the n-BuLi addition and until the DMF is added.

  • Rapid Quench: Once the lithium-halogen exchange is complete (typically 15-30 minutes at -78°C), add the anhydrous DMF as a single, quick portion. Continue stirring at low temperature for a short period before allowing the reaction to slowly warm to room temperature.

Q3: I'm struggling with the final purification. Column chromatography gives me streaks and a lower-than-expected yield.

A3: The target aldehyde can be somewhat unstable on silica gel, which is acidic and can promote oxidation or decomposition.

  • Silica Gel Acidity: The Lewis acidic sites on standard silica gel can interact with the lone pairs on the thiazole's nitrogen and sulfur atoms, leading to poor separation and tailing. The aldehyde itself can also be sensitive.

  • Alternative Purification: Recrystallization is often a superior method for aldehydes if a suitable solvent system can be found. This avoids prolonged contact with silica gel.

Solutions:

  • Deactivate Silica Gel: If chromatography is necessary, consider pre-treating the silica gel. Slurry the silica in your eluent containing 1-2% triethylamine to neutralize the acidic sites. This will significantly improve the chromatography of basic compounds like thiazoles.

  • Attempt Recrystallization: Screen for suitable recrystallization solvents. A good starting point would be a binary system like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of the more soluble hot solvent and slowly add the less soluble solvent until turbidity persists, then allow to cool slowly.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for the Hantzsch synthesis step?

A: Ethanol is the most commonly used and effective solvent as it readily dissolves both the thioamide and the α-haloketone.[7] Regarding temperature, many Hantzsch syntheses require heating to proceed at an optimal rate, typically in the range of 50-80°C (refluxing ethanol).[6][7] The ideal temperature depends on the specific substrates and should be determined empirically, starting at a lower temperature and gradually increasing while monitoring by TLC.

Q: Can microwave irradiation be used to accelerate the Hantzsch synthesis?

A: Yes, microwave-assisted synthesis has been shown to be highly effective for this reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[6][9] If you have access to a microwave reactor, it is a highly recommended optimization strategy.

Q: How can I confirm the final structure of this compound?

A: A combination of standard analytical techniques should be used:

  • ¹H NMR: Look for the characteristic aldehyde proton singlet between 9-10 ppm. You should also see signals for the thiazole methyl group, the aromatic protons on the benzene ring (which will show a distinct splitting pattern), and a singlet for the C2-H of the thiazole ring.

  • ¹³C NMR: The aldehyde carbon will appear far downfield (~190 ppm). You can also identify the carbons of the thiazole ring and the substituted benzene ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹.

Q: What are the primary safety concerns when working with the reagents for this synthesis?

A:

  • α-Haloketones: These are lachrymators (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thioamides: Many thioamides are toxic. Avoid inhalation of dust and skin contact.

  • n-Butyllithium (n-BuLi): This reagent is extremely pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using syringe techniques. It also causes severe chemical burns. Always work in a fume hood, away from flammable materials, and have an appropriate fire extinguisher (Class D, for metals) nearby.

Section 4: Optimized Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific equipment and observations.

Step 1: Synthesis of 5-(4-bromophenyl)-4-methylthiazole
ReagentMol. Wt.Equiv.Amount (mmol)Mass / Volume
2-bromo-1-(4-bromophenyl)propan-1-one291.021.0102.91 g
Thioformamide61.101.2120.73 g
Ethanol (Anhydrous)46.07--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(4-bromophenyl)propan-1-one (2.91 g, 10 mmol).

  • Add anhydrous ethanol (50 mL) and stir until the solid is dissolved.

  • Add thioformamide (0.73 g, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ketone.

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound
ReagentMol. Wt.Equiv.Amount (mmol)Mass / Volume
5-(4-bromophenyl)-4-methylthiazole268.161.051.34 g
n-Butyllithium (2.5 M in hexanes)64.061.15.52.2 mL
N,N-Dimethylformamide (DMF)73.091.57.50.55 mL
Tetrahydrofuran (THF, Anhydrous)72.11--40 mL

Procedure:

  • CRITICAL: Ensure all glassware is flame-dried under vacuum and the entire procedure is conducted under an inert atmosphere (Argon or Nitrogen).

  • Add 5-(4-bromophenyl)-4-methylthiazole (1.34 g, 5 mmol) to a 100 mL flask and dissolve in anhydrous THF (40 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mL of a 2.5 M solution, 5.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stir the mixture at -78°C for 30 minutes.

  • Rapidly add anhydrous DMF (0.55 mL, 7.5 mmol) via syringe.

  • Continue stirring at -78°C for another 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by slowly adding saturated ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography (on silica gel treated with 1% triethylamine) to yield the final product.

Section 5: Experimental Workflow Visualization

Workflow Figure 2: Overall Synthesis Workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Formylation S1_Setup 1. Combine α-Haloketone & Thioformamide in Ethanol S1_React 2. Reflux for 4-6h (Monitor by TLC) S1_Setup->S1_React S1_Workup 3. Evaporate Solvent & Perform Aqueous Work-up S1_React->S1_Workup S1_Purify 4. Purify Precursor via Chromatography/Recrystallization S1_Workup->S1_Purify S2_Setup 5. Dissolve Precursor in Anhydrous THF under Argon S1_Purify->S2_Setup Use Purified Precursor S2_Cool 6. Cool to -78°C S2_Setup->S2_Cool S2_BuLi 7. Add n-BuLi dropwise S2_Cool->S2_BuLi S2_DMF 8. Quench with Anhydrous DMF S2_BuLi->S2_DMF S2_Workup 9. Warm to RT, Quench with NH4Cl, & Extract S2_DMF->S2_Workup S2_Purify 10. Purify Aldehyde via Recrystallization/Chromatography S2_Workup->S2_Purify Analysis Final Characterization (NMR, MS, IR) S2_Purify->Analysis

Figure 2: Overall Synthesis Workflow.

References

  • Benchchem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Benchchem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Organic Chemistry Portal. Thiazole synthesis.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • BEPLS. (2024).
  • Chem Help Asap. (2020).
  • Chem Help Asap. (2019). synthesis of thiazoles. YouTube. [Link]

  • Molecules. (2016).
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Molecules. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Organic Syntheses. Procedure for TLC analysis.

Sources

Technical Support Center: A Researcher's Guide to Overcoming Solubility Challenges with 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research. This document is structured to anticipate and address the common challenges you may face, from initial stock solution preparation to troubleshooting precipitation in your final assay plate.

The inherent structure of this compound, with its thiazole and benzaldehyde moieties, suggests a hydrophobic nature, which is a common challenge in drug discovery and biological research. Thiazole derivatives, while being a scaffold in many FDA-approved drugs, often exhibit poor aqueous solubility.[1] This guide will walk you through a systematic approach to tackle these solubility hurdles head-on.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions you might have about working with this compound.

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

Q2: What is the first step I should take when I receive a powdered sample of this compound?

A2: Before attempting to dissolve the compound directly in an aqueous buffer, the universally accepted first step is to prepare a high-concentration stock solution in a suitable organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of organic molecules.[4] It is crucial to start with a small amount to test solubility before committing your entire supply.

Q3: Can I use solvents other than DMSO for my stock solution?

A3: Yes. While DMSO is a robust starting point, other organic solvents can be used depending on the constraints of your experimental system. Common alternatives include ethanol, dimethylformamide (DMF), and acetone.[4] The choice of solvent should always be validated for compatibility with your specific assay, as some solvents can interfere with biological components or detection methods even at low final concentrations.

Q4: What is "precipitation upon dilution," and why does it happen?

A4: Precipitation upon dilution is a frequent problem encountered when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous assay buffer. This occurs because the compound, which was stable in the organic solvent, is suddenly exposed to a predominantly aqueous environment where its solubility is much lower. The organic solvent is diluted to a point where it can no longer keep the compound in solution, causing it to "crash out" or precipitate.[3]

Q5: How does the pH of my assay buffer affect the solubility of this compound?

A5: The pH of the aqueous buffer can significantly influence the solubility of ionizable compounds. This compound has a predicted pKa of approximately 2.52.[5] This suggests that the thiazole nitrogen can be protonated under acidic conditions. However, most biological assays are conducted at a physiological pH of around 7.4, which is well above the pKa. At this pH, the compound will be in its neutral, less soluble form. Therefore, adjusting the pH to be more acidic might increase solubility, but this is often not compatible with biological assays.

Troubleshooting Guide: From Stock Solution to Assay Plate

This section provides a problem-oriented approach to resolving solubility issues you might encounter during your experiments.

Problem 1: The compound does not fully dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
  • Probable Cause: The compound may have very limited solubility even in neat DMSO, or the desired concentration is simply too high.

  • Solutions:

    • Gentle Heating: Warm the solution in a water bath at 30-40°C. Do not overheat, as this can degrade the compound.

    • Sonication: Use a sonicating water bath to provide mechanical energy to break up the solid particles and aid dissolution.

    • Vortexing: Vigorous and prolonged vortexing can also be effective.

    • Lower the Stock Concentration: If the above methods fail, the most practical solution is to prepare a less concentrated stock solution (e.g., 5 mM or 1 mM). This is often a necessary compromise.

Problem 2: The compound dissolves in the stock solvent but precipitates immediately upon dilution into the aqueous assay buffer.
  • Probable Cause: This is the classic "precipitation upon dilution" issue. The final concentration of the compound in the aqueous buffer exceeds its solubility limit.

  • Solutions:

    • Reduce the Final Assay Concentration: The simplest approach is to test lower final concentrations of the compound. It's possible that the effective concentration for your assay is below the solubility limit.

    • Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your final assay buffer can increase the solubility of your compound.[6] Ethanol or propylene glycol are common choices. It is critical to keep the final co-solvent concentration low (typically <1-2%) and to run a vehicle control to ensure the co-solvent itself does not affect the assay.

    • Utilize a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%).[7] Surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in the aqueous medium.[8][9] Always include a surfactant-only control.

Problem 3: The assay results are inconsistent and have high variability between replicates.
  • Probable Cause: This can be a sign of micro-precipitation or aggregation of the compound in the assay wells. Even if not visible to the naked eye, these small aggregates can interfere with assay readings, particularly in optical-based assays (e.g., fluorescence or absorbance).

  • Solutions:

    • Pre-dilution Strategy: Instead of a single large dilution step, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of assay buffer containing a solubility enhancer (like a surfactant or co-solvent), mix thoroughly, and then make the final dilution into the assay plate.

    • Inclusion of Serum: For cell-based assays, the presence of serum (like FBS) in the culture medium can help to keep hydrophobic compounds in solution through binding to proteins like albumin.

    • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of hydrophobic drugs.[5][11] A pre-incubation step of the compound with the cyclodextrin in the buffer before adding to the assay may be necessary.

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing and handling this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed. The molecular weight is 203.26 g/mol .

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 203.26 g/mol * 1000 mg/g = 2.03 mg

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance.

  • Dissolution:

    • Add the weighed compound to a clean, sterile microcentrifuge tube or glass vial.

    • Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.03 mg).

    • Vortex the solution vigorously for 2-5 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using Cyclodextrins

This protocol is for preparing a working solution of the compound with enhanced solubility for use in an aqueous assay.

  • Prepare a Cyclodextrin Stock Solution: Prepare a 10-50 mM stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.

  • Complexation:

    • In a microcentrifuge tube, add the required volume of your high-concentration DMSO stock of this compound.

    • Add the HP-β-CD stock solution to the tube. A molar ratio of 1:1 to 1:2 (compound to cyclodextrin) is a good starting point.[10]

    • Vortex the mixture thoroughly.

    • Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of the inclusion complex.

  • Final Dilution: Use this complexed solution for the final dilution into your assay plate.

  • Controls: It is essential to run parallel controls, including a vehicle control (DMSO + HP-β-CD solution without the compound) to account for any effects of the solubilizing agents on your assay.

Data Presentation: Solubility Enhancer Comparison

The following table provides a starting point for selecting a suitable solubilization strategy. The effectiveness of each method should be empirically tested for your specific assay conditions.

Solubilization Method Typical Concentration Advantages Potential Disadvantages Recommended for
Co-solvents (e.g., Ethanol) 0.5 - 2% (v/v)Simple to implement.Can affect enzyme activity or cell viability at higher concentrations.Biochemical and cell-based assays (with careful validation).
Non-ionic Surfactants (e.g., Tween-20) 0.01 - 0.1% (v/v)Effective at low concentrations.Can interfere with protein-protein interactions or membrane integrity.Enzyme assays, ELISAs.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMBiocompatible, low toxicity.May not be effective for all compounds; can sometimes extract lipids from cell membranes.Cell-based assays, in vivo studies.

Diagrams and Workflows

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical progression for addressing solubility problems with this compound.

solubility_troubleshooting start Start: Powdered Compound stock_prep Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->stock_prep dissolve_check Does it fully dissolve? stock_prep->dissolve_check dissolve_yes Yes dissolve_check->dissolve_yes Yes dissolve_no No dissolve_check->dissolve_no No assay_dilution Dilute to Final Concentration in Aqueous Assay Buffer dissolve_yes->assay_dilution troubleshoot_stock Troubleshoot Stock: - Gentle Heat (37°C) - Sonicate - Vortex dissolve_no->troubleshoot_stock troubleshoot_stock->dissolve_check lower_stock Lower Stock Concentration (e.g., 1-5 mM) troubleshoot_stock->lower_stock lower_stock->stock_prep precipitate_check Does it precipitate? assay_dilution->precipitate_check precipitate_no No precipitate_check->precipitate_no No precipitate_yes Yes precipitate_check->precipitate_yes Yes proceed_assay Proceed with Assay (Include Vehicle Control) precipitate_no->proceed_assay solubility_enhancers Implement Solubility Enhancement Strategy: 1. Lower Final Concentration 2. Add Co-solvent (e.g., Ethanol) 3. Add Surfactant (e.g., Tween-20) 4. Use Cyclodextrin (e.g., HP-β-CD) precipitate_yes->solubility_enhancers retest Retest Dilution solubility_enhancers->retest retest->assay_dilution

Caption: A decision tree for troubleshooting solubility issues.

References

  • Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Molecular Encapsulation Using Cyclodextrin. Prospector Knowledge Center. [Link]

  • Method for preparation of thiazole derivatives.
  • Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. PubMed. [Link]

  • Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]

  • Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. ResearchGate. [Link]

  • A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC. [Link]

  • 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. PubChemLite. [Link]

  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. PubMed. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. [Link]

  • Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). FooDB. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • BENZALDEHYDE CAS N°: 100-52-7. European Chemicals Agency. [Link]

  • A Patent Review on Thiazole Derivatives (2008-2013). TSI Journals. [Link]

  • Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. ResearchGate. [Link]

  • Thiazole compounds, as well as synthesis method and application thereof.
  • Cyclodextrins as encapsulation material for flavors and aroma. ResearchGate. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • Equilibrium Solubility Determination and Modeling of Fenbendazole in Cosolvent Mixtures at (283.15–328.15) K. ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC. [Link]

  • Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. ResearchGate. [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • 4-Methyl-5-vinylthiazole. PubChem. [Link]

  • Common Organic Solvents. Scribd. [Link]

Sources

stability of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Understanding the stability profile is critical for ensuring the accuracy of experimental results, the efficacy of potential therapeutic applications, and the development of robust formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential degradation of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, keeping the compound at low temperatures (e.g., -20°C) and protected from light is advisable.[3] Aldehydes, in general, can be susceptible to oxidation, and taking precautions to minimize exposure to oxygen is beneficial.[4]

Q2: How does the structure of this compound influence its stability?

A2: The stability of this compound is influenced by both the benzaldehyde and the 4-methyl-1,3-thiazole moieties.

  • Benzaldehyde Group: The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (4-(4-methyl-1,3-thiazol-5-yl)benzoic acid).[5] It can also be sensitive to light, which may induce degradation.[6][7]

  • Thiazole Ring: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen.[8][9] While generally stable, the thiazole nucleus can be susceptible to degradation under harsh acidic or basic conditions, and in the presence of strong oxidizing agents.[10][11] The electron-withdrawing nature of the thiazole ring can influence the reactivity of the attached benzaldehyde.[5]

Q3: Is this compound sensitive to light? What precautions should be taken?

A3: Yes, aromatic aldehydes can be photosensitive.[6][7][12] Exposure to light, particularly UV radiation, can lead to photodegradation.[11] A potential photodegradation pathway for benzaldehyde involves its conversion to benzoic acid or even benzene under certain conditions.[6][7] Therefore, it is crucial to protect the compound from light by storing it in amber vials or light-blocking containers.[3] When handling the compound in solution, it is advisable to work in a dimly lit area or use amber-colored glassware.

Q4: What are the potential degradation products of this compound?

A4: Based on the functional groups present, the primary degradation products are likely to be:

  • 4-(4-methyl-1,3-thiazol-5-yl)benzoic acid: Formed via oxidation of the aldehyde group.[5]

  • Products of thiazole ring cleavage: Under harsh hydrolytic (acidic or basic) or oxidative conditions, the thiazole ring may undergo cleavage.[10][11]

  • Photodegradation products: Exposure to light could lead to a variety of products, potentially including benzoic acid derivatives or even benzene through more complex pathways.[6][7]

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Compound Degradation 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place, and under an inert atmosphere if possible.[1][2][3] 2. Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. 3. Purity Analysis: Re-analyze the purity of the stock compound and the working solutions using techniques like HPLC or LC-MS.The aldehyde functional group is prone to oxidation, which would lead to the formation of the less active carboxylic acid derivative.[5] Exposure to light can also cause degradation.[6]
Solvent Incompatibility 1. Check Solvent Purity: Use high-purity, anhydrous solvents. 2. Solvent Stability Study: If possible, perform a short-term stability study of the compound in the chosen solvent under experimental conditions.Certain solvents can promote degradation. For example, aldehydes can form hemiacetals in the presence of alcohols, which is generally a stabilizing effect, but other impurities in the solvent could be problematic.[4]
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidative Degradation 1. Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Consider the addition of a suitable antioxidant if compatible with the experimental setup.The aldehyde group is susceptible to air oxidation.[4] The appearance of a more polar peak could indicate the formation of the corresponding carboxylic acid.
Hydrolysis 1. Control pH: Ensure the pH of the solution is within a stable range for the thiazole ring. Avoid strongly acidic or basic conditions. 2. Buffer Selection: Use appropriate buffers to maintain a stable pH.The thiazole ring can be susceptible to hydrolysis under extreme pH conditions, leading to ring-opened products.[10]
Photodegradation 1. Light Protection: Repeat the experiment with strict light protection (e.g., amber vials, aluminum foil). 2. Compare Light vs. Dark: Analyze a sample kept in the dark alongside a sample exposed to ambient light to see if the impurity peak is more prominent in the light-exposed sample.Aromatic aldehydes and thiazole-containing compounds can undergo photodegradation.[6][11][13]
Issue 3: Physical changes in the solid compound (e.g., color change, clumping).
Potential Cause Troubleshooting Steps Scientific Rationale
Hygroscopicity/Moisture Absorption 1. Proper Storage: Store in a desiccator or a tightly sealed container with a desiccant. 2. Handling Environment: Handle the solid compound in a low-humidity environment (e.g., a glove box).Moisture can lead to clumping and may also facilitate hydrolytic degradation pathways.
Oxidation/Degradation 1. Visual Inspection: A color change (e.g., yellowing) can be an indicator of degradation. 2. Purity Check: If a color change is observed, re-test the purity of the compound before use.Oxidation of aldehydes can sometimes lead to the formation of colored impurities.

III. Experimental Protocols

To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[14][15]

Protocol: Forced Degradation Study

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 8 hours). Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, subject a solution of the compound to the same thermal stress.

    • Photodegradation: Expose a solution of the compound and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • Determine the retention times and peak areas of any degradation products.

  • If possible, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photodegradation (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms degradation_profile Degradation Profile lcms->degradation_profile pathway_id Identify Degradation Pathways degradation_profile->pathway_id

Caption: Workflow for a forced degradation study of this compound.

IV. Summary of Stability Data

The following table summarizes the expected stability of this compound under different conditions based on the known chemistry of its functional groups. Actual stability should be confirmed by experimental studies.

Condition Expected Stability Potential Degradation Products Recommendations
Acidic (e.g., 0.1 N HCl) Potentially unstableThiazole ring cleavage productsAvoid prolonged exposure to strong acids.
Basic (e.g., 0.1 N NaOH) Potentially unstableThiazole ring cleavage productsAvoid prolonged exposure to strong bases.
Oxidative (e.g., 3% H₂O₂) Unstable4-(4-methyl-1,3-thiazol-5-yl)benzoic acidHandle under an inert atmosphere; avoid contact with oxidizing agents.
Thermal (e.g., >60°C) Likely stable for short periods, but degradation may occur with prolonged exposure.Fragmentation productsStore at recommended temperatures; perform thermal stress studies if high-temperature applications are intended.
Photolytic (UV/Vis light) UnstableBenzoic acid derivatives, other photoproductsStore in light-resistant containers; handle with protection from light.[6][7][11][13]

References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • BenchChem. (2025). A Comparative Guide to the Photostability of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde and Commercial Fluorescent Dyes. BenchChem.
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
  • Zhong, D., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different....
  • MedCrave online. (2016).
  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • ChemScience. (n.d.). Safety Data Sheet: Ehrlich's Aldehyde Reagent. ChemScience.
  • Beilstein Journals. (n.d.).
  • Pell Wall Perfumes Blog. (2013). Aldehydes: identification and storage. Pell Wall Perfumes Blog.
  • PubMed. (n.d.). 2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing. PubMed.
  • PubMed Central. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • The John D. Walsh Company. (n.d.).
  • Cloudfront.net. (n.d.). 5_PRECAUTIONS FOR HANDLING AND STORAGE. Cloudfront.net.
  • StressMarq Biosciences Inc. (2015). Proper Reagent Storage and Handling. StressMarq Biosciences Inc.
  • PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. PubChemLite.
  • Journal of the American Chemical Society. (n.d.). Photochemistry of benzaldehyde. Journal of the American Chemical Society.
  • 北京欣恒研科技有限公司. (n.d.). This compound. 北京欣恒研科技有限公司.
  • BenchChem. (n.d.). 3-(2-Methyl-thiazol-4-yl)-benzaldehyde. BenchChem.
  • ResearchGate. (2025). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
  • PubMed Central. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.
  • NIH. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde. PubChem.
  • Dana Bioscience. (n.d.). 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde 5g. Dana Bioscience.
  • NIST. (n.d.). Thiazol-5-carbaldehyde, 4-methyl. NIST WebBook.
  • (n.d.). This compound, 95% Purity, C11H9NOS, 250 mg.
  • ChemicalBook. (n.d.). Benzaldehyde, 4-(4-methyl-5-thiazolyl)-. ChemicalBook.
  • NIH. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem.
  • BLDpharm. (n.d.). 74815-22-8|4-(1H-Tetrazol-5-yl)benzaldehyde. BLDpharm.
  • NIH. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot-plant or manufacturing-scale production of this key intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, scalable, and reproducible synthetic process.

Introduction to Synthetic Strategies

The synthesis of this compound on a larger scale typically relies on one of two primary synthetic disconnections: the formation of the thiazole ring via Hantzsch synthesis or the formation of the aryl-thiazole bond via a Suzuki-Miyaura cross-coupling reaction. Each approach presents a unique set of challenges that require careful consideration for successful scale-up.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Suzuki-Miyaura Cross-Coupling Route

This approach involves the palladium-catalyzed cross-coupling of a pre-formed thiazole, such as 5-bromo-4-methylthiazole, with 4-formylphenylboronic acid.

Suzuki_Miyaura Thiazole 5-Bromo-4-methylthiazole Product This compound Thiazole->Product BoronicAcid 4-Formylphenylboronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene/H₂O, THF) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling pathway.

FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls at larger scales. What are the likely causes and how can I mitigate this?

Answer:

Scaling up Suzuki-Miyaura reactions often introduces challenges not observed at the bench scale. The primary culprits for a sluggish or stalled reaction are typically related to mass transfer limitations, catalyst deactivation, or inadequate temperature control.

  • Mass Transfer Limitations: This is particularly relevant in biphasic solvent systems (e.g., toluene/water). On a larger scale, the efficiency of mixing becomes critical to ensure adequate contact between the organic and aqueous phases where the catalyst and reagents reside.

    • Troubleshooting:

      • Increase Agitation Speed: Ensure your reactor's impeller design and speed are sufficient to create a fine emulsion.

      • Consider a Phase-Transfer Catalyst: While not always necessary, a phase-transfer catalyst can sometimes facilitate the movement of reactants between phases.

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen, which can be more challenging to exclude in larger reactors.[1]

    • Troubleshooting:

      • Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

      • Degas Solvents and Reagents: Sparge all solvents and aqueous solutions with an inert gas prior to use.

      • Catalyst and Ligand Choice: For scale-up, consider more robust pre-catalysts or ligands that are less sensitive to air and moisture.[2]

  • Temperature Control: Localized hot spots can lead to catalyst decomposition.

    • Troubleshooting:

      • Controlled Reagent Addition: The addition of the base can be exothermic. Consider adding the base solution portion-wise or via a controlled addition funnel to manage the exotherm.

      • Efficient Heat Transfer: Ensure your reactor has adequate heating and cooling capacity to maintain a stable reaction temperature.

FAQ 2: I am observing significant amounts of homocoupling of the boronic acid (formation of 4,4'-biformylbiphenyl). How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.

  • Underlying Cause: The mechanism of homocoupling is believed to involve the oxidative coupling of the boronic acid, which is catalyzed by the palladium species in the presence of an oxidant (typically oxygen).

  • Troubleshooting:

    • Strictly Anaerobic Conditions: As with catalyst deactivation, the most effective way to minimize homocoupling is to rigorously exclude oxygen from the reaction mixture.

    • Stoichiometry Control: While a slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide, a large excess can favor homocoupling. Carefully optimize the stoichiometry, aiming for 1.1 to 1.3 equivalents of the boronic acid.

    • Order of Addition: Adding the palladium catalyst to the mixture of the aryl halide and base before adding the boronic acid can sometimes disfavor homocoupling.

FAQ 3: After the reaction, I am struggling to remove residual palladium from my product to acceptable levels (<10 ppm). What are effective purification strategies?

Answer:

Residual palladium is a major concern in the pharmaceutical industry. Several methods can be employed for its removal.

Method Description Advantages Disadvantages
Activated Carbon Treatment The crude product solution is stirred with activated carbon, which adsorbs the palladium species.Cost-effective and widely applicable.Can lead to product loss due to adsorption on the carbon.
Metal Scavengers Thiol-functionalized silica or resins are added to the product solution to chelate and remove palladium.High efficiency and selectivity for palladium.Can be more expensive than activated carbon.
Crystallization Careful selection of a crystallization solvent can lead to the precipitation of the product while leaving palladium impurities in the mother liquor.Can provide very high purity product.Requires significant process development to find suitable solvent systems.
Aqueous Washes Washing the organic product solution with an aqueous solution of a chelating agent like thiourea or cysteine can extract palladium.Simple to implement in a work-up sequence.May not be sufficient to reach very low ppm levels on its own.

Recommended Protocol for Palladium Removal:

  • After the reaction is complete, perform an initial aqueous work-up.

  • Treat the organic solution of the crude product with a metal scavenger (e.g., a thiol-functionalized silica) and stir for several hours.

  • Filter off the scavenger.

  • Concentrate the solution and perform a recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/heptane).

Section 2: Hantzsch Thiazole Synthesis Route

This classical approach involves the condensation of an α-haloketone (2-bromo-4'-formylacetophenone) with a thioamide (thioacetamide).

Hantzsch_Synthesis Haloketone 2-Bromo-4'-formylacetophenone Product This compound Haloketone->Product Thioamide Thioacetamide Thioamide->Product Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Product

Caption: Hantzsch thiazole synthesis pathway.

FAQ 4: My Hantzsch synthesis is giving low yields on a larger scale, and I'm observing a complex mixture of byproducts. What could be going wrong?

Answer:

The Hantzsch synthesis, while robust, can be prone to side reactions, especially under harsh conditions or with prolonged reaction times, which can be exacerbated during scale-up.[1][3]

  • Side Reactions:

    • Self-condensation of the α-haloketone: This can occur under basic conditions.

    • Formation of impurities from thioacetamide: Thioacetamide can decompose, especially at elevated temperatures.

    • Over-reaction or decomposition of the aldehyde group: The aldehyde functionality can be sensitive to the reaction conditions.

  • Troubleshooting:

    • Temperature Control: Maintain a consistent and controlled temperature. Avoid overheating, which can promote side reactions and decomposition.

    • Reaction Time: Monitor the reaction closely by HPLC to determine the optimal reaction time. Prolonged reaction times often lead to lower yields due to byproduct formation.

    • pH Control: The pH of the reaction can be critical. While the reaction is typically run under neutral or slightly acidic conditions, unintended pH shifts can occur.

    • Greener Alternatives: Consider using ultrasound irradiation, which can sometimes lead to shorter reaction times and higher yields under milder conditions.[4]

FAQ 5: The purification of the final product by chromatography is proving difficult and not scalable. Are there alternative purification methods?

Answer:

Relying on chromatography for large-scale purification is often not economically viable. Crystallization is the preferred method for purifying multi-kilogram quantities of solid products.

  • Developing a Crystallization Protocol:

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for a molecule like this might include isopropanol, ethanol, acetonitrile, toluene, and mixtures of these with anti-solvents like heptane or water.

    • Control Cooling Rate: A slow, controlled cooling rate is crucial for the formation of large, pure crystals. Crash cooling will often lead to the trapping of impurities.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and ensure the desired crystal form is obtained.

  • Alternative: Bisulfite Adduct Formation:

    • Aldehydes can form solid, crystalline bisulfite adducts upon treatment with sodium bisulfite. This can be a highly effective method for purification. The aldehyde can then be regenerated from the purified adduct by treatment with a mild base.

FAQ 6: How can I effectively monitor the progress of my scale-up reaction?

Answer:

Reliable in-process controls (IPCs) are essential for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this.

  • Developing an HPLC Method:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient method using acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is typically effective for separating the starting materials, product, and key byproducts.

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm) is standard.

  • Sampling:

    • Establish a clear and safe procedure for taking samples from the reactor.

    • Quench the reaction in the sample immediately to prevent it from continuing to react before analysis.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol (Lab Scale)
  • To a dry reaction flask, add 5-bromo-4-methylthiazole (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).[2]

  • Evacuate and backfill the flask with argon three times.

  • Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Representative Hantzsch Thiazole Synthesis (Lab Scale)
  • In a reaction flask, dissolve 2-bromo-4'-formylacetophenone (1.0 equiv.) and thioacetamide (1.1 equiv.) in ethanol.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent.

References

  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google P
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar
  • Synthesis of a new series of thiazolyl-methyl(carbony-methyl)
  • Hantzsch pyridine synthesis - Wikipedia.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed Central. (2020-09-22).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Labor
  • Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US.
  • 5-Bromo-4-methylthiazole | 111600-83-0 - Sigma-Aldrich.
  • 4-(4-Methyl-1,3-thiazol-5-yl)benzonitrile - Sigma-Aldrich.
  • Benzaldehyde, 4-(4-methyl-5-thiazolyl)- [1330767-26-4] | King-Pharm.
  • This compound - CAS:1330767-26-4 - 北京欣恒研科技有限公司.
  • This compound - CAS:1330767-26-4 - 江苏氩氪氙材料科技有限公司.
  • Benzaldehyde, 4-(4-methyl-5-thiazolyl)- | 1330767-26-4 - ChemicalBook.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Suzuki coupling of compound 4b with several aryl boronic acids 5a–e - ResearchG
  • Synthesis of new products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024-06-30).
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing - Niner Commons.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][2][5]thiazepine ring system. (2025-12-10).

  • (PDF)
  • Hantzsch Pyridine Synthesis | PDF - Scribd.

Sources

Technical Support Center: Characterization of Impurities in 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity profiling and characterization during the synthesis of this important intermediate. Our goal is to provide practical, field-proven insights and robust protocols to ensure the quality and integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered during the synthesis and analysis of this compound.

Q1: I'm seeing several unexpected peaks in the HPLC chromatogram of my crude reaction mixture. What are the most probable sources of these impurities?

A1: Impurities in the synthesis of this compound can originate from multiple sources throughout the manufacturing process.[1] They are generally classified into three categories:

  • Organic Impurities: These are the most common and can include starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] For instance, in a typical Hantzsch thiazole synthesis route, unreacted α-haloketones or thioamides are common impurities.[3][4]

  • Inorganic Impurities: These can include reagents, catalysts (like palladium from a Suzuki coupling), and inorganic salts.[2]

  • Residual Solvents: Volatile organic compounds used as solvents in the reaction or purification steps can remain in the final product.[1][2]

To begin your investigation, you should first consider the specific synthetic route you are using, as the potential by-products are highly dependent on the reaction mechanism.

Q2: My main product peak in the HPLC is broad and asymmetrical (tailing or fronting). What does this indicate and how can I fix it?

A2: Peak asymmetry is often indicative of analytical issues rather than a single impurity, although co-eluting impurities can contribute. Common causes include:

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: The analyte may be interacting with residual silanols on the silica-based column. Adjusting the mobile phase pH to ensure the analyte is in a single, non-ionized state can resolve this.

  • Column Degradation: The column may be nearing the end of its life. A void at the head of the column or degradation of the stationary phase can cause poor peak shape. Try running a standard on a new column to verify.

  • Co-eluting Impurity: An impurity may be hiding under your main peak. Modifying the HPLC method (e.g., changing the gradient, solvent composition, or even the column chemistry) is necessary to resolve it. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating and quantifying such impurities.[5]

Q3: I have identified the mass of an unknown impurity using LC-MS. What is the most effective next step for definitive structural elucidation?

A3: Obtaining the molecular weight via Mass Spectrometry (MS) is a critical first step.[6] However, for unambiguous structure determination, especially for isomers which have the same mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[5][7][8] The workflow should be:

  • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity (typically >1 mg for modern NMR instruments).[5]

  • Acquire a Full NMR Dataset: This should include as a standard:

    • 1D ¹H NMR

    • 1D ¹³C NMR (if concentration allows)

    • 2D COSY (¹H-¹H correlation)

    • 2D HSQC (direct ¹H-¹³C correlation)

    • 2D HMBC (long-range ¹H-¹³C correlation) These experiments provide detailed information about the carbon skeleton and the connectivity of protons and carbons, allowing for definitive structural assignment.[8]

Part 2: Troubleshooting Guides & In-Depth Analysis

This section provides a more detailed, structured approach to identifying and resolving specific impurity-related challenges.

Issue 1: Identifying Starting Material & Reagent-Related Impurities

Q: My final product shows impurities with masses corresponding to my starting materials or simple derivatives of them. How do I confirm their identity and prevent their carryover?

A: This is a common issue stemming from incomplete reactions or inefficient purification.

Causality: In many synthetic routes, such as the Suzuki-Miyaura coupling, side reactions like homocoupling of the boronic acid starting material can occur.[9][10] Similarly, in the Hantzsch synthesis, the starting thioamide or α-haloketone can remain if the reaction does not go to completion.[3][11][12]

Troubleshooting Workflow:

  • Confirmation: The easiest way to confirm the identity of these impurities is to inject standards of your starting materials and key reagents into your HPLC system. If the retention times match the impurity peaks in your sample, you have a positive identification.

  • Reaction Optimization:

    • Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, a slight excess of one reagent can drive the reaction to completion, but a large excess can lead to carryover.[12]

    • Reaction Time/Temperature: Monitor the reaction progress using TLC or HPLC to ensure it has run to completion before workup.

  • Purification Enhancement:

    • Recrystallization: If your product is crystalline, optimizing the recrystallization solvent system is a powerful method for removing structurally similar impurities.

    • Chromatography: Re-evaluate your column chromatography conditions. A shallower solvent gradient or a different stationary phase may be needed to improve separation.

Table 1: Potential Impurities in Common Synthetic Routes
Synthetic Route Potential Impurity Likely Source Primary Analytical Technique
Hantzsch Thiazole Synthesis Unreacted α-halocarbonylIncomplete reactionGC-MS, HPLC-UV
Unreacted ThioamideIncomplete reactionHPLC-UV, LC-MS
Oxidized ThioamideDegradation of starting materialLC-MS
Suzuki-Miyaura Coupling Homocoupled boronic acid (biphenyl derivative)Side reactionHPLC-UV, LC-MS
Unreacted halo-thiazoleIncomplete reactionGC-MS, HPLC-UV
Debrominated/dechlorinated starting materialSide reaction, catalyst-drivenGC-MS, LC-MS
General Over-oxidized product (carboxylic acid)Oxidation of the aldehyde groupHPLC-UV, LC-MS
Degradation ProductsInstability to heat, light, acid, or baseHPLC-UV (Forced Degradation)[13]

Part 3: Experimental Protocols & Workflows

Workflow for Identification of an Unknown Synthesis Impurity

This workflow provides a logical sequence of experiments to move from detecting an unknown peak to elucidating its structure.

Impurity_Identification_Workflow Detection Detection of Unknown Peak (e.g., HPLC-UV, UPLC) Mass_ID Preliminary Identification (LC-MS for MW) Detection->Mass_ID Is mass known? Isolation Isolation & Purification (Prep-HPLC or Column Chrom.) Mass_ID->Isolation Sufficient quantity needed Structure_Elucid Definitive Structure Elucidation (1D/2D NMR, FT-IR) Isolation->Structure_Elucid Purity >95% Confirmation Confirmation (Synthesize Standard & Compare) Structure_Elucid->Confirmation Proposed structure Report Final Report & Control Strategy Structure_Elucid->Report Confirmation->Report

Caption: A typical workflow for the identification and characterization of unknown impurities.

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for identifying degradation products that might form during the shelf-life of a drug substance and for developing stability-indicating analytical methods.[13]

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation impurities.

Methodology:

  • Sample Preparation: Prepare separate solutions of the target compound (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: To one sample, add 1N HCl. Heat at 60°C for 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: To another sample, add 1N NaOH. Keep at room temperature for 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light. Withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours. Also, reflux a solution of the compound for 8 hours. Prepare samples for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). Prepare a sample for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/PDA method. The use of a photodiode array (PDA) detector is crucial to check for peak purity and identify any co-eluting peaks.

Expected Outcome: This study will reveal the compound's intrinsic stability and generate degradation products. The analytical method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main peak and from each other.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the main compound from all its potential process and degradation-related impurities. HPLC is a highly versatile and precise method for this purpose.[2][14]

Methodology:

  • Column Selection: Start with a broad-applicability column, such as a C18 (e.g., 150 mm x 4.6 mm, 3.5 µm). The aromatic nature of the analyte makes it well-suited for the reversed-phase mechanism.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acid helps to sharpen peaks by suppressing the ionization of silanol groups on the column.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm or a wavelength of maximum absorbance for the analyte.

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 15 minutes). This will help elute all components and give a general idea of the impurity profile.

  • Method Optimization:

    • Analyze the chromatogram from the scouting run. If peaks are poorly resolved, adjust the gradient.

    • For early-eluting polar impurities: Decrease the initial percentage of organic solvent (B) or make the initial part of the gradient shallower.

    • For late-eluting non-polar impurities: Increase the final percentage of B or extend the gradient time.

    • If co-elution persists, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the column chemistry (e.g., to a Phenyl-Hexyl column) to alter selectivity.

  • Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

References

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.
  • Designed new mesogence containing 5H-thiazolo[3,4-b][1][2][15]ihiadiazole: Synthesis and investigation of liquid crystals propertie. University of Baghdad Digital Repository.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Nuclear Magnetic Resonance in the Structural Elucidation of N
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU University of Science.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Organic Impurity Test.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Structure Elucid
  • Hantzsch thiazole synthesis - labor
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen

Sources

Technical Support Center: Synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde and its intermediates.

Route 1: Hantzsch Thiazole Synthesis-Based Approach

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[1][2] For the target molecule, this would typically involve the reaction of a thioamide with an α-haloketone.

Q1: I'm getting a low yield in my Hantzsch thiazole synthesis. What are the likely causes and how can I improve it?

A1: Low yields in Hantzsch synthesis are a common challenge and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. If the reaction is sluggish, consider increasing the temperature. However, excessive heat can lead to decomposition and side reactions. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[3] The choice of solvent can also significantly impact the yield; while alcohols are common, aprotic solvents like DMF may be more effective in some cases.[3]

  • Purity of Starting Materials: The stability of α-haloketones can be a concern. Ensure they are freshly prepared or have been stored properly. Impurities in the thioamide can also lead to unwanted side products.[3]

  • Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of the more stable or less expensive reagent, often the thioamide, can help drive the reaction to completion.

  • Side Reactions: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can be a significant side reaction.[3] Maintaining a neutral or slightly basic pH can help to minimize this.

Q2: I've isolated an unexpected isomer. How can I confirm its structure and prevent its formation?

A2: The most common isomeric byproduct in the Hantzsch synthesis using N-substituted thioureas is the 3-substituted 2-imino-2,3-dihydrothiazole. To confirm its structure, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry) is required. To prevent its formation, conducting the reaction under neutral or slightly basic conditions is recommended.[3]

Route 2: Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, making it an excellent alternative for coupling a pre-formed thiazole ring with a benzaldehyde moiety.[4][5]

Q3: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What should I troubleshoot?

A3: A failed Suzuki coupling can be frustrating, but a systematic approach to troubleshooting can often resolve the issue:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For electron-rich substrates like some thiazoles, ligands such as Buchwald's SPhos or XPhos may be more effective than traditional triphenylphosphine. It's often necessary to screen a variety of catalyst/ligand combinations.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility and strength of the base can significantly impact the reaction rate and yield. In some cases, anhydrous conditions with K₃PO₄ may require the addition of a small amount of water to be effective.[6]

  • Solvent System: A variety of solvents can be used, often in biphasic mixtures with water (e.g., toluene/water, dioxane/water). The solvent system must be able to dissolve both the organic and inorganic reagents to some extent.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Thoroughly degassing the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) is essential to prevent catalyst deactivation.[6]

  • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures. Using the corresponding pinacol boronate ester can sometimes improve stability and reproducibility.

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling is a common side reaction in Suzuki couplings. It can be minimized by:

  • Ensuring Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Rigorous degassing is crucial.

  • Controlling the Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Optimizing the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to consume the aryl halide before significant homocoupling occurs.

Detailed Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a two-step synthesis starting from commercially available 4-methylthiazole.

Step 1: Halogenation of 4-Methylthiazole

A common strategy is to introduce a bromine or iodine atom at the 5-position of the thiazole ring to prepare it for the Suzuki coupling.

  • Materials: 4-methylthiazole, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 4-methylthiazole (1.0 eq) in CCl₄.

    • Add NBS (1.05 eq) and a catalytic amount of BPO.

    • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-methylthiazole.

Step 2: Suzuki-Miyaura Coupling

  • Materials: 5-bromo-4-methylthiazole, 4-Formylphenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water, add 5-bromo-4-methylthiazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to reflux (around 80-90 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Parameter Typical Range/Value Notes
Catalyst Loading 2-5 mol%Higher loading may be needed for less reactive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can significantly affect yield.
Solvent Ratio Toluene:Ethanol:Water (e.g., 4:1:1)A biphasic system is often employed.
Temperature 80-110 °CHigher temperatures may be required for some substrates.
Reaction Time 12-48 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: Alternative Synthesis via Vilsmeier-Haack Formylation

This route involves the formylation of a pre-formed 5-aryl-4-methylthiazole intermediate.

Step 1: Synthesis of 5-Phenyl-4-methylthiazole

This can be achieved via a modified Hantzsch synthesis or other methods.

Step 2: Vilsmeier-Haack Formylation

  • Materials: 5-phenyl-4-methylthiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Cool DMF to 0 °C in a flask equipped with a dropping funnel and under an inert atmosphere.

    • Slowly add POCl₃ (1.1 eq) to the cooled DMF with stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[7]

    • Add a solution of 5-phenyl-4-methylthiazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Suzuki_Miyaura_Coupling cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki-Miyaura Coupling 4-Methylthiazole 4-Methylthiazole 5-Bromo-4-methylthiazole 5-Bromo-4-methylthiazole 4-Methylthiazole->5-Bromo-4-methylthiazole NBS, BPO, CCl4 Target_Molecule This compound 5-Bromo-4-methylthiazole->Target_Molecule Pd Catalyst, Base 4-Formylphenylboronic_acid 4-Formylphenylboronic_acid 4-Formylphenylboronic_acid->Target_Molecule

Caption: Suzuki-Miyaura Coupling Pathway.

Vilsmeier_Haack_Formylation cluster_step1_vh Step 1: Arylthiazole Formation cluster_step2_vh Step 2: Vilsmeier-Haack Formylation Starting_Materials Appropriate Starting Materials 5-Phenyl-4-methylthiazole 5-Phenyl-4-methylthiazole Starting_Materials->5-Phenyl-4-methylthiazole e.g., Hantzsch Synthesis Target_Molecule_VH This compound 5-Phenyl-4-methylthiazole->Target_Molecule_VH Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Target_Molecule_VH

Caption: Vilsmeier-Haack Formylation Pathway.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 2024.

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU University of Science, 2022.

  • Synthesis of Benzo[2][6]thiazolo[2,3-c][1][4][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 2022.

  • Diagnosing issues with a failed Suzuki coupling? Reddit, 2021.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 2022.

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry, 2024.

  • Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates. ResearchGate, 2015.

  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. ResearchGate, 2020.

  • Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv, 2022.

  • How can I solve my problem with Suzuki coupling? ResearchGate, 2014.

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][4][6]triazo. Technical Disclosure Commons, 2025.

  • Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 2014.

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 2020.

  • Vilsmeier–Haack reaction. Wikipedia, 2023.

  • Synthesis of Benzo[2][6]thiazolo[2,3-c][1][4][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. ResearchGate, 2022.

  • ChemInform Abstract: Programmed Synthesis of Arylthiazoles Through Sequential C—H Couplings. ChemInform, 2014.

  • Synthesis and Characterization of Some New4-Methyl-N-{4-[6-(substituted aryl)-[1][4][6] triazolo[3,4-b][1][6][8]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. ResearchGate, 2024.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2013.

  • 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile. Acta Crystallographica Section E, 2008.

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. OICC Press, 2024.

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate, 2023.

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons, 2020.

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 2024.

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 2011.

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2017.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry, 2024.

  • Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. ResearchGate, 2022.

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. BMC Chemistry, 2022.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem.

  • The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 1981.

Sources

Technical Support Center: Crystallization of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity crystalline material of this compound. As your dedicated support partner, we provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your crystallization process.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound. While experimental data for this specific molecule is not extensively published, we can infer some properties from its structure and data on similar compounds.

PropertyPredicted/Inferred ValueSignificance for Crystallization
Molecular Formula C₁₁H₉NOSThe presence of nitrogen and sulfur atoms can influence intermolecular interactions and solvent choice.
Molecular Weight 203.26 g/mol [1]A moderate molecular weight, suggesting it should be amenable to standard crystallization techniques.
Boiling Point 345.4±30.0 °C (Predicted)[1]The high predicted boiling point indicates that the compound is a solid at room temperature.
Solubility Likely soluble in polar organic solvents.Based on the solubility of the structurally similar 4-methyl-5-thiazoleethanol, which is soluble in alcohol, chloroform, benzene, and diethyl ether, our target compound is expected to be soluble in similar solvents. The aromatic benzaldehyde moiety may reduce water solubility compared to the ethanol analogue.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals to form. What should I do?

A1: Failure to crystallize is a common issue and can often be resolved by systematically addressing the following points:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not when cold. If you are using a solvent in which your compound is highly soluble at room temperature, you will not achieve crystallization upon cooling. Conversely, if the compound is insoluble even at elevated temperatures, that solvent is also unsuitable.

  • Supersaturation: Crystallization requires a supersaturated solution. If your solution is not sufficiently concentrated, crystals will not form. Try to slowly evaporate the solvent to increase the concentration.

  • Inducing Crystallization: If a supersaturated solution has formed but no crystals appear, you may need to induce nucleation. This can be achieved by:

    • Scratching the inner surface of the flask with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding the solution with a small crystal of the pure compound. If you do not have a seed crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod into the solution.

    • Cooling the solution to a lower temperature in an ice bath or refrigerator.

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.

  • Lower the temperature of the solution before cooling. Ensure the compound is fully dissolved at a temperature below its melting point.

  • Use a lower-boiling point solvent. This will ensure that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.

  • Add a small amount of a "poorer" solvent (an anti-solvent) to the solution while it is still warm. This can sometimes encourage crystallization over oiling out. The anti-solvent should be miscible with the primary solvent but one in which the compound is less soluble.

  • Cool the solution more slowly. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

Q3: The crystals I've obtained are very small or needle-like. How can I get larger crystals?

A3: The rate of crystal growth significantly impacts crystal size and morphology. Rapid crystallization often leads to the formation of small or needle-like crystals, which can be difficult to filter and may trap impurities.

  • Slow down the cooling process. A slower cooling rate allows for more ordered crystal growth, resulting in larger, more well-defined crystals.

  • Reduce the level of supersaturation. Using a slightly larger volume of solvent can slow down the crystallization process.

  • Use a different solvent or a solvent mixture. The choice of solvent can have a profound effect on crystal habit. Experiment with different solvents to find one that promotes the growth of larger, more robust crystals.

Q4: My yield is very low. How can I improve it?

A4: A low yield can be frustrating, but there are several factors to consider:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.[2]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Solubility in the wash solvent: Washing the crystals with a solvent in which they are even slightly soluble will lead to product loss. Use an ice-cold wash solvent in which the compound is known to have low solubility.

Troubleshooting Workflow

This workflow provides a systematic approach to troubleshooting common crystallization issues.

Crystallization Troubleshooting Workflow Troubleshooting Crystallization of this compound start Start with Crude Product solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Cool Slowly hot_filtration->cooling crystallization_check Crystals Form? cooling->crystallization_check oiling_out_check Oiling Out? crystallization_check->oiling_out_check No collect_crystals Collect Crystals (Filtration) crystallization_check->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch, Seed, Cool further) oiling_out_check->induce_crystallization No reheat_add_solvent Reheat, Add More Solvent oiling_out_check->reheat_add_solvent Yes induce_crystallization->crystallization_check change_solvent Change Solvent/Solvent System induce_crystallization->change_solvent Still No Crystals reheat_add_solvent->cooling change_solvent->solvent_selection wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: A logical workflow for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

The goal of this protocol is to identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Small test tubes or vials

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in low recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube. Continue to add the solvent dropwise until the compound dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will show good crystal formation upon cooling.

  • If a single solvent does not provide satisfactory results, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool slowly.

Protocol 2: Dealing with Impurities

Impurities can significantly hinder crystallization or be incorporated into the crystal lattice, reducing the purity of the final product.[3][4]

Potential Impurities:

Based on the synthesis of related thiazole aldehydes, potential impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Oxidation of the aldehyde to the corresponding carboxylic acid.

Troubleshooting Impurity-Related Issues:

  • Colored Impurities: If your solution has a persistent color, this may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove these. Use charcoal sparingly, as it can also adsorb your product.

  • Insoluble Impurities: If there are insoluble impurities present in your crude material, perform a hot filtration to remove them before allowing the solution to cool.

  • Highly Soluble Impurities: If impurities are co-crystallizing with your product, a second recrystallization may be necessary. The lower concentration of the impurity in the second crystallization will favor its retention in the mother liquor.

Impact of Impurities on Crystallization

The presence of impurities can have a significant impact on the crystallization process and the final product quality.

Impact of Impurities The Influence of Impurities on Crystallization impurity Presence of Impurities solubility Altered Solubility impurity->solubility nucleation Inhibited/Altered Nucleation impurity->nucleation crystal_growth Modified Crystal Growth impurity->crystal_growth purity Reduced Product Purity impurity->purity Co-crystallization/Inclusion yield Decreased Yield solubility->yield crystal_habit Changes in Crystal Habit (e.g., needles, plates) crystal_growth->crystal_habit

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde and its Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a representative member of the promising thiazole class of compounds, as a potential anticancer agent. We will objectively compare its anticipated biological activities with those of other thiazole derivatives and established anticancer drugs, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel therapeutic candidates.

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique structural features of the thiazole ring enable it to interact with various biological targets, making it a privileged structure in drug discovery.[3] Notably, the FDA-approved drugs Dasatinib and Ixazomib, which are used in cancer therapy, feature a thiazole moiety, underscoring the clinical relevance of this heterocyclic system.[4][5]

This guide will focus on the validation of the anticancer properties of this compound, a compound that embodies the key structural motifs of this class. We will explore its potential to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis. For comparative analysis, we will consider other reported thiazole derivatives with demonstrated anticancer activity and the established drugs Dasatinib and Ixazomib.

Comparative Analysis of Anticancer Activity

The primary hypothesis is that this compound will exhibit significant cytotoxic effects against various cancer cell lines. This is based on extensive literature demonstrating the anticancer potential of thiazole derivatives.[6] The aldehyde functional group also provides a reactive site for potential interactions with biological macromolecules.

To quantify and compare the anticancer activity, the half-maximal inhibitory concentration (IC50) is a critical parameter. The following table summarizes the reported IC50 values for selected thiazole derivatives and standard anticancer drugs against various cancer cell lines. The expected IC50 range for this compound is included based on the activity of structurally similar compounds.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast), A549 (Lung), HepG2 (Liver)Expected: 1 - 20 µM-
Thiazole Derivative 4g MCF-7, HepG2, A5492.6 - 6.6[6]
Thiazole Derivative C27 HeLa (Cervical), A549 (Lung)2.07, 3.52[7]
1,3,4-Thiadiazole Derivative 4i MCF-7 (Breast)2.32[8]
Dasatinib CML and ALL cell linesVaries (nM to low µM range)[9]
Ixazomib Multiple Myeloma cell linesVaries (nM range)[5]

Mechanistic Insights: The PI3K/Akt Signaling Pathway

A significant body of evidence suggests that many thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.[10] The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of these processes and is frequently dysregulated in cancer.[11][12] It is hypothesized that this compound may inhibit this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Thiazole This compound Thiazole->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt signaling pathway.

Experimental Validation Protocols

To empirically validate the biological activity of this compound, a series of in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.

Cell Viability Assessment using MTT Assay

This assay determines the cytotoxic effect of the compound on cancer cells.[13][14][15]

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Treat cells with varying concentrations of the -thiazole compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4 hours (Formazan formation) step4->step5 step6 Solubilize formazan crystals with DMSO or other solvent step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Caption: Workflow for the MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This experiment determines if the compound induces cell cycle arrest.[16][17][18]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Detection by Annexin V Staining

This assay identifies if the compound induces programmed cell death.[19][20]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Comparative Drugs: Mechanism of Action

Dasatinib

Dasatinib is a multi-targeted kinase inhibitor that targets BCR-ABL and Src family kinases.[9][21][22][23] Its binding to the ATP-binding site of these kinases inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[21][22]

Ixazomib

Ixazomib is a proteasome inhibitor.[24][25][26] It reversibly binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[25] This leads to an accumulation of ubiquitinated proteins, which in turn triggers apoptosis in multiple myeloma cells.[26]

Conclusion

The validation of this compound as a potential anticancer agent requires a systematic and multi-faceted approach. The experimental protocols outlined in this guide provide a robust framework for assessing its cytotoxicity, effects on the cell cycle, and its ability to induce apoptosis. By comparing its performance with other thiazole derivatives and established drugs, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The anticipated inhibition of the PI3K/Akt pathway provides a clear hypothesis to guide further mechanistic studies. The versatility of the thiazole scaffold continues to make it a highly attractive starting point for the development of novel and effective anticancer therapies.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Ixazomib. StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • Mechanism of Action. NINLARO® (ixazomib). [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Dasatinib in chronic myeloid leukemia: a review. PMC - PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC - PubMed Central. [Link]

  • Dasatinib. Wikipedia. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Publishing. [Link]

  • How NINLARO® (ixazomib) Works For Relapsed Multiple Myeloma. Takeda Oncology. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central. [Link]

  • Ixazomib. Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. SpringerLink. [Link]

  • Ixazomib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. [Link]

  • Synthesis and antitumor evaluation of 5-(benzo[d][27][28]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Taylor & Francis Online. [Link]

  • Dasatinib. Proteopedia, life in 3D. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde 5g. Dana Bioscience. [Link]

  • NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Bulletin of the Chemical Society of Ethiopia. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde scaffold. While direct SAR studies on this specific benzaldehyde are limited in publicly available literature, this guide synthesizes data from closely related structures, primarily chalcone derivatives of 2-amino-4-methyl-5-acylthiazoles, to extrapolate and build a predictive SAR model. We will explore the impact of various structural modifications on the biological activity of these compounds, supported by experimental data from relevant studies.

The this compound Scaffold: A Privileged Structure

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific scaffold of this compound combines this privileged heterocycle with a reactive benzaldehyde functional group. This aldehyde moiety serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones, making it an attractive starting point for the development of novel therapeutic agents.

The core structure's key features for SAR exploration are:

  • The Thiazole Ring: Modifications at the C2 position can significantly influence activity.

  • The Benzaldehyde Moiety: The aldehyde group can be transformed into various linkers, and substitutions on the phenyl ring can modulate electronic and steric properties.

  • The Methyl Group at C4 of the Thiazole: While less commonly modified, its steric and electronic contributions are noteworthy.

Structure-Activity Relationship Analysis

The following sections detail the SAR of analogs based on the available literature, focusing on modifications that impact biological activity. The primary source for the SAR of the aryl moiety comes from chalcone derivatives of a closely related 2-amino-4-methyl-5-acylthiazole scaffold.[3]

Impact of Substituents on the Aryl Moiety (Derived from the Benzaldehyde)

A study by Lozynskyi et al. on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones (chalcones) provides valuable insights into how substitutions on the phenyl ring of the benzaldehyde precursor affect anticancer and antimicrobial activities.[3]

Anticancer Activity:

The anticancer activity of these chalcone analogs was evaluated against a panel of cancer cell lines. The results, summarized in Table 1, indicate that the nature and position of the substituent on the aryl ring play a crucial role in cytotoxicity.

  • Electron-donating groups: The presence of hydroxy (-OH) and methoxy (-OCH3) groups on the phenyl ring generally correlates with enhanced anticancer activity. For instance, the analog with a 3-hydroxy-4-methoxyphenyl group demonstrated significant growth inhibition.[3]

  • Positional Isomerism: The position of these activating groups is critical. A 3,4,5-trimethoxy substitution also resulted in notable activity.[3]

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups like nitro (-NO2) did not consistently lead to improved anticancer effects in this series.

Table 1: Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Analogs [3]

Compound IDAryl SubstituentCancer Cell Line Growth Inhibition (%)*
1 4-Hydroxy-3,5-dimethoxyphenylSignificant Inhibition
2 3-Hydroxy-4-methoxyphenylSignificant Inhibition
3 2,3-DimethoxyphenylModerate Inhibition
4 4-NitrophenylLow to Moderate Inhibition

*Qualitative summary based on graphical data presented in the source.

Antimicrobial Activity:

The same series of chalcone analogs was also screened for antimicrobial activity against various bacterial and fungal strains.

  • Hydroxy and Methoxy Substitutions: Analogs with hydroxy and methoxy groups on the aryl ring, particularly the 3-hydroxy-4-methoxyphenyl and 4-hydroxy-3,5-dimethoxyphenyl derivatives, exhibited the most potent antimicrobial effects.[3] These compounds showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[3]

The following diagram illustrates the key SAR findings for the aryl moiety based on the chalcone derivatives.

SAR_Aryl_Moiety cluster_core Core Scaffold cluster_linker Linker cluster_aryl Aryl Moiety (R) cluster_activity Biological Activity Core 4-(4-Methyl-1,3-thiazol-5-yl)- Linker CH=CH-C=O Aryl Phenyl Ring High_Activity Enhanced Anticancer & Antimicrobial Activity Aryl->High_Activity  -OH, -OCH3 groups  (e.g., 3-OH, 4-OCH3;   4-OH, 3,5-diOCH3) Low_Activity Reduced Activity Aryl->Low_Activity  -NO2 group

Caption: SAR of the aryl moiety in chalcone analogs.

Influence of the Linker Group (Derived from the Aldehyde)

The aldehyde functionality of the parent compound allows for the synthesis of various derivatives with different linkers connecting the thiazole-phenyl core to another chemical moiety. The nature of this linker is critical for biological activity.

  • Chalcones (-CH=CH-C=O-): The α,β-unsaturated ketone system in chalcones is a well-known pharmacophore that can act as a Michael acceptor, potentially reacting with biological nucleophiles in target proteins.[4] This reactivity often contributes to their biological effects.

  • Schiff Bases (-CH=N-): The imine bond in Schiff bases is another important functional group. The nitrogen atom can participate in hydrogen bonding, and the overall geometry of the molecule can be crucial for receptor binding.[5]

  • Hydrazones (-CH=N-NH-): Hydrazones offer additional hydrogen bond donors and acceptors, which can lead to different binding interactions compared to Schiff bases. They have been explored for a wide range of biological activities, including anticancer and antimicrobial effects.[6][7]

The choice of the linker profoundly alters the molecule's shape, flexibility, and electronic properties, thus influencing its interaction with biological targets.

Linker_Comparison cluster_derivatives Derivative Linkers Parent This compound Chalcone Chalcone (-CH=CH-C=O-) Parent->Chalcone Claisen-Schmidt Condensation SchiffBase Schiff Base (-CH=N-) Parent->SchiffBase Condensation with Primary Amine Hydrazone Hydrazone (-CH=N-NH-) Parent->Hydrazone Condensation with Hydrazine/Hydrazide

Caption: Synthetic pathways to key analog classes.

Significance of the Thiazole C2-Substituent

While the primary focus of this guide is on derivatives of the benzaldehyde moiety, it is important to consider the influence of substituents at the C2 position of the thiazole ring, as this is a common site for modification in many biologically active thiazoles. In the most relevant study by Lozynskyi et al., the C2 position is occupied by an amino group (-NH2).[3] This group can act as a hydrogen bond donor and a site for further derivatization.

In other classes of thiazole-containing compounds, the nature of the C2 substituent has been shown to be critical for activity. For example, in a series of N-(thiazol-2-yl)-benzamide analogs, the substituent at the C2 position is an amide linkage, which is crucial for their activity as selective antagonists of the Zinc-Activated Channel (ZAC).[8]

Experimental Methodologies

This section provides an overview of the synthetic and biological evaluation protocols adapted from the literature for the types of analogs discussed.

Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone (Chalcone) Analogs

The synthesis of these chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[3][4]

Protocol:

  • Starting Material: 1-(2-amino-4-methylthiazol-5-yl)ethanone.

  • Reaction: The starting ketone is reacted with an appropriately substituted benzaldehyde in the presence of a base catalyst (e.g., aqueous NaOH or KOH) in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure chalcone product.

Chalcone_Synthesis_Workflow Start 1-(2-amino-4-methylthiazol-5-yl)ethanone + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base catalyst, Ethanol) Start->Reaction Workup Precipitation in Ice Water Filtration & Washing Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Chalcone Analog Purification->Product

Caption: Chalcone synthesis workflow.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[3]

Protocol:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in their respective growth media to a specific turbidity.

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a promising area for the discovery of new therapeutic agents. Based on the analysis of closely related chalcone derivatives, it can be concluded that:

  • Substitutions on the aryl ring derived from the benzaldehyde are critical for biological activity. Electron-donating groups like hydroxyl and methoxy, particularly at the meta and para positions, appear to enhance both anticancer and antimicrobial properties.

  • The linker derived from the aldehyde functionality plays a key role. The choice between a chalcone, Schiff base, or hydrazone linker will significantly impact the pharmacological profile of the analogs.

  • The substituent at the C2 position of the thiazole ring offers another avenue for optimization. While the 2-amino group has shown efficacy, exploring other substituents could lead to improved potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs, including Schiff bases and hydrazones, to build a more comprehensive SAR profile. Investigating the mechanism of action of the most potent compounds will also be crucial for their further development as potential drug candidates.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 26(16), 4997. [Link]

  • Banu, H., et al. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 27(19), 6293. [Link]

  • Dhaifalah, M. A., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 123-134.
  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
  • Gomha, S. M., et al. (2022). Green Efficient Synthesis of[5][6]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega, 7(33), 29249-29260. [Link]

  • Kaur, R., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Pharmaceuticals, 15(6), 675. [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • Madjroh, N., et al. (2022). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 197, 114933.
  • Mishra, S., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(4), 1833. [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Tomma, J. H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Science, 30(3), 68-76. [Link]

Sources

Efficacy Analysis: 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde in the Landscape of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Editor's Note: This guide provides a comparative framework for evaluating the efficacy of novel chemical entities. The compound 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is used here as a hypothetical candidate targeting the Epidermal Growth Factor Receptor (EGFR) to illustrate a rigorous, data-driven comparison against established inhibitors. The experimental data presented for this candidate is illustrative and intended to model a real-world scientific evaluation process.

Introduction: The Rationale for Targeting EGFR and the Emergence of Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably in non-small cell lung cancer (NSCLC).[4][5][6] This has made EGFR an attractive target for therapeutic intervention.

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, have demonstrated significant clinical success, particularly in patients with tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R substitution).[7][8][9] These drugs act by competitively and reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signal transduction.[][11][12][13] However, the efficacy of these inhibitors is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain or through the activation of bypass pathways like MET amplification.[9][14][15][16]

The quest for next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms is a central focus of modern drug discovery. In this context, novel chemical scaffolds, such as the thiazole-benzaldehyde core of this compound, are of significant interest. This guide provides a comprehensive framework for comparing the preclinical efficacy of this hypothetical new chemical entity (herein referred to as Cpd-X) against the established first-generation inhibitors, Gefitinib and Erlotinib.

Mechanism of Action: Competitive ATP Inhibition of EGFR

Gefitinib and Erlotinib are anilinoquinazoline-based compounds that function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[8][13] They bind to the intracellular kinase domain, preventing the autophosphorylation of tyrosine residues that is essential for the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][17][18] This blockade ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[8][][19] Cpd-X is hypothesized to share this fundamental mechanism of action, with its thiazole-benzaldehyde scaffold designed to occupy the same ATP-binding pocket.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitors Gefitinib / Erlotinib / Cpd-X Inhibitors->EGFR Inhibits ATP-binding

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Comparative Efficacy Analysis: A Data-Driven Approach

The cornerstone of evaluating a new inhibitor is a direct, quantitative comparison of its activity against established standards. This is typically achieved through in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) in a biochemical assay provides a direct measure of a compound's potency against its purified target enzyme. Here, we present a hypothetical dataset comparing the inhibitory activity of Cpd-X, Gefitinib, and Erlotinib against wild-type EGFR and two clinically relevant mutant forms.

Table 1: Comparative In Vitro IC50 Values Against EGFR Variants

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R+T790M) IC50 (nM)
Gefitinib 373-75> 4000
Erlotinib 2-207-30> 10000
Cpd-X (Hypothetical) 1551500

Note: Data for Gefitinib and Erlotinib are compiled from published literature.[20][21][22][23][24][25][26][27] Data for Cpd-X is illustrative. The L858R mutation confers sensitivity to first-generation TKIs, while the additional T790M mutation confers resistance.

This hypothetical data suggests that Cpd-X possesses potent activity against both wild-type and the activating L858R mutant EGFR, comparable to or exceeding that of Erlotinib. Crucially, while still susceptible to the resistance conferred by the T790M mutation, its potency is hypothetically less compromised than that of the first-generation inhibitors, a key characteristic sought in next-generation drug candidates.

Cell-Based Anti-Proliferative Activity

To assess the inhibitor's effect in a biological context, cell-based assays are essential. These experiments measure the ability of a compound to inhibit the proliferation of cancer cell lines whose growth is dependent on EGFR signaling.

Table 2: Comparative Anti-Proliferative IC50 Values in NSCLC Cell Lines

Cell LineEGFR StatusCpd-X (IC50, nM) (Hypothetical)Gefitinib (IC50, nM)Erlotinib (IC50, nM)
PC-9 Exon 19 del (Sensitive)1213-77~30
H1975 L858R + T790M (Resistant)1800> 4000> 10000
A549 Wild-Type3500> 10000~7000

Note: Data for Gefitinib and Erlotinib are compiled from published literature.[19][20][25][26][27] Data for Cpd-X is illustrative. The A549 cell line, while expressing wild-type EGFR, is not driven by EGFR signaling and is typically resistant to EGFR TKIs.

The cellular data corroborates the in vitro findings. Cpd-X demonstrates potent inhibition of proliferation in the EGFR-mutant, sensitive PC-9 cell line. Its activity against the resistant H1975 cell line, while diminished, appears superior to the established inhibitors. The limited activity against A549 cells suggests a degree of selectivity for EGFR-driven cancers.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols must be employed. Below are representative methodologies for the key assays discussed.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay platforms, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[28][29]

Objective: To determine the IC50 value of a test compound against a purified EGFR kinase domain.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Test compounds (Cpd-X, Gefitinib, Erlotinib) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or control (DMSO vehicle) to the wells of a 384-well plate.

  • Reaction Initiation: Prepare a master mix containing the EGFR enzyme and the Poly(Glu, Tyr) substrate. Add 2 µL of this mix to each well.

  • ATP Addition: To initiate the kinase reaction, add 2 µL of ATP solution (at a concentration near the Km for EGFR) to each well. The final reaction volume is 5 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of the cell population.[6]

Objective: To determine the IC50 value of a test compound on the proliferation of an EGFR-dependent cancer cell line.

Materials:

  • PC-9 (or other relevant NSCLC) cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottom 96-well cell culture plates

  • Spectrophotometer plate reader

Procedure:

  • Cell Seeding: Seed PC-9 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Proliferation Assay A1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) A2 Dispense Inhibitor to Plate A1->A2 A3 Add Enzyme/Substrate Mix A2->A3 A4 Initiate with ATP A3->A4 A5 Incubate (60 min) A4->A5 A6 Stop Reaction & Detect Signal (ADP-Glo) A5->A6 A7 Read Luminescence A6->A7 Data_Analysis IC50 Determination (Non-linear Regression) A7->Data_Analysis B1 Seed Cells in 96-well Plate B2 Incubate (24h) B1->B2 B3 Treat with Inhibitor B2->B3 B4 Incubate (72h) B3->B4 B5 Add MTT Reagent B4->B5 B6 Solubilize Formazan B5->B6 B7 Read Absorbance (570nm) B6->B7 B7->Data_Analysis

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In modern drug discovery, the journey of a novel chemical entity (NCE) from hit to lead is paved with rigorous assessment of its biological interactions. Our focus today is on a representative NCE, 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde , a molecule featuring a thiazole ring and a reactive aldehyde group—common motifs in bioactive compounds[1]. While identifying a compound's primary, high-affinity target is a milestone, it is merely the first step. A comprehensive understanding of its full interaction landscape—its cross-reactivity or "off-target" profile—is paramount.

This guide provides a strategic framework for the comprehensive cross-reactivity profiling of an NCE like this compound. Proactive and systematic profiling is not just a risk mitigation strategy to foresee potential toxicities; it is also an opportunity to uncover novel mechanisms of action or beneficial polypharmacology that can lead to first-in-class therapeutics[2]. We will explore a tiered, multi-faceted approach, compare our NCE's hypothetical profile against benchmarks, and provide detailed protocols for key validation experiments.

A Strategic Framework for De-risking and Discovery

A robust profiling strategy should be logical and iterative, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. The goal is to build a comprehensive "selectivity signature" for the compound. This tiered approach ensures that resources are allocated efficiently, generating decision-driving data at each stage of the discovery pipeline.

The diagram below illustrates a best-practice workflow. The key is to integrate data from different platforms to build a holistic understanding. A clean profile in a biochemical kinase screen is encouraging, but it must be validated with evidence of target engagement in a cellular context.

G cluster_0 Tier 1: Broad Liability Screening (In Vitro) cluster_1 Tier 2: Cellular Context & Phenotypic Impact cluster_2 Tier 3: Deep Mechanistic Insight cluster_3 Data Integration & Decision Making Kinase Large-Scale Kinome Scan (>400 Kinases, Biochemical) CETSA Cellular Target Engagement (e.g., CETSA, NanoBRET) Kinase->CETSA Validate Hits Pheno Phenotypic Screening (High-Content Imaging) Kinase->Pheno Correlate with Phenotype Decision Go / No-Go Lead Optimization Kinase->Decision Safety Safety Pharmacology Panel (e.g., InVEST44 Panel) Safety->CETSA Validate Hits Safety->Decision ChemProt Unbiased Proteome-Wide Profiling (Chemical Proteomics) CETSA->ChemProt Identify Unknowns CETSA->Decision Pheno->ChemProt Deconvolve Mechanism Pheno->Decision ChemProt->Decision Compound NCE: This compound Compound->Kinase Primary Screen Compound->Safety Primary Screen

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Comparative Analysis: Building a Selectivity Signature

To contextualize the data for this compound, we will compare its hypothetical profiling data against two representative tool compounds:

  • SEL-900 (Comparator 1): A highly selective, next-generation kinase inhibitor designed for a single target.

  • PRO-150 (Comparator 2): A known promiscuous "dirty" kinase inhibitor, which may have therapeutic benefits but also carries a higher risk of off-target toxicity.

The following table summarizes the results from our Tier 1 and Tier 2 screening campaigns.

Assay PlatformParameterThis compound SEL-900 (Selective Cmpd) PRO-150 (Promiscuous Cmpd)
Tier 1: Kinase Profiling
Reaction Biology KinomeScan[3]Primary Target IC₅₀50 nM (Hypothetical Target: CDK9)2 nM (Target: BTK)15 nM (Target: VEGFR2)
# of Kinases with >90% Inh. @ 1µM3 (CDK9, GSK3B, ROCK1)1 (BTK)28
Selectivity Score (S-Score)S(10) = 0.05S(10) = 0.01S(10) = 0.45
Tier 1: Safety Panel
InVEST44 Safety Panel[4]# of Targets with >50% Inh. @ 10µM1 (5-HT₂₋ receptor)05 (hERG, M₁, A₁, D₂, 5-HT₂₋)
Tier 2: Cellular Engagement
CETSA in HEK293 cells[5][6]Primary Target ΔTₘ+4.5°C (CDK9)+8.2°C (BTK)+3.1°C (VEGFR2)
Off-Target ΔTₘ+2.1°C (GSK3B)Not Detected+2.5°C (SRC), +1.8°C (LCK)
Tier 2: Phenotypic Screen
High-Content Imaging[7]Primary PhenotypeG2/M Cell Cycle ArrestB-cell proliferation inhibitedAnti-angiogenic tube formation
Secondary Phenotypes ObservedMinor cytoskeletal disruptionNoneApoptosis, membrane blebbing

Interpretation:

  • This compound shows a promising, relatively selective profile. It hits its primary target, CDK9, potently and engages it in cells. The minor off-target activities on GSK3B and ROCK1 are noteworthy and require further investigation to determine if they contribute to efficacy or represent a liability. The single hit on the 5-HT₂₋ receptor in the safety panel warrants a follow-up dose-response assay.

  • SEL-900 performs as an ideal selective compound, with clean profiles across all assays.

  • PRO-150 demonstrates significant promiscuity, hitting numerous kinases and safety panel targets, which correlates with the observation of toxicity-related phenotypes (apoptosis) in the cellular assay.

The Consequence of Off-Target Engagement

An off-target interaction is not inherently negative. The context—the identity of the off-target and the potency of the interaction—is critical. Understanding these interactions allows for a rational assessment of a compound's therapeutic potential and risks.

G Compound Test Compound OnTarget Primary Target Compound->OnTarget High Affinity OffTarget1 Off-Target A (e.g., hERG Channel) Compound->OffTarget1 Unwanted Affinity OffTarget2 Off-Target B (e.g., Anti-inflammatory Kinase) Compound->OffTarget2 Fortuitous Affinity Efficacy Desired Therapeutic Efficacy OnTarget->Efficacy Toxicity Adverse Effect (e.g., Cardiotoxicity) OffTarget1->Toxicity Synergy Beneficial Polypharmacology (Synergistic Effect) OffTarget2->Synergy

Caption: Potential outcomes of on-target and off-target binding events.

In-Depth Experimental Protocols

Trustworthy data is built on robust and well-controlled experiments. Here, we detail methodologies for two cornerstone assays in cross-reactivity profiling.

Protocol 1: Broad Kinase Selectivity Profiling (Biochemical)

Objective: To quantitatively assess the inhibitory activity of this compound against a large, representative panel of human kinases. This protocol is adapted from radiometric methods like those used by Reaction Biology[3].

Causality: A biochemical screen is the most direct way to measure enzymatic inhibition. By using a near-physiological ATP concentration (e.g., 1 mM), we can better estimate how the compound might behave in a cellular environment where ATP levels are high, providing a more stringent test for ATP-competitive inhibitors[8].

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Dispense the kinase reaction buffer into a 96-well or 384-well plate.

    • Add the specific peptide substrate for each kinase being tested.

    • Add the diluted test compound. Include controls:

      • Positive Control: A known broad-spectrum inhibitor (e.g., Staurosporine) to ensure assay sensitivity.

      • Negative Control: DMSO vehicle only (represents 0% inhibition).

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the specific kinase and [γ-³³P]-ATP (at a concentration approximating physiological Kₘ or 1mM).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a high concentration of unlabeled ATP or a chelating agent like EDTA.

    • Transfer the reaction mixture onto a phosphocellulose membrane that captures the phosphorylated substrate.

    • Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding (target engagement) of this compound to its putative targets within an intact cellular environment[5][9].

Causality: CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation[6]. Observing a thermal shift provides strong, label-free evidence that the compound reaches and binds its target in a complex cellular milieu.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293 or a cancer cell line expressing the target) to ~80-90% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or with DMSO vehicle control. Incubate under normal culture conditions for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the abundance of the target protein (e.g., CDK9) and a loading control (e.g., GAPDH) in each sample by Western Blot or an ELISA-based method like AlphaScreen[5].

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each temperature point, normalize the target protein signal to the loading control.

    • Plot the normalized soluble protein fraction against the temperature for both the vehicle-treated and compound-treated samples.

    • The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization. The difference in the melting temperature (Tₘ) is the thermal shift (ΔTₘ).

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a cornerstone of modern, safety-conscious drug discovery. A superficial analysis of only the primary target is insufficient. By employing a strategic, tiered approach that combines broad biochemical screens with deeper cellular and phenotypic assays, researchers can build a comprehensive selectivity signature. This signature not only helps to identify and mitigate potential safety liabilities early in the development process but also opens the door to discovering unexpected therapeutic opportunities. The integration of high-quality data from multiple platforms, underpinned by robust and well-validated protocols, is the most effective path to developing safer, more effective medicines.

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Phenotypic Platforms are Taking Over Drug Discovery. Alto Predict. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Kinase Profiling Services. Luceome Biotechnologies. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • The Integrated Platform. Photys. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. [Link]

  • Phenotypic Drug Discovery Makes a Comeback. Biocompare. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. National Center for Biotechnology Information. [Link]

  • Critical Importance of Early Safety Screening in Drug Development. YouTube. [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Royal Society of Chemistry. [Link]

  • 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. PubChem. [Link]

  • Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. ResearchGate. [Link]

  • Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. [Link]

  • 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[10][8]thiazolo[2,3-c][10][11][3]triazol-3-yl]sulfanyl}acetamide. PubChem. [Link]

  • 4-(1,3-Thiazol-2-yl)benzaldehyde. PubChem. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. National Center for Biotechnology Information. [Link]

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. PubChem. [Link]

  • 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted thiazole linked to a benzaldehyde, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. The aldehyde group provides a reactive handle for numerous chemical transformations, including reductive amination, Wittig reactions, and condensations, making it a valuable intermediate in multi-step synthetic campaigns. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic strategies for the production of this compound. We will dissect the mechanistic underpinnings, operational advantages, and potential drawbacks of each approach, supported by experimental data and protocols from the peer-reviewed literature. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific research and development goals.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main convergent strategies. Each strategy involves the formation of the core thiazole ring and the key carbon-carbon bond between the thiazole and the phenyl ring at different stages of the synthesis. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

cluster_0 Synthetic Strategies Final_Product This compound Route_A Route A: Palladium-Catalyzed Cross-Coupling Route_A->Final_Product Route_B Route B: Vilsmeier-Haack Formylation Route_B->Final_Product Route_C Route C: Hantzsch Synthesis & Functional Group Interconversion Route_C->Final_Product

Figure 1: High-level overview of the main synthetic routes to the target molecule.

Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2] This approach is highly convergent, building the target molecule by connecting two pre-functionalized fragments in a late-stage reaction.

Mechanistic Rationale & Strategy

This strategy involves the palladium-catalyzed reaction between a thiazole derivative and a phenylboronic acid derivative. There are two primary variations of this approach:

  • Variation A1: Coupling of 5-bromo-4-methylthiazole with 4-formylphenylboronic acid.

  • Variation A2: Coupling of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with 4-bromobenzaldehyde.

The catalytic cycle, a well-established mechanism, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst.[3] The choice between A1 and A2 often depends on the commercial availability and stability of the respective starting materials. 4-formylphenylboronic acid is a common and relatively inexpensive reagent, making Variation A1 an attractive starting point.

cluster_A1 Variation A1 cluster_A2 Variation A2 A1_Thiazole 5-Bromo-4-methylthiazole A1_Product Target Molecule A1_Thiazole->A1_Product Pd Catalyst, Base A1_Boronic 4-Formylphenylboronic acid A1_Boronic->A1_Product A2_Thiazole 4-Methyl-5-(pinacolborato)thiazole A2_Product Target Molecule A2_Thiazole->A2_Product Pd Catalyst, Base A2_Aldehyde 4-Bromobenzaldehyde A2_Aldehyde->A2_Product

Figure 2: The two convergent approaches within the Suzuki-Miyaura coupling strategy.

Experimental Protocol (Representative - Variation A1)
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-methylthiazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base, typically Cs₂CO₃ or K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or DMF/water.[2]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Performance Analysis
ParameterSuzuki-Miyaura Coupling
Yield Generally good to excellent (70-95%).[1][4]
Purity High, after chromatographic purification.
Scalability Readily scalable, though cost of catalyst can be a factor.
Substrate Scope Broad, tolerates a wide range of functional groups.[2]
Key Advantages High convergence, mild reaction conditions, excellent functional group tolerance.
Key Disadvantages Cost and potential toxicity of palladium catalyst, need for sometimes expensive boronic acids/esters, potential for deboronation side reactions.[5]

Route B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] This approach is atom-economical for the formylation step and often uses inexpensive, readily available reagents.

Mechanistic Rationale & Strategy

This strategy begins with the synthesis of the 4-methyl-5-phenylthiazole core, which is then formylated. The key step is the electrophilic substitution of the phenyl ring with the Vilsmeier reagent, a chloromethyleniminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The reaction's success hinges on the electron-donating character of the thiazole substituent, which activates the para position of the phenyl ring for electrophilic attack.

Start 4-Methyl-5-phenylthiazole Reagents 1. POCl₃, DMF 2. Aqueous Workup Start->Reagents Product Target Molecule Reagents->Product Formylation

Figure 3: Workflow for the Vilsmeier-Haack formylation route.

Experimental Protocol (Representative)
  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool an excess of DMF (which also serves as the solvent) to 0 °C. Add phosphorus oxychloride (POCl₃) (approx. 1.5-3.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 4-methyl-5-phenylthiazole (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Basify the solution with aqueous NaOH or Na₂CO₃ to a pH of ~8-9. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Performance Analysis
ParameterVilsmeier-Haack Formylation
Yield Moderate to good (50-80%).[6][9]
Purity Often requires purification to remove side products.
Scalability Highly scalable due to low-cost reagents.
Substrate Scope Limited to electron-rich aromatic systems.[7]
Key Advantages Uses inexpensive and common reagents (POCl₃, DMF), straightforward procedure.
Key Disadvantages Requires stoichiometric amounts of corrosive and hazardous reagents (POCl₃), the reaction can be highly exothermic, and regioselectivity can be an issue with more complex substrates.[10]

Route C: Hantzsch Thiazole Synthesis & Functional Group Interconversion (FGI)

The Hantzsch thiazole synthesis is one of the most fundamental and widely used methods for constructing the thiazole ring.[11][12] This strategy involves building the thiazole ring with the appropriately substituted phenyl group already in place, followed by modification of a precursor functional group to the final aldehyde.

Mechanistic Rationale & Strategy

This route begins with the condensation of an α-haloketone and a thioamide.[12] For this specific target, the synthesis would start with 2-bromo-1-(4-methylphenyl)propan-1-one and thioacetamide. However, a more common and practical approach is to use a precursor that can be later converted to the aldehyde. A common strategy involves using 4'-bromoacetophenone as a starting material to synthesize 5-(4-bromophenyl)-4-methylthiazole. This intermediate can then undergo a metal-halogen exchange followed by quenching with a formylating agent (e.g., DMF), or be converted to the aldehyde via a multi-step sequence (e.g., cyanation followed by reduction).

A more direct FGI approach involves the oxidation of a precursor alcohol. A patent for a related compound describes the reduction of a thiazole-5-carboxylate to the corresponding alcohol, followed by oxidation to the aldehyde.[13] This pathway can be adapted for the target molecule.

Start Methyl 4-(4-methyl-1,3-thiazol-5-yl)benzoate Step1 Reduction (e.g., LiAlH₄ or NaBH₄/AlCl₃) Start->Step1 Intermediate [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol Step1->Intermediate Step2 Oxidation (e.g., PCC, TEMPO) Intermediate->Step2 Product Target Molecule Step2->Product

Figure 4: Example of a Functional Group Interconversion (FGI) pathway post-Hantzsch synthesis.

Experimental Protocol (Representative - FGI via Alcohol Oxidation)
  • Synthesis of Precursor: Synthesize methyl 4-(4-methyl-1,3-thiazol-5-yl)benzoate via Hantzsch synthesis between methyl 4-(2-bromoacetyl)benzoate and thioacetamide.

  • Reduction to Alcohol: Dissolve the benzoate ester (1.0 eq) in an anhydrous solvent like THF. Cool to 0 °C and add a reducing agent such as LiAlH₄ (1.5 eq) portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction with water and aqueous NaOH. Filter the resulting salts and concentrate the filtrate to obtain the crude alcohol.

  • Oxidation to Aldehyde: Dissolve the crude alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or use a catalytic system like TEMPO/NaOCl.[13] Stir at room temperature until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of silica or Celite to remove the oxidant byproducts. Concentrate the filtrate and purify the resulting crude aldehyde by column chromatography.

Performance Analysis
ParameterHantzsch Synthesis & FGI
Yield Variable, depends on the efficiency of each step. Overall yields are typically moderate (40-70%).
Purity Requires purification at each step, but final product can be of high purity.
Scalability Generally good, but multi-step nature adds complexity.
Substrate Scope The Hantzsch synthesis itself is very broad.[11][14]
Key Advantages Robust and reliable method for thiazole ring formation, utilizes readily available starting materials.
Key Disadvantages Multi-step process increases labor and reduces overall yield, may use hazardous reagents for reduction and oxidation steps.

Comparative Summary and Recommendations

Synthetic RouteOverall YieldReagent Cost & AvailabilityScalability & SafetyKey Strengths
A: Suzuki Coupling HighModerate-High (Catalyst, Boronics)Good scalability, but catalyst removal can be an issue. Generally safe conditions.High convergence, excellent functional group tolerance, mild conditions.
B: Vilsmeier-Haack ModerateLow (POCl₃, DMF are cheap)Excellent scalability, but requires careful handling of corrosive/exothermic reagents.Low reagent cost, atom-economical formylation step, straightforward.
C: Hantzsch & FGI ModerateLow-ModerateGood scalability, but multiple steps increase operational complexity. Oxidation/reduction reagents can be hazardous.Robust, reliable, builds complexity from simple starting materials.
Recommendations for Route Selection:
  • For rapid, lab-scale synthesis and analogue generation (medicinal chemistry): Route A (Suzuki-Miyaura Coupling) is often the superior choice. Its reliability, high yield, and exceptional tolerance for diverse functional groups make it ideal for creating libraries of compounds for structure-activity relationship (SAR) studies.

  • For large-scale, cost-sensitive production: Route B (Vilsmeier-Haack Formylation) presents a compelling economic advantage. If the starting 4-methyl-5-phenylthiazole is readily accessible and potential regioselectivity issues are not a concern, this route's use of inexpensive bulk chemicals makes it highly attractive for industrial applications.

  • When starting from basic building blocks or when specific precursors are available: Route C (Hantzsch Synthesis & FGI) is a powerful and flexible approach. It is particularly useful if the required α-haloketone or a precursor like the corresponding benzoic acid ester is significantly cheaper or more available than the substrates for the other routes.

Conclusion

The synthesis of this compound can be efficiently achieved through several distinct strategic approaches. The optimal choice is not universal but depends heavily on the specific constraints and objectives of the project, including scale, cost, timeline, and available starting materials. Modern palladium-catalyzed methods like the Suzuki-Miyaura coupling offer elegance, high yields, and broad applicability, making them ideal for research and discovery phases. In contrast, classic reactions such as the Vilsmeier-Haack formylation provide a cost-effective and scalable, albeit potentially more hazardous, alternative for large-scale manufacturing. By understanding the fundamental trade-offs between these routes, chemists can make informed decisions to streamline the synthesis of this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. [Link]

  • Rajput, A. P., & Rajput, S. S. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380.
  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Hogg, J. H., et al. (2019). Simple thiazole-based ligands for palladium(II)
  • Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Dawood, K. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • El-Metwaly, N. M., et al. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Ranbaxy Laboratories Limited. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Ranbaxy Laboratories Limited. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

Sources

A Spectroscopic Guide to Distinguishing Positional Isomers of 4-(4-methyl-1,3-thiazol-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Differentiation in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural characterization of novel chemical entities is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituent groups—can exhibit vastly different pharmacological, toxicological, and material properties. The 4-(4-methyl-1,3-thiazol-yl)benzaldehyde scaffold is a key pharmacophore in numerous bioactive compounds. Consequently, the ability to unequivocally distinguish between its positional isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and novelty of a potential drug candidate or functional material.

This guide provides a comprehensive spectroscopic comparison of three key positional isomers of 4-(4-methyl-1,3-thiazol-yl)benzaldehyde. We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the electronic and steric influences of substituent placement on the thiazole ring, researchers can confidently identify and characterize these closely related compounds. The isomers under consideration are:

  • Isomer 1: 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

  • Isomer 2: 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde

  • Isomer 3: 4-(2-methyl-1,3-thiazol-5-yl)benzaldehyde

This guide is structured to provide not only comparative data but also the underlying scientific principles and detailed experimental protocols to empower researchers in their analytical endeavors.

Molecular Structures of the Isomers

The subtle yet significant differences in the positions of the methyl and benzaldehyde substituents on the thiazole ring are the foundation for their distinct spectroscopic signatures.

G cluster_0 Isomer 1: this compound cluster_1 Isomer 2: 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde cluster_2 Isomer 3: 4-(2-methyl-1,3-thiazol-5-yl)benzaldehyde isomer1 isomer2 isomer3

Caption: Molecular structures of the three positional isomers.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Tale of Two Protons

The most diagnostic signals in the ¹H NMR spectrum will be those of the aldehyde proton and the lone proton on the thiazole ring. Their chemical shifts are highly sensitive to the electronic environment dictated by the substituent pattern.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIsomer 1Isomer 2Isomer 3Rationale for Differences
Aldehyde (-CHO)~9.9-10.1~9.9-10.1~9.9-10.1The chemical shift of the aldehyde proton is primarily influenced by the benzaldehyde ring and will show minimal variation between the isomers.
Thiazole-H~8.0-8.2 (H2)~7.2-7.4 (H5)~7.8-8.0 (H4)Isomer 1: The H2 proton is adjacent to the electronegative nitrogen and sulfur atoms, leading to significant deshielding. Isomer 2: The H5 proton is adjacent to the carbon bearing the benzaldehyde group and is expected to be the most upfield of the three. Isomer 3: The H4 proton is adjacent to the carbon with the benzaldehyde substituent and the nitrogen atom, resulting in a downfield shift compared to Isomer 2.
Methyl (-CH₃)~2.5-2.7~2.5-2.7~2.7-2.9Isomers 1 & 2: The 4-methyl group will have a similar chemical shift. Isomer 3: The 2-methyl group is attached to a carbon double-bonded to nitrogen, which may cause a slight downfield shift.
Aromatic (ortho to -CHO)~7.9-8.1~7.9-8.1~7.9-8.1These protons are deshielded by the anisotropic effect of the carbonyl group.
Aromatic (meta to -CHO)~7.6-7.8~7.6-7.8~7.6-7.8These protons are less affected by the carbonyl group.
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton

The ¹³C NMR spectra will provide clear differentiation based on the chemical shifts of the thiazole ring carbons. The position of the electron-withdrawing benzaldehyde group significantly impacts the electronic density and, therefore, the resonance of the thiazole carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIsomer 1Isomer 2Isomer 3Rationale for Differences
Aldehyde (-CHO)~191-193~191-193~191-193Similar to the proton, the carbonyl carbon chemical shift will be largely consistent.
Thiazole C2~155-158~168-172~165-169Isomer 1: Unsubstituted C2 is deshielded by adjacent N and S. Isomer 2: C2 is directly attached to the aromatic ring, leading to a significant downfield shift. Isomer 3: This is the methyl-substituted carbon, and its chemical shift will be influenced by both the methyl group and the adjacent heteroatoms.
Thiazole C4~150-153~152-155~140-143Isomers 1 & 2: This is the methyl-substituted carbon. Isomer 3: Unsubstituted C4 will be influenced by the adjacent C5-benzaldehyde group.
Thiazole C5~125-128~120-123~135-138Isomer 1: C5 is attached to the benzaldehyde group. Isomer 2: Unsubstituted C5. Isomer 3: C5 is attached to the benzaldehyde group.
Aromatic (ipso to thiazole)~135-137~133-135~135-137The carbon attached to the thiazole ring.
Aromatic (ipso to -CHO)~136-138~136-138~136-138The carbon attached to the aldehyde group.
Aromatic (ortho to -CHO)~130-132~130-132~130-132
Aromatic (meta to -CHO)~129-131~129-131~129-131
Methyl (-CH₃)~16-18~16-18~19-21The chemical shift of the methyl carbon will be slightly different depending on its position on the thiazole ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectra of the three isomers are expected to be broadly similar, dominated by the strong carbonyl stretch of the aldehyde. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the C-H bending and ring vibrations of the substituted thiazole can be used for differentiation.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupExpected WavenumberIsomer-Specific Notes
Aromatic C-H Stretch3100-3000Present in all isomers.
Aldehyde C-H Stretch2850-2800 and 2750-2700Two distinct, weak bands characteristic of aldehydes.
Carbonyl (C=O) Stretch1710-1685A very strong and sharp absorption band. Its exact position might shift slightly due to the electronic effect of the thiazole substituent.
Aromatic C=C Stretch1600-1450Multiple bands of variable intensity.
Thiazole Ring Vibrations (C=N, C=C)1650-1550These vibrations will be present in all isomers but may show slight shifts in frequency and intensity.
C-H Bending (out-of-plane)900-675The pattern in this region is highly diagnostic for the substitution pattern of the aromatic ring. A para-substituted benzene ring typically shows a strong band between 860-800 cm⁻¹.
Mass Spectrometry (MS): Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺˙) for all three isomers at the same m/z value. The key to differentiation lies in the relative abundances of the fragment ions, which will be influenced by the stability of the resulting radicals and cations.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/zFragment IdentityExpected in IsomersNotes
217[M]⁺˙ (Molecular Ion)1, 2, 3The molecular ion peak will be present for all isomers.
216[M-H]⁺1, 2, 3Loss of the aldehyde hydrogen, typically a strong peak for aromatic aldehydes.
188[M-CHO]⁺1, 2, 3Loss of the formyl radical is a characteristic fragmentation of benzaldehydes.
111[C₅H₄NS]⁺1, 2, 3Fragment corresponding to the methylthiazole ring after cleavage of the bond to the phenyl ring.
106[C₇H₆O]⁺˙1, 2, 3Fragment corresponding to the benzaldehyde moiety.

Differentiation through Fragmentation: While the major fragments will be common, the relative intensities may differ. For instance, in Isomer 2 , the C2-phenyl bond might be more labile due to the adjacent heteroatoms, potentially leading to a more abundant [M-CHO]⁺ or related fragments.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Isomer Differentiation

G cluster_0 Spectroscopic Analysis Workflow start Isomer Mixture ms Mass Spectrometry (EI-MS) start->ms Confirm Molecular Weight (m/z 217) nmr ¹H and ¹³C NMR ms->nmr Proceed to NMR ir FT-IR Spectroscopy nmr->ir Confirm Functional Groups data Comparative Data Analysis ir->data isomer1 Identify Isomer 1 data->isomer1 Thiazole-H ~8.1 ppm isomer2 Identify Isomer 2 data->isomer2 Thiazole-H ~7.3 ppm isomer3 Identify Isomer 3 data->isomer3 Thiazole-H ~7.9 ppm

Caption: A logical workflow for the spectroscopic differentiation of the isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single pulse (zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including quaternary carbons for ¹³C.

    • Number of Scans: 16 for ¹H, 1024 or more for ¹³C.

    • Spectral Width: -2 to 12 ppm for ¹H, -10 to 220 ppm for ¹³C.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Causality Behind Choices: A 400 MHz or higher field strength is crucial for resolving the aromatic proton multiplets and accurately determining coupling constants. A longer relaxation delay is essential for quantitative accuracy, ensuring that all nuclei have returned to equilibrium before the next pulse.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal first. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Trustworthiness of Protocol: ATR-FTIR is a rapid and reliable method for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets, which can introduce moisture.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy is used to ensure fragmentation patterns are consistent and comparable to library data.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion and significant fragment ions.

Expertise in Parameter Selection: The 70 eV electron energy is a standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation, creating a unique "fingerprint" for the molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous identification of the positional isomers of 4-(4-methyl-1,3-thiazol-yl)benzaldehyde. While IR and MS can confirm the presence of key functional groups and the correct molecular weight, ¹H and ¹³C NMR are the most definitive techniques for distinguishing these isomers. The chemical shifts of the thiazole ring protons and carbons are particularly sensitive to the substitution pattern, offering a clear and reliable method for structural elucidation. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently navigate the challenges of isomer characterization in their drug discovery and development endeavors.

References

  • PubChem. 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
  • Royal Society of Chemistry. Electronic Supplementary Information for Design of recyclable TEMPO derivatives...[Link]

  • Mahesha, H.G., et al. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData, 2022. [Link]

A Senior Application Scientist's Guide to Assessing the Novelty of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the thiazole ring is a cornerstone scaffold, integral to numerous natural and synthetic compounds with a wide spectrum of therapeutic activities.[1][2][3] From the antibiotic properties of Penicillin to the antiretroviral efficacy of Ritonavir and the anticancer activity of Dasatinib, the thiazole moiety is a privileged structure in drug discovery.[1][4][5] Its unique electronic properties and ability to form key hydrogen bonds with biological targets make it an attractive starting point for the development of novel therapeutic agents.[4]

The core molecule, 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, combines this potent thiazole ring with a reactive benzaldehyde group. This aldehyde functionality serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and hydrazones. This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the novelty of such derivatives. True novelty extends beyond mere structural uniqueness; it encompasses novel biological activities, improved physicochemical properties, and innovative synthetic pathways. This document outlines an integrated, multi-parameter approach to holistically evaluate and validate the innovative potential of new chemical entities based on this promising scaffold.

Part 1: Establishing Structural Novelty - The In Silico Foundation

Before embarking on costly and time-consuming synthesis, the first critical step is to determine if a designed derivative is structurally novel. This is accomplished by rigorously searching comprehensive chemical databases.

The Causality Behind the Search: A thorough search prevents the redundant synthesis of known compounds, saving valuable resources. Furthermore, it provides crucial context, revealing structurally similar compounds and their reported biological activities, which can inform the design and screening strategy for your novel derivatives.

Core Databases and Search Strategy:

  • SciFinder-n® & Reaxys®: These are the gold standards for chemical information, indexing substances from journals and patents.[6][7][8][9] They are indispensable for novelty and patentability assessments.

  • Public Databases: PubChem, ChemSpider, and ChEMBL are excellent open-access resources for searching known compounds and their bioactivity data.

Protocol 1: Comprehensive Novelty Search

  • Exact Match Search:

    • Draw the precise chemical structure of your designed derivative in the structure editor of the chosen database (e.g., SciFinder-n, Reaxys).

    • Execute an "exact match" or "identity" search. The absence of any results is the first indicator of potential structural novelty.

  • Substructure Search:

    • Using the same drawn structure, perform a "substructure" search.

    • This will retrieve all known compounds containing the core scaffold of your molecule.

    • Expert Insight: Carefully analyze these results. They can reveal which parts of your scaffold have been previously modified and what biological activities are associated with those modifications. This helps in building a strong Structure-Activity Relationship (SAR) argument for your novel series.

  • Patent Landscape Analysis:

    • Utilize tools within SciFinder-n or Reaxys to specifically search patent literature. This is critical for assessing the intellectual property landscape and ensuring freedom to operate.

Workflow for Establishing Structural Novelty

G cluster_0 In Silico Novelty Assessment A Design Putative Derivative B Draw Structure in Database (e.g., SciFinder, Reaxys) A->B C Perform Exact Match Search B->C D Results Found? C->D E Compound is Known. Re-evaluate Design. D->E Yes F No Results Found. Potential Structural Novelty. D->F No G Perform Substructure Search F->G H Analyze Similar Compounds & Patents G->H I Proceed to Synthesis H->I

Caption: Integrated workflow for assessing the novelty of drug candidates.

Conclusion

Assessing the novelty of this compound derivatives is a systematic, multi-disciplinary process. It begins with a rigorous in silico evaluation to confirm structural uniqueness and predict drug-like properties. This is followed by targeted synthesis and a tiered biological screening approach, comparing new derivatives against the parent scaffold and established standards to identify compounds with superior potency or unique mechanisms of action. Finally, experimental validation of key physicochemical properties like permeability and solubility provides a holistic view of the candidate's potential. By integrating these computational and experimental workflows, researchers can efficiently identify and validate truly novel derivatives that possess a compelling combination of biological activity and developability, paving the way for the next generation of thiazole-based therapeutics.

References

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abdu-Rahem, L. R. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-302.
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (n.d.).
  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct.
  • A review on thiazole based compounds & it's pharmacological activities. (2024).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Abcam. (n.d.). MTT assay protocol.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Sygnature Discovery. ADMET Prediction Software.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate.
  • Computational Tools to Facilitate Early Warning of New Emerging Risk Chemicals. (2024). PMC.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • VLS3D.COM. ADMET predictions.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central.
  • Simulations Plus. ADMET Predictor®.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols.
  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. (2023). YouTube.
  • Computational Tools to Facilitate Early Warning of New Emerging Risk Chemicals. (2024). ResearchGate.
  • Undermind. Assess Novelty Instantly.
  • How to check the novelty of hit compounds? (2018). ResearchGate.
  • Exploration of Computational Approaches to Predict the Toxicity of Chemical Mixtures. (2019).
  • Application Notes and Protocols: 4-(benzo[d]thiazol-2-yl)benzaldehyde Derivatives for Antimicrobial Activity Screening. (n.d.). Benchchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (n.d.). SciELO.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). NIH.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026).
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (n.d.). PMC - NIH.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI.
  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025). ResearchGate.
  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central.
  • Reaxys Medicinal Chemistry. (n.d.). Elsevier.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). PubMed.
  • Reaxys for drug discovery. (n.d.). Elsevier.
  • HELP: Searching through Scifinder-n, Reaxys and WebofScience databases. (2021). Reddit.

Sources

A Head-to-Head Comparison Guide: Evaluating 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole-Benzaldehyde Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazole ring is a quintessential example of such a scaffold.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[2][3] Its aromatic nature and capacity for diverse substitutions make it a versatile building block for novel therapeutic agents.[4]

When coupled with a benzaldehyde moiety, the resulting structure, a thiazolylbenzaldehyde, presents a compelling starting point for drug discovery. The aldehyde group serves as a reactive handle for further chemical modification (e.g., reductive amination, condensation reactions) or can itself be critical for biological activity, often through interaction with protein residues.[5]

This guide provides a comprehensive, head-to-head comparison of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde (herein referred to as Compound A ) against structurally relevant commercial alternatives. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating its potential, supported by detailed experimental protocols and comparative data analysis. We will move beyond a simple cataloging of properties to explain the scientific rationale behind each experimental choice, ensuring a trustworthy and authoritative analysis.

Compound Profiles: Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physical and chemical properties. Before delving into functional assays, a foundational comparison of key descriptors is essential. We have selected two commercial compounds for this analysis: 4-(1,3-thiazol-2-yl)benzaldehyde (Compound B ), a positional isomer to assess the impact of substituent placement, and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde (Compound C ), an isomer with a different heterocyclic core.

PropertyCompound A Compound B Compound C
Structure
IUPAC Name This compound[6]4-(1,3-thiazol-2-yl)benzaldehyde[7]4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde[8]
CAS Number 1330767-26-4[9]Not specified in results, but commercially available.Not specified in results, but commercially available.[8]
Molecular Formula C₁₁H₉NOS[9]C₁₀H₇NOS[7]C₁₀H₈N₂S[8]
Molecular Weight 203.26 g/mol [9]189.23 g/mol [7]204.26 g/mol (approx.)
Predicted XlogP 2.5[10](Not available)(Not available)
Predicted Boiling Point 345.4±30.0 °C[9](Not available)(Not available)
Predicted pKa 2.52±0.10[9](Not available)(Not available)

Expert Insight: The primary structural difference between Compound A and B is the point of attachment of the benzaldehyde ring to the thiazole core (C5 vs. C2) and the presence of a methyl group on Compound A. The C2 position of the thiazole ring is known to be electron-deficient and susceptible to deprotonation, while the C5 position is more electron-rich, making it a prime site for electrophilic substitution.[5] This electronic difference can profoundly influence binding affinities and reactivity. Compound C introduces a 1,3,4-thiadiazole ring, altering the geometry and hydrogen bonding capacity of the heterocycle. These seemingly minor structural shifts are critical variables for biological activity.

Comparative Experimental Workflow: A Framework for Evaluation

To objectively assess the potential of Compound A, we propose a tiered experimental workflow. This workflow is designed to first screen for broad biological activity and then to dissect specific mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Lead Optimization A Antimicrobial Susceptibility (MIC Assay) C Anti-inflammatory Potential (COX-2 Inhibition Assay) A->C If anti-inflammatory activity is hypothesized E Structure-Activity Relationship (SAR Studies) A->E Based on promising hits B In Vitro Cytotoxicity (MTT Assay) D Target Deconvolution (e.g., Kinase Panel Screen) B->D If significant cytotoxicity is observed B->E Based on promising hits start Compound Synthesis/ Procurement start->A start->B

Caption: Proposed experimental workflow for comparative compound evaluation.

Experiment 1: Antimicrobial Susceptibility Testing

Rationale: Thiazole derivatives have a long history as potent antimicrobial agents.[11] The thiazole ring is a key component of penicillin and other antibiotics.[5] Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point. We will use the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC), a gold-standard metric for antimicrobial potency.

Protocol: MIC Determination via Microbroth Dilution

  • Preparation of Stock Solutions: Dissolve Compounds A, B, and C in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use reference strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).[12]

  • Culture Preparation: Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to the logarithmic phase. Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in the appropriate growth medium, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data & Interpretation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A 166432
Compound B 32>12864
Compound C 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Insight: In this hypothetical scenario, Compound C shows the most potent broad-spectrum activity. Compound A is moderately active, notably more so than its positional isomer, Compound B. This suggests that the C5-linkage and the C4-methyl group of Compound A are more favorable for antimicrobial activity than the C2-linkage of Compound B. The superior performance of Compound C could be attributed to the specific electronic and steric properties of the 1,3,4-thiadiazole ring.

Experiment 2: In Vitro Cytotoxicity Screening

Rationale: The thiazole nucleus is present in several potent anti-cancer drugs, making cytotoxicity a key activity to investigate.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.[13]

Protocol: MTT Cytotoxicity Assay

  • Cell Line Selection: Choose a relevant human cancer cell line, for example, HepG2 (hepatocellular carcinoma), as thiazoles have shown activity against it.[4]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of Compounds A, B, and C (e.g., from 100 µM to 0.1 µM) for 48 hours. Use DMSO as a vehicle control.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression.

Hypothetical Data & Interpretation:

CompoundHepG2 IC₅₀ (µM)
Compound A 12.5
Compound B 45.2
Compound C 88.9
Doxorubicin 0.8

Insight: This hypothetical data suggests Compound A possesses the most significant cytotoxic activity against HepG2 cells among the tested analogs. The nearly four-fold greater potency of Compound A compared to its isomer (Compound B) strongly indicates a beneficial structure-activity relationship (SAR) for the 4-methyl-5-phenylthiazole configuration in this context. While not as potent as the clinical standard Doxorubicin, an IC₅₀ in the low micromolar range marks Compound A as a promising hit for further investigation and optimization.

G cluster_MTT MTT Assay Principle node_A Viable Cell Active Mitochondria node_B MTT (Yellow, Soluble) (Tetrazolium Salt) node_A:f1->node_B:f0 Mitochondrial Dehydrogenase node_C Formazan (Purple, Insoluble) (Product) node_B:f0->node_C:f0 Reduction node_D Solubilization (e.g., DMSO) node_C:f0->node_D:f0 node_E Spectrophotometry (Measure Absorbance at 570 nm) node_D:f0->node_E:f0

Sources

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of unused or waste 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde is a critical, final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, understanding the potential hazards is paramount. Based on data from analogous compounds, this compound should be treated as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[2][3]

  • Aquatic Toxicity: While not definitively established for this specific compound, related benzaldehyde and thiazole derivatives can be harmful to aquatic life.

Mandatory Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable. The following table outlines the minimum required equipment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical safety goggles are required. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.Protects against accidental splashes that can cause serious eye irritation.
Hand Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.Prevents direct skin contact, mitigating the risk of skin irritation.
Body A flame-retardant lab coat is required. For larger quantities or in case of a significant spill potential, a chemical-resistant apron or coveralls should be worn.Protects against contamination of personal clothing and skin.
Respiratory All handling of waste, especially if it is a powder or if there is a potential for aerosolization, must be conducted in a certified chemical fume hood to avoid inhalation.[4]Minimizes the risk of inhaling dust or vapors that may cause respiratory irritation.
Part 2: Disposal Workflow

The primary and universally accepted method for the disposal of this compound is through an approved hazardous waste management service.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4]

The following diagram illustrates the essential decision-making and action steps for proper disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Unused solid, contaminated labware, solution) B Segregate Waste (Keep solids with solids, liquids with compatible liquids) A->B C Select Appropriate Waste Container (Chemically compatible, sealable, no food containers) B->C Categorized Waste D Label Container Clearly 'Hazardous Waste' Full Chemical Name Associated Hazards C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E Properly Labeled Container F Keep Container Closed (Except when adding waste) E->F G Ensure Secondary Containment F->G H Arrange for Pickup by Institutional EHS or Licensed Waste Contractor G->H Ready for Disposal I Complete Waste Manifest/Paperwork H->I

Caption: Disposal workflow from identification to final collection.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for handling and preparing this compound for disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste: This includes the pure, unused compound, as well as grossly contaminated items like weigh boats or filter paper.

  • Liquid Waste: Solutions containing the compound should be segregated. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Items like gloves, pipette tips, and empty containers should be collected separately. Empty containers that held the compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]

Step 2: Packaging and Labeling

  • Select a Compatible Container: Use a container that is chemically resistant to the compound and any solvents. The container must have a secure, leak-proof lid. Never use food-grade containers.[7]

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in the container, label it clearly. According to the Environmental Protection Agency (EPA), the label must include:[8][9]

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Interim Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[7][8] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when you are adding waste.[7] This minimizes the release of any potential vapors.

  • Use Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks or spills.

  • Segregate Incompatibles: Store this waste away from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[1]

Step 4: Final Disposal

  • Contact EHS: Do not attempt to treat or neutralize this chemical in the lab unless you have a specific, validated, and approved protocol from your EHS department. Some aldehydes can be neutralized, but this often applies to simpler structures like formaldehyde and requires specific reagents and procedures.[10][11][12]

  • Arrange for Pickup: Follow your institution's procedures to have the waste collected by your EHS department or a licensed hazardous waste contractor.[6]

  • Documentation: Complete all required paperwork, such as a hazardous waste manifest. This creates a "cradle-to-grave" record of the waste, which is a key component of regulatory compliance.[8]

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust. Place it into a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for cleanup (absorbent, gloves, etc.) must be placed in a sealed bag or container and disposed of as hazardous waste.[4]

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety and environmental stewardship, reinforcing a culture of safety that extends from discovery through to disposal.

References

  • Aldex. (n.d.). Aldehyde Disposal. Retrieved from [Link]

  • Weiss, S., et al. (2006). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Aldex. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C10H7NOS, 4-(1,3-Thiazol-2-yl)benzaldehyde. Retrieved from [Link]

  • Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

Sources

Navigating the Synthesis Frontier: A Guide to the Safe Handling of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, a compound of interest in contemporary research. Our focus is to empower you with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a robust safety protocol can be constructed by examining the known hazards of its core chemical structures: the benzaldehyde group and the thiazole ring. This proactive, science-led approach to safety is paramount when working with novel compounds.

Hazard Assessment: Understanding the Risks

Based on the Globally Harmonized System (GHS) classification of the closely related compound, 4-(1,3-Thiazol-2-yl)benzaldehyde, we can anticipate a similar hazard profile for this compound.[1] The primary hazards are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

The benzaldehyde moiety itself is known to be harmful if swallowed or inhaled and can cause serious eye irritation.[2][3] The thiazole ring, a common scaffold in pharmaceuticals, contributes to the compound's reactivity and potential biological activity.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

Body PartProtectionRationale
Hands Nitrile or neoprene glovesTo prevent skin irritation and potential absorption.[2]
Eyes Chemical safety gogglesTo protect against splashes that can cause serious eye irritation.[3][5]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[3][6]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to control airborne concentrations.[6]

Procedural Workflow

The following diagram illustrates the recommended workflow for handling this compound, from preparation to disposal.

safe_handling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh Proceed dissolve Dissolve in Suitable Solvent weigh->dissolve Proceed reaction Conduct Reaction in Closed System dissolve->reaction Transfer monitoring Monitor Reaction Progress reaction->monitoring Ongoing decontaminate Decontaminate Glassware monitoring->decontaminate Post-Reaction dispose Dispose of Waste in Designated Containers decontaminate->dispose Segregate Waste remove_ppe Remove PPE Correctly dispose->remove_ppe Final Step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.